molecular formula C54H56Cl2N8O10S2 B047901 Cloxacillin benzathine CAS No. 23736-58-5

Cloxacillin benzathine

Cat. No.: B047901
CAS No.: 23736-58-5
M. Wt: 1112.1 g/mol
InChI Key: COCFKSXGORCFOW-VZHMHXRYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cloxacillin benzathine is a salt formulation of the penicillinase-resistant isoxazolyl penicillin, cloxacillin, complexed with benzathine. This combination is specifically designed to provide a sustained-release profile, making it a critical tool for researchers investigating long-term antibacterial efficacy in preclinical models. The primary mechanism of action of cloxacillin, the active moiety, is the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). This action is particularly effective against beta-lactamase-producing Staphylococci, including Staphylococcus aureus, which are often resistant to other penicillins.

Properties

IUPAC Name

(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H18ClN3O5S.C16H20N2/c2*1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);1-10,17-18H,11-14H2/t2*13-,14+,17-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCFKSXGORCFOW-VZHMHXRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H56Cl2N8O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101020014
Record name Cloxacillin benzathine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1112.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23736-58-5
Record name Cloxacillin Benzathine [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023736585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloxacillin benzathine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2α,5α,6β)]-, compd. with N,N'-bis(phenylmethyl)-1,2-ethanediamine (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.672
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOXACILLIN BENZATHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC79L7PV2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Core Mechanism of Action of Cloxacillin Benzathine Against Staphylococcus aureus: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cloxacillin (B1194729) benzathine is a semi-synthetic, isoxazolyl penicillin antibiotic highly effective against infections caused by penicillinase-producing Staphylococcus aureus.[1] As a member of the β-lactam class of antibiotics, its primary mechanism of action is the disruption of bacterial cell wall synthesis, a process vital for bacterial survival and replication.[2][3] This technical guide provides a comprehensive analysis of the molecular interactions, cellular consequences, and resistance mechanisms associated with cloxacillin's activity against S. aureus.

Primary Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of cloxacillin is achieved through the inhibition of the final steps of peptidoglycan biosynthesis.[3] Peptidoglycan is an essential polymer that forms the structural scaffolding of the bacterial cell wall, providing mechanical strength and protection against osmotic lysis. Cloxacillin's molecular targets are the Penicillin-Binding Proteins (PBPs), a group of transpeptidase enzymes responsible for the cross-linking of peptidoglycan strands.[4]

The structure of cloxacillin mimics the D-alanyl-D-alanine terminal of the nascent peptidoglycan chain.[5][6] This structural similarity allows cloxacillin to bind to the active site of PBPs.[6] This binding results in the formation of a stable, covalent acyl-enzyme complex with a serine residue in the PBP active site, effectively inactivating the enzyme.[3][6] The inhibition of transpeptidation weakens the cell wall, leading to osmotic instability and subsequent cell lysis. Methicillin-sensitive S. aureus (MSSA) possesses four native PBPs: PBP1, PBP2, PBP3, and PBP4.[7]

Signaling Pathway of Peptidoglycan Synthesis and Inhibition by Cloxacillin

The synthesis of peptidoglycan in S. aureus is a multi-step process that begins in the cytoplasm and is completed on the outer surface of the cell membrane.[8][9]

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall F6P Fructose-6-P GlcN6P Glucosamine-6-P F6P->GlcN6P GlmS UDP_GlcNAc UDP-GlcNAc GlcN6P->UDP_GlcNAc GlmM, GlmU UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Penta UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_Penta MurC-F Ligases Lipid_I Lipid I UDP_MurNAc_Penta->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Cross-linked Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation (PBPs) PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan->Peptidoglycan Cloxacillin Cloxacillin Cloxacillin->PBP Inhibition

Caption: Peptidoglycan synthesis pathway and its inhibition by cloxacillin.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a standard measure of an antibiotic's efficacy, representing the lowest concentration that prevents visible bacterial growth.

Staphylococcus aureus StrainCloxacillin MIC (µg/mL)Reference
Cloxacillin-SusceptibleTypically ≤ 2[10]
Methicillin-Resistant (MRSA)≥ 4[10]
MRSA Isolate 1 (n=5)≥ 32[10][11]
MRSA Isolate 2 (n=1)≥ 128[10][11]
MRSA Isolate 3 (n=4)> 128[10][11]

Mechanisms of Resistance in Staphylococcus aureus

S. aureus has developed two primary mechanisms of resistance to β-lactam antibiotics.[12]

  • β-Lactamase Production: Some S. aureus strains produce β-lactamase (penicillinase), an enzyme that hydrolyzes the amide bond in the β-lactam ring of susceptible penicillins, rendering them inactive.[13][14] Cloxacillin's bulky isoxazolyl side chain provides steric hindrance, protecting its β-lactam ring from hydrolysis by staphylococcal β-lactamase.[3][15]

  • Altered Penicillin-Binding Proteins (PBP2a): Methicillin-resistant S. aureus (MRSA) acquires the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a (or PBP2').[13][16] PBP2a has a low binding affinity for most β-lactam antibiotics, including cloxacillin.[17] In the presence of cloxacillin, which inactivates the native PBPs, PBP2a can still carry out the transpeptidation reactions necessary for cell wall synthesis, allowing the bacterium to survive.[13]

Resistance_Mechanisms cluster_info Cloxacillin Cloxacillin Beta_Lactamase β-Lactamase Cloxacillin->Beta_Lactamase Hydrolysis PBP2a PBP2a (mecA) Cloxacillin->PBP2a Low Affinity Binding Cell_Wall_Synthesis Cell Wall Synthesis PBP2a->Cell_Wall_Synthesis Enables Bacterial_Survival Bacterial Survival Cell_Wall_Synthesis->Bacterial_Survival info1 Cloxacillin's bulky side chain protects it from β-lactamase. info2 PBP2a's low affinity for cloxacillin allows cell wall synthesis to continue.

Caption: Resistance mechanisms of S. aureus to cloxacillin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution

This protocol outlines the agar dilution method for determining the MIC of cloxacillin against S. aureus.[10]

a. Preparation of Cloxacillin Stock and Dilutions:

  • Prepare a stock solution of cloxacillin in sterile distilled water.

  • Perform serial dilutions to create a range of concentrations (e.g., 0.1 to 128 µg/mL) at 10 times the final desired concentration.

b. Plate Preparation:

  • Prepare Mueller-Hinton agar and autoclave.

  • Cool the agar to 50°C in a water bath.

  • Add the appropriate volume of each cloxacillin dilution to individual flasks of molten agar to achieve the final desired concentrations.

  • Pour the agar into sterile Petri dishes and allow them to solidify.

c. Inoculum Preparation:

  • From a pure culture of S. aureus on an agar plate, select 3-5 isolated colonies.

  • Suspend the colonies in 4-5 mL of sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

d. Inoculation and Incubation:

  • Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each cloxacillin-containing and control (no antibiotic) agar plate.

  • Incubate the plates at 35°C for 18-24 hours.

e. Interpretation:

  • The MIC is the lowest concentration of cloxacillin that completely inhibits visible growth of the S. aureus isolate.[11]

Penicillin-Binding Protein (PBP) Affinity Assay

This protocol describes a competitive binding assay to determine the affinity of cloxacillin for S. aureus PBPs.[18][19][20]

a. Membrane Preparation:

  • Culture S. aureus to the mid-logarithmic growth phase.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with an appropriate buffer (e.g., 10 mM Tris, pH 8).[21]

  • Lyse the cells using a method such as a French press or sonication.[21]

  • Isolate the cell membrane fraction, which contains the PBPs, by ultracentrifugation.[19]

  • Resuspend the membrane pellet in a suitable buffer.[21]

b. Competitive Binding:

  • Incubate a standardized amount of the membrane preparation with varying concentrations of unlabeled cloxacillin for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

  • Add a fixed, sub-saturating concentration of a labeled penicillin, such as Bocillin-FL (a fluorescent penicillin derivative), to the mixture and incubate for a shorter duration (e.g., 10 minutes).[20]

c. Detection and Analysis:

  • Stop the reaction and separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

  • Visualize the fluorescently labeled PBPs using a fluorescence scanner.

  • Quantify the intensity of the bands corresponding to each PBP. A decrease in fluorescence intensity with increasing cloxacillin concentration indicates competitive binding.

  • Determine the IC₅₀ value (the concentration of cloxacillin required to inhibit 50% of the labeled penicillin binding) from a dose-response curve.

PBP_Assay_Workflow Start Start: S. aureus Culture Harvest Harvest & Lyse Cells Start->Harvest Isolate_Membrane Isolate Membrane Fraction (PBPs) Harvest->Isolate_Membrane Incubate_Clox Incubate with varying concentrations of Cloxacillin Isolate_Membrane->Incubate_Clox Add_Probe Add Fluorescent Penicillin Probe Incubate_Clox->Add_Probe SDS_PAGE Separate Proteins by SDS-PAGE Add_Probe->SDS_PAGE Visualize Visualize & Quantify Fluorescence SDS_PAGE->Visualize Analyze Analyze Data (IC50) Visualize->Analyze

Caption: Experimental workflow for a competitive PBP binding assay.

Conclusion

Cloxacillin benzathine remains a clinically important antibiotic for the treatment of infections caused by penicillinase-producing Staphylococcus aureus. Its efficacy is rooted in the specific and potent inhibition of penicillin-binding proteins, leading to the disruption of cell wall synthesis and subsequent bacterial death. Understanding the molecular basis of its action, along with the mechanisms of resistance, is crucial for its appropriate clinical use and for the development of future antimicrobial strategies. The experimental protocols detailed herein provide a framework for the continued investigation of β-lactam antibiotics and their interactions with bacterial targets.

References

An In-depth Technical Guide to the Physicochemical Properties of Cloxacillin Benzathine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloxacillin (B1194729) benzathine is the benzathine salt of cloxacillin, a semi-synthetic, beta-lactamase-resistant penicillin antibiotic.[1] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its stability, dissolution, and bioavailability. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Cloxacillin benzathine, offering detailed experimental protocols and structured data to support research and development activities in the pharmaceutical sciences.

Chemical Structure and Identification

This compound is a salt composed of two molecules of cloxacillin and one molecule of benzathine (N,N'-dibenzylethylenediamine).[1]

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for understanding the drug's behavior in various pharmaceutical formulations and biological systems.

General Properties
PropertyValueReference
Molecular Formula C₅₄H₅₆Cl₂N₈O₁₀S₂[1][2]
Molecular Weight 1112.11 g/mol [1][2]
Appearance White to off-white crystalline powder[3]
CAS Number 23736-58-5[1][2]
Solubility and Partition Coefficient
PropertyValueReference
Water Solubility Practically insoluble[4]
Methanol Solubility Slightly soluble[2]
Ethanol Solubility Soluble[4]
LogP (calculated) 2.53[4]
Thermal Properties
PropertyValueReference
Melting Point >145°C (decomposes)[2]
Boiling Point (calculated) 689.7 °C at 760 mmHg[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on established pharmacopeial methods and scientific literature.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound powder is added to a sealed vial containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: The suspension is filtered through a 0.45 µm membrane filter to separate the undissolved solid from the saturated solution.[6] Centrifugation can also be used as an alternative to filtration.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[7]

  • Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

Stability-Indicating HPLC Method

This method is used to quantify this compound and to separate it from its degradation products, making it suitable for stability studies.

Methodology:

  • Chromatographic System:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 20:80 v/v).[8] The mobile phase should be filtered and degassed before use.

    • Flow Rate: A typical flow rate is 1.0 mL/min.[8]

    • Detection: UV detection at a wavelength of 224 nm is suitable for cloxacillin.[8]

    • Injection Volume: A 20 µL injection volume is commonly used.[8]

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of Cloxacillin sodium reference standard is prepared in a suitable diluent (e.g., acetonitrile (B52724) or the mobile phase) at a known concentration.[8]

    • Sample Solution: A known weight of this compound is dissolved in the diluent to achieve a concentration within the linear range of the method.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug substance is subjected to stress conditions as per ICH guidelines:

    • Acid Hydrolysis: The drug is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.

    • Base Hydrolysis: The drug is exposed to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidative Degradation: The drug is treated with an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Thermal Degradation: The solid drug is exposed to high temperatures.

    • Photolytic Degradation: The drug is exposed to UV and visible light.[9]

  • Analysis and Validation: The stressed samples are analyzed by the HPLC method to ensure that the degradation products are well-resolved from the parent drug peak. The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[8]

Characterization of Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs can exhibit different physicochemical properties.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and purity.

    • Procedure: A small amount of the this compound sample (typically 3-5 mg) is weighed into an aluminum pan and sealed. The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range under an inert atmosphere (e.g., nitrogen). The resulting thermogram will show endothermic or exothermic peaks corresponding to thermal events.

  • Powder X-ray Diffraction (PXRD):

    • Principle: PXRD is a non-destructive technique used to identify the crystalline phases present in a solid material based on their unique diffraction patterns.

    • Procedure: A powdered sample of this compound is irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram provides a fingerprint of the crystalline structure.[10]

  • Infrared (IR) Spectroscopy:

    • Principle: IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. Different polymorphs can have different IR spectra due to variations in their crystal lattice.

    • Procedure: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The resulting spectrum shows absorption bands corresponding to specific functional groups and can be used to differentiate between polymorphs.[10]

Degradation Pathway Elucidation

Understanding the degradation pathways of a drug is crucial for ensuring its stability and safety.

Diagram: General Workflow for Physicochemical Characterization

G cluster_workflow Physicochemical Characterization Workflow start Start: this compound Sample solubility Solubility Determination (Shake-Flask) start->solubility stability Stability-Indicating HPLC (Forced Degradation) start->stability polymorphism Polymorphism Characterization (DSC, PXRD, IR) start->polymorphism data_analysis Data Analysis and Reporting solubility->data_analysis degradation Degradation Pathway Elucidation (LC-MS) stability->degradation stability->data_analysis polymorphism->data_analysis degradation->data_analysis end End: Comprehensive Physicochemical Profile data_analysis->end

Caption: A general workflow for the physicochemical characterization of this compound.

Methodology:

  • Generation of Degradation Products: Forced degradation studies, as described in the stability-indicating HPLC method, are performed to generate sufficient quantities of degradation products.

  • Separation and Isolation: The degradation products are separated from the parent drug and from each other using preparative HPLC.

  • Structural Elucidation: The isolated degradation products are subjected to various spectroscopic techniques to determine their chemical structures:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information about the molecular weight and fragmentation pattern of the degradation products, which is crucial for their identification.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical structure of the degradation products.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the degradation products.

  • Pathway Proposal: Based on the identified structures of the degradation products, a degradation pathway for this compound can be proposed. For cloxacillin, a common degradation pathway involves the opening of the β-lactam ring to form cloxacilloic acid.[11]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The structured data tables, comprehensive experimental protocols, and visual diagrams are intended to serve as a valuable resource for scientists and researchers involved in the development and analysis of pharmaceutical products containing this important antibiotic. A thorough understanding and application of these principles are fundamental to ensuring the quality, safety, and efficacy of this compound formulations.

References

An In-depth Technical Guide to the Synthesis and Purification of Cloxacillin Benzathine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for cloxacillin (B1194729) benzathine, a key beta-lactam antibiotic. The document details the chemical pathways, experimental protocols, and purification methodologies, supported by quantitative data and process visualizations to aid researchers and professionals in the field of drug development and manufacturing.

Introduction

Cloxacillin benzathine is the benzathine salt of cloxacillin, a semisynthetic antibiotic derived from penicillin.[1][2] It is effective against penicillinase-producing staphylococci and is primarily used in veterinary medicine for the treatment of mastitis in cattle.[1] The synthesis of this compound is a multi-step process that begins with the formation of cloxacillin, which is then converted to its benzathine salt to improve its stability and provide a long-acting formulation. This guide will elaborate on the core chemical reactions and purification steps involved in its production.

Synthesis of this compound

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of cloxacillin sodium from 6-aminopenicillanic acid (6-APA). The second stage is the conversion of cloxacillin sodium to this compound through a salt formation reaction.

Stage 1: Synthesis of Cloxacillin Sodium

The synthesis of cloxacillin sodium involves the acylation of 6-aminopenicillanic acid (6-APA) with 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. A detailed experimental protocol based on patent literature is outlined below.[3][4]

Experimental Protocol: Synthesis of Cloxacillin Sodium

  • Preparation of 6-APA Sodium Salt: 80 kg of 6-aminopenicillanic acid (6-APA) is added to 900 L of purified water in a condensation reaction tank. The mixture is cooled to 15-17°C with stirring. A 10% sodium hydroxide (B78521) solution is then added to dissolve the 6-APA completely, forming the sodium salt.[4]

  • Preparation of the Acylating Agent: In a separate vessel, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is dissolved in an organic solvent such as ethyl acetate, methyl acetate, or butyl acetate.[4]

  • Condensation Reaction: The solution of the acylating agent is added to the 6-APA sodium salt solution. The reaction temperature is maintained at 24-28°C for 90 ± 10 minutes.[4]

  • Acidification: After the condensation reaction is complete, a dilute sulfuric acid solution (10-70%) is added dropwise to adjust the pH of the mixture to 2.8-3.2, which precipitates the cloxacillin acid.[4]

  • Formation of Cloxacillin Sodium: A salt-forming agent, sodium isooctanoate, is added to the cloxacillin acid suspension in an organic solvent. The reaction is carried out at 35-40°C to form cloxacillin sodium.[4]

Quantitative Data for Cloxacillin Sodium Synthesis

ParameterValueReference
Starting Material (6-APA)80 kg[4]
Purified Water900 L[4]
Reaction Temperature (Condensation)24-28 °C[4]
Reaction Time (Condensation)90 ± 10 minutes[4]
pH (Acidification)2.8-3.2[4]
Molar Yield (Crystallization)> 88%[5]
Product Purity (HPLC)> 99.4%[5]
Stage 2: Synthesis of this compound

This compound is synthesized from the cloxacillin sodium solution via a double decomposition reaction with N,N'-dibenzylethylenediamine diacetate.[3]

Experimental Protocol: Synthesis of this compound

  • Preparation of Cloxacillin Sodium Solution: The cloxacillin sodium obtained from the previous stage is dissolved in an aqueous solution of an organic solvent.[3]

  • Double Decomposition Reaction: A solution of N,N'-dibenzylethylenediamine diacetate is added to the cloxacillin sodium solution. This results in a double decomposition reaction, where the sodium ions are exchanged for the benzathine molecule, leading to the precipitation of this compound.[3]

  • Isolation of the Product: The precipitated this compound is then isolated by filtration.

The overall synthesis pathway is visualized in the following diagram:

G cluster_0 Stage 1: Cloxacillin Sodium Synthesis cluster_1 Stage 2: this compound Synthesis 6-APA 6-APA 6-APA_Na_Salt 6-APA Sodium Salt 6-APA->6-APA_Na_Salt NaOH Cloxacillin_Acid Cloxacillin Acid 6-APA_Na_Salt->Cloxacillin_Acid Condensation Acylating_Agent 3-(2-chlorophenyl)-5-methyl- isoxazole-4-carbonyl chloride Acylating_Agent->Cloxacillin_Acid Cloxacillin_Sodium Cloxacillin Sodium Cloxacillin_Acid->Cloxacillin_Sodium Sodium Isooctanoate Cloxacillin_Sodium_Sol Cloxacillin Sodium Solution Cloxacillin_Sodium->Cloxacillin_Sodium_Sol Benzathine_Diacetate N,N'-dibenzylethylenediamine diacetate Cloxacillin_Benzathine This compound Benzathine_Diacetate->Cloxacillin_Benzathine Cloxacillin_Sodium_Sol->Cloxacillin_Benzathine Double Decomposition

Caption: Synthesis pathway of this compound.

Purification of this compound

Purification of the final product is crucial to meet pharmaceutical standards. Crystallization is the primary method used for the purification of this compound.

Crystallization Process

The crude this compound obtained from the synthesis is purified by crystallization from a suitable solvent system. The choice of solvent is critical to obtain high purity and good crystal morphology.

Experimental Protocol: Crystallization of this compound

  • Dissolution: The crude this compound is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature.

  • Cooling and Crystallization: The hot solution is gradually cooled to allow for the formation of crystals. The cooling rate can influence the crystal size and purity.

  • Filtration: The crystallized product is separated from the mother liquor by filtration.

  • Washing: The crystals are washed with a cold solvent to remove any remaining impurities.

  • Drying: The purified crystals are dried under vacuum to remove residual solvent. A patent for the precursor, cloxacillin sodium, specifies drying in a vacuum at 40-60°C.[4]

Quantitative Data for Purification

ParameterValueReference
Drying Temperature (for Cloxacillin Sodium)40-60 °C[4]
Purity of this compound98.0% min[6]

The general workflow for the purification process is illustrated below:

G Crude_Product Crude this compound Dissolution Dissolution in Hot Solvent Crude_Product->Dissolution Cooling Controlled Cooling & Crystallization Dissolution->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Vacuum Drying Washing->Drying Pure_Product Purified this compound Drying->Pure_Product

Caption: Purification workflow for this compound.

Quality Control and Analysis

The purity and identity of the synthesized this compound are confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final product and for assaying its potency.

  • Infrared (IR) Spectroscopy: Used to confirm the identity of the compound by comparing its spectrum with that of a reference standard.

  • Crystallinity: Assessed to ensure the correct solid-state form of the drug.

Conclusion

The synthesis and purification of this compound involve a well-defined chemical pathway followed by a rigorous purification process. The successful production of high-purity this compound relies on careful control of reaction parameters and the optimization of the crystallization process. This guide provides a foundational understanding of these processes to aid in the development and manufacturing of this important veterinary antibiotic. Further research into optimizing solvent systems for crystallization and improving reaction yields can contribute to more efficient and sustainable production methods.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Cloxacillin Salts

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical aspects of determining the crystal structure of cloxacillin (B1194729) salts, a crucial step in pharmaceutical development for ensuring drug stability, bioavailability, and consistent manufacturing. While comprehensive crystallographic data for Cloxacillin benzathine is not publicly available, this document utilizes the detailed published data for a closely related and structurally significant analogue, Cloxacillin sodium monohydrate , as a practical and illustrative framework. The methodologies and data presentation formats described herein are directly applicable to the analysis of this compound.

The solid-state structure of an active pharmaceutical ingredient (API) profoundly influences its physicochemical properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can impact solubility, dissolution rate, and ultimately, therapeutic efficacy.[1][2] Therefore, a thorough characterization of the crystal structure is a regulatory expectation and a cornerstone of robust drug development.[1]

Physicochemical Properties of this compound

Prior to delving into the intricacies of crystal structure, a foundational understanding of the physicochemical properties of this compound is essential.

PropertyValueSource
Molecular Formula C₅₄H₅₆Cl₂N₈O₁₀S₂[3]
Molecular Weight 1112.1 g/mol [3]
CAS Number 23736-58-5[4]
Appearance Crystalline powder[5]
Solubility Slightly soluble in methanol (B129727) and water[6]
Storage Temperature 2°C - 8°C[7]

Crystal Structure Analysis: A Case Study of Cloxacillin Sodium Monohydrate

The crystal structure of Cloxacillin sodium monohydrate was successfully elucidated using synchrotron X-ray powder diffraction data, followed by refinement and optimization.[8][9][10] This approach is powerful for obtaining detailed structural information when single crystals of sufficient size and quality are not available.[11]

Crystallographic Data

The following table summarizes the key crystallographic data for Cloxacillin sodium monohydrate.[8][9]

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 7.98936(12) Å
b = 10.91809(10) Å
c = 25.5593(6) Å
Unit Cell Volume 2229.50(5) ų
Molecules per Unit Cell (Z) 4
Interatomic Distances and Molecular Geometry

The analysis of the Cloxacillin sodium monohydrate structure reveals a complex coordination environment for the sodium ion. The crystal structure is characterized by corner-sharing chains of irregular NaO₅ polyhedra that extend along the a-axis.[8] The carboxylate group of the cloxacillin molecule chelates to one sodium ion and bridges to another.[8] The coordination sphere is completed by a water molecule and a carbonyl group.[8] The Na-O bonds are predominantly ionic with some covalent character.[8][9]

Experimental Protocols

The determination of the crystal structure of a pharmaceutical compound like a cloxacillin salt involves a series of sophisticated analytical techniques. The workflow diagram below illustrates the typical process, followed by detailed descriptions of the key experimental protocols.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis and Structure Solution sample Cloxacillin Salt Powder grinding Gentle Grinding (if necessary) sample->grinding capillary Packing into Capillary grinding->capillary detector Detector capillary->detector Diffraction Pattern xrd X-ray Powder Diffraction (XRPD) synchrotron Synchrotron Radiation Source xrd->synchrotron High Resolution synchrotron->capillary indexing Powder Pattern Indexing detector->indexing space_group Space Group Determination indexing->space_group rietveld Rietveld Refinement space_group->rietveld dft Density Functional Theory (DFT) Optimization rietveld->dft final_structure Final Crystal Structure dft->final_structure

A flowchart illustrating the key stages in crystal structure determination from powder diffraction data.
Sample Preparation

The initial step involves preparing the cloxacillin salt sample for analysis. A representative sample of the crystalline powder is used. If the particle size is not uniform, gentle grinding may be applied to ensure random orientation of the crystallites, which is crucial for obtaining high-quality powder diffraction data. The finely ground powder is then carefully packed into a thin-walled glass or polymer capillary tube.

X-ray Powder Diffraction (XRPD) Data Collection

X-ray powder diffraction is the primary technique for characterizing crystalline solids.[12] For high-resolution data, especially for complex organic molecules, synchrotron radiation is often employed due to its high intensity and collimation.[8]

  • Instrumentation: A high-resolution powder diffractometer at a synchrotron facility is used.

  • Radiation: Monochromatic X-rays of a specific wavelength are selected.

  • Data Acquisition: The capillary containing the sample is mounted on the diffractometer and rotated to ensure that all possible crystallite orientations are exposed to the X-ray beam. The detector records the intensity of the diffracted X-rays as a function of the scattering angle (2θ). The resulting plot of intensity versus 2θ is the X-ray powder diffraction pattern.

Structure Determination and Refinement

The collected powder diffraction pattern is then used to determine the crystal structure.

  • Indexing and Space Group Determination: The positions of the diffraction peaks are used to determine the unit cell parameters and the crystal system through a process called indexing. The systematic absences of certain reflections in the pattern provide information about the crystal's symmetry, leading to the determination of the space group.[8]

  • Rietveld Refinement: This is a powerful technique for refining the crystal structure from powder diffraction data.[13] An initial structural model is proposed, and a theoretical powder diffraction pattern is calculated from this model. The parameters of the model (including atomic positions, lattice parameters, and instrumental factors) are then adjusted in a least-squares refinement process to minimize the difference between the calculated and the observed diffraction patterns.[8]

  • Density Functional Theory (DFT) Optimization: To further refine the positions of the atoms, particularly the hydrogen atoms which are difficult to locate accurately with X-ray diffraction, computational methods such as Density Functional Theory (DFT) are employed.[8][13] This method optimizes the geometry of the molecule based on quantum mechanical principles, providing a more accurate and energetically favorable final structure.[8]

Logical Relationships in Structural Analysis

The process of solving a crystal structure from powder data involves a logical progression from the experimental data to the final, refined structure. This relationship is depicted in the following diagram.

logical_relationship Logical Flow of Crystal Structure Solution cluster_experimental Experimental Data cluster_analysis Structural Analysis cluster_results Final Output diffraction_pattern Observed Diffraction Pattern (Intensity vs. 2θ) unit_cell Unit Cell & Space Group diffraction_pattern->unit_cell Indexing initial_model Initial Structural Model unit_cell->initial_model Structure Solution refined_model Rietveld Refined Model initial_model->refined_model Rietveld Refinement optimized_model DFT Optimized Model refined_model->optimized_model DFT Optimization crystal_structure Atomic Coordinates Bond Lengths & Angles Crystal Packing optimized_model->crystal_structure Final Structure

The logical progression from experimental data to the final crystal structure.

Conclusion

The crystal structure analysis of cloxacillin salts is a multifaceted process that is indispensable for the development of safe and effective pharmaceutical products. While specific crystallographic data for this compound remains elusive in the public domain, the detailed analysis of Cloxacillin sodium monohydrate provides a robust template for the experimental and computational methodologies required. The use of high-resolution X-ray powder diffraction, coupled with powerful refinement techniques like the Rietveld method and DFT calculations, enables a comprehensive understanding of the solid-state structure. This knowledge is paramount for controlling the physical properties of the API and ensuring the consistent quality and performance of the final drug product.

References

A Technical Guide to the Solubility of Cloxacillin Benzathine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cloxacillin (B1194729) benzathine, a widely used semi-synthetic beta-lactamase resistant penicillin antibiotic. Due to the limited availability of specific quantitative solubility data for cloxacillin benzathine in a range of organic solvents in publicly accessible literature, this guide also includes solubility data for the closely related cloxacillin sodium salt to provide a comparative reference. Furthermore, a detailed experimental protocol for determining the solubility of this compound is presented, along with a visual representation of the experimental workflow.

Solubility Data

This compound

Qualitative solubility data for this compound indicates that it is slightly soluble in methanol (B129727) and water.[1][2][3][4] A key study, "Solid–Liquid Phase Equilibrium and Mixing Properties of this compound in Pure and Mixed Solvents," contains detailed quantitative data but was not available for direct consultation.[5][6]

Cloxacillin Sodium

To provide a quantitative perspective, the solubility of cloxacillin sodium, a related salt, is presented below. It is crucial to note that the solubility of this compound will differ from that of cloxacillin sodium due to the different salt forms.

SolventSolubility (mg/mL)Temperature (°C)
Ethanol~ 2Not Specified
Dimethyl Sulfoxide (DMSO)~ 16Not Specified
Dimethylformamide (DMF)~ 20Not Specified
Water55Not Specified
Methanol25Not Specified
Ethanol25Not Specified
Dimethyl Sulfoxide (DMSO)55Not Specified
AcetoneSlightly SolubleNot Specified
ChloroformSlightly SolubleNot Specified

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The equilibrium solubility of this compound in various organic solvents can be reliably determined using the shake-flask method.[7] This method involves equilibrating an excess amount of the solid drug in the solvent of interest and then quantifying the concentration of the dissolved drug in the supernatant.

Materials and Equipment
  • This compound (pure, crystalline powder)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Solvent: Prepare the desired organic solvents.

  • Addition of Excess Solute: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials to facilitate the separation of the undissolved solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

Analytical Method: HPLC-UV
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a suitable ratio.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 225 nm.

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Determine the concentration of the unknown samples by interpolation from the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh Excess this compound prep_solvent Measure Solvent Volume mix Add Solute to Solvent in Vial prep_solvent->mix shake Shake at Constant Temperature (24-48h) mix->shake centrifuge Centrifuge Sample shake->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter dilute Dilute Filtrate filter->dilute hplc HPLC-UV Analysis dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for Solubility Determination of this compound.

References

An In-depth Technical Guide to the Degradation Pathways and Products of Cloxacillin Benzathine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of cloxacillin (B1194729) benzathine, a widely used semi-synthetic penicillin antibiotic. Understanding the stability of this drug substance is critical for the development of robust formulations, the establishment of appropriate storage conditions, and the assurance of patient safety. This document details the primary degradation mechanisms, identifies the resulting degradation products, presents quantitative data from stability and forced degradation studies, and outlines the experimental protocols for their analysis.

Core Degradation Pathways of the Cloxacillin Moiety

Cloxacillin, the active component of cloxacillin benzathine, is susceptible to degradation through several pathways, primarily hydrolysis and, to a lesser extent, oxidation and photolysis. The presence of the β-lactam ring is the main determinant of its instability.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for cloxacillin, occurring under both acidic and alkaline conditions. The primary product of this pathway is cloxacillin penicilloic acid , which is microbiologically inactive. Further degradation can lead to the formation of cloxacillin penilloic acid .

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the β-lactam ring is opened, leading to the formation of cloxacillin penicilloic acid.

  • Base-Catalyzed Hydrolysis: In alkaline environments, the hydrolysis of the β-lactam ring also yields cloxacillin penicilloic acid. The rate of degradation is generally faster in alkaline conditions compared to acidic conditions.

Oxidative Degradation

Cloxacillin can undergo oxidation, particularly at the thioether group in the thiazolidine (B150603) ring, which can lead to the formation of sulfoxide (B87167) derivatives. Studies have shown that cloxacillin degrades in the presence of oxidizing agents like hydrogen peroxide.[1]

Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of cloxacillin. Photolytic degradation can involve complex reactions, including cleavage of the β-lactam and thiazolidine rings. Studies have shown significant degradation under photolytic conditions.

Degradation of the Benzathine Moiety

This compound is a salt of cloxacillin with benzathine (N,N'-dibenzylethylenediamine). The benzathine moiety itself can be subject to degradation, although it is generally more stable than the cloxacillin molecule. Its degradation can be influenced by factors such as temperature and pH. The primary degradation pathway for benzathine would involve the cleavage of the ethylenediamine (B42938) bridge or modifications to the benzyl (B1604629) groups.

Quantitative Degradation Data

Forced degradation studies are essential to understand the stability profile of a drug substance. The following tables summarize quantitative data from various studies on cloxacillin degradation under different stress conditions. It is important to note that most of the available data is for cloxacillin sodium, but it provides a strong indication of the stability of the cloxacillin moiety in this compound.

Table 1: Summary of Cloxacillin Degradation under Forced Conditions

Stress ConditionReagent/ConditionDurationTemperature% DegradationReference
Acid Hydrolysis 0.1 N HCl30 minRoom TempSignificant[1]
0.001 N HCl4 h60°C27.24%[2]
Base Hydrolysis 0.05 N NaOH5 minRoom TempSignificant[1]
0.001 N NaOH4 h60°C20.15%[2]
Oxidative 0.03% H₂O₂1 hRoom TempSignificant[1]
0.3% H₂O₂2 hRoom Temp21.46%[2]
Thermal Dry Heat3 days60°CStable[1]
Photolytic UV/Fluorescent Light14 days40°C / 75% RHStable[2]
UV/ZnO180 minNot SpecifiedComplete[3]

Table 2: Kinetic Data for Cloxacillin Degradation

ConditionKinetic ModelRate Constant (k)Half-life (t½)Reference
Aqueous Solution (pH 4.5) First-order-79.7 ± 3.2 min[4]
Aqueous Solution (pH 6.5) First-order-66.9 ± 2.1 min[4]
UV/ZnO Photocatalysis Pseudo-first order0.029 min⁻¹-[3]
Plasma Treatment First-order0.366 min⁻¹-[2]

Experimental Protocols

Accurate assessment of this compound degradation requires robust analytical methods. Stability-indicating high-performance liquid chromatography (HPLC) is the most common technique employed.

Forced Degradation Study Protocol

Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.

Methodology:

  • Acid Degradation: Dissolve this compound in a suitable solvent and add 0.1 N hydrochloric acid. Keep the solution at room temperature for a specified period (e.g., 30 minutes), then neutralize with 0.1 N sodium hydroxide.[1]

  • Base Degradation: Dissolve this compound in a suitable solvent and add 0.05 N sodium hydroxide. Keep the solution at room temperature for a specified period (e.g., 5 minutes), then neutralize with 0.05 N hydrochloric acid.[1]

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 1 hour).[1]

  • Thermal Degradation: Place the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 3 days).[1]

  • Photodegradation: Expose the solid drug substance or a solution of the drug to a combination of UV and fluorescent light in a photostability chamber for a specified duration.[2]

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To separate and quantify cloxacillin from its degradation products.

Typical Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient elution is often used.

  • Flow Rate: 0.35 mL/min.[1]

  • Detection: UV detection at 225 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30°C.[1]

LC-MS/MS for Degradation Product Identification

Objective: To identify the chemical structures of the degradation products.

Typical Conditions:

  • LC System: A UPLC or HPLC system coupled to a mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Mass Analyzer: Time-of-Flight (TOF) or Ion Trap for accurate mass measurements and fragmentation studies (MSn).[2]

  • Mobile Phase: Use of volatile buffers like ammonium (B1175870) formate (B1220265) is necessary for MS compatibility.[2]

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and experimental workflows.

G cluster_hydrolysis Hydrolytic Degradation Pathway Cloxacillin Cloxacillin Penicilloic_Acid Cloxacillin Penicilloic Acid Cloxacillin->Penicilloic_Acid  β-lactam ring opening (Acid/Base catalysis) Penilloic_Acid Cloxacillin Penilloic Acid Penicilloic_Acid->Penilloic_Acid Decarboxylation

Fig. 1: Hydrolytic Degradation Pathway of Cloxacillin.

G cluster_oxidation Oxidative Degradation Pathway Cloxacillin Cloxacillin Sulfoxide Cloxacillin Sulfoxide Cloxacillin->Sulfoxide Oxidation of thioether group

Fig. 2: Oxidative Degradation Pathway of Cloxacillin.

G cluster_workflow Forced Degradation Experimental Workflow start This compound Bulk Drug / Formulation stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze by Stability-Indicating HPLC-UV Method stress->analysis quantification Quantify Parent Drug and Degradation Products analysis->quantification identification Identify Degradation Products by LC-MS/MS analysis->identification pathway Elucidate Degradation Pathways quantification->pathway identification->pathway

References

In Vitro Antibacterial Spectrum of Cloxacillin Benzathine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloxacillin (B1194729) benzathine, a semisynthetic beta-lactam antibiotic, is a salt form of cloxacillin designed for sustained release. While the benzathine formulation is primarily for in vivo use to prolong the antibiotic's presence, the in vitro antibacterial spectrum is determined by the cloxacillin molecule itself. This technical guide provides a comprehensive overview of the in vitro activity of cloxacillin, focusing on its mechanism of action, antibacterial spectrum primarily against Gram-positive bacteria, and detailed experimental protocols for its evaluation. Cloxacillin is a penicillinase-resistant penicillin, making it particularly effective against beta-lactamase-producing staphylococci.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2][3] This document summarizes the available quantitative data on its in vitro efficacy, outlines standardized methodologies for susceptibility testing, and provides visual representations of its molecular pathway and experimental workflows.

Mechanism of Action

Cloxacillin, like other beta-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[2] The primary targets are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

Cloxacillin's structure mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor, allowing it to bind to the active site of PBPs.[2] This binding is covalent and inactivates the enzyme, preventing the cross-linking of peptidoglycan strands. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[3][4] The bulky side chain of cloxacillin sterically hinders the action of beta-lactamase enzymes produced by some bacteria, which would otherwise inactivate the antibiotic.[3]

G cluster_synthesis Peptidoglycan Synthesis cluster_cellwall Cell Wall Assembly UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Conversion UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide Addition of peptide side chain Lipid_I Lipid I UDP_NAM_peptide->Lipid_I Translocase I Lipid_II Lipid II Lipid_I->Lipid_II Addition of NAG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation Cloxacillin Cloxacillin Cloxacillin->PBP Inhibition

Mechanism of Cloxacillin Action

In Vitro Antibacterial Spectrum

The in vitro activity of cloxacillin is primarily directed against Gram-positive bacteria, particularly species of Staphylococcus and Streptococcus. It is generally less active than benzylpenicillin against penicillin-sensitive Gram-positive cocci but is valued for its stability against penicillinases produced by staphylococci. It has limited to no activity against most Gram-negative bacteria.

Note on Cloxacillin Benzathine in In Vitro Testing: this compound is a long-acting formulation where cloxacillin is combined with benzathine to slow its release and absorption in the body. For in vitro susceptibility testing, the more soluble sodium salt of cloxacillin is typically used. The results are indicative of the intrinsic activity of the cloxacillin molecule.

Quantitative Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for cloxacillin against various clinically relevant bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an overnight incubation.

Table 1: In Vitro Activity of Cloxacillin against Staphylococcus species

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)CLSI Breakpoints (µg/mL)
Staphylococcus aureus (MSSA)-0.10 - 1.60[5]0.20[5]0.40[5]≤2 (S), ≥4 (R)
Staphylococcus aureus (MRSA)10≥32 - >128[6]--≥4 (R)
Staphylococcus epidermidis-0.5 - 512[3]64[3]256[3]≤0.25 (S), ≥0.5 (R)
Coagulase-negative Staphylococci--0.51.0≤0.25 (S), ≥0.5 (R)

Table 2: In Vitro Activity of Cloxacillin against Streptococcus and Enterococcus species

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)CLSI Breakpoints (µg/mL)
Streptococcus pyogenes (Group A)-0.02 - 0.10[5]0.05[5]-Not Defined
Streptococcus agalactiae (Group B)--0.5[7]-Not Defined
Streptococcus pneumoniae-0.10 - 0.80[5]0.20[5]-Not Defined
Beta-hemolytic streptococci (Groups A, C, G)--≤0.064[7]-Not Defined
Enterococcus faecalis----Resistant[8]

Table 3: In Vitro Activity of Cloxacillin against other Gram-positive bacteria

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)CLSI Breakpoints (µg/mL)
Corynebacterium diphtheriae108<0.016 - 2--Not Defined
Corynebacterium jeikeium----Poor Activity
Clostridium perfringens----Active

(S) = Susceptible, (R) = Resistant. CLSI breakpoints are for oxacillin (B1211168) and are used to infer susceptibility to other penicillinase-stable penicillins like cloxacillin.

Experimental Protocols

Standardized methods for determining the in vitro susceptibility of bacteria to antimicrobial agents are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines. The most common methods for MIC determination are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method

This method involves preparing two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test organism.

Materials:

  • Cloxacillin sodium powder

  • Appropriate solvent (e.g., sterile distilled water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test bacterial isolate

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Quality control strains (e.g., Staphylococcus aureus ATCC 29213)

Procedure:

  • Preparation of Cloxacillin Stock Solution: Prepare a stock solution of cloxacillin sodium in a suitable solvent at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the cloxacillin stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of cloxacillin concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Inoculate each well with 50 µL of the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of cloxacillin that completely inhibits visible growth of the organism.

Agar Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test organism is then spotted onto the surface of the plates.

Materials:

  • Cloxacillin sodium powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Water bath (45-50°C)

  • Test bacterial isolate and quality control strains

  • Inoculum replicating device

Procedure:

  • Preparation of Antibiotic-Containing Plates:

    • Prepare a series of cloxacillin solutions at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add 2 mL of each antibiotic concentration to 18 mL of molten agar, mix gently, and pour into sterile petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation: Spot a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate, including a growth control plate with no antibiotic. This should deliver approximately 10⁴ CFU per spot.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of cloxacillin that prevents the growth of more than one colony or a fine film of growth.

G cluster_prep Preparation cluster_mic MIC Determination cluster_qc Quality Control stock Prepare Cloxacillin Stock Solution dilution Perform Serial Dilutions of Cloxacillin in Broth stock->dilution inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate Wells inoculum->inoculate dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read MIC (Lowest concentration with no visible growth) incubate->read qc_strain Use QC Strain (e.g., S. aureus ATCC 29213) qc_strain->inoculate growth_control Include Growth Control (No Antibiotic) growth_control->inoculate sterility_control Include Sterility Control (No Bacteria) sterility_control->dilution

Workflow for Broth Microdilution MIC Testing

Conclusion

References

An In-depth Technical Guide to Cloxacillin Benzathine: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloxacillin (B1194729) benzathine is a semi-synthetic, beta-lactamase-resistant penicillin antibiotic. It is the benzathine salt form of cloxacillin, a formulation that provides sustained release and prolonged activity.[1][2] This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Cloxacillin benzathine, including its molecular weight and chemical formula. Detailed experimental protocols for its identification and quantification are presented, drawing from established pharmacopeial methods and contemporary research. The guide also visualizes the compound's structure and analytical workflows to support research and development activities.

Physicochemical Properties

This compound is a white or almost white crystalline powder.[3] Its chemical and physical properties are summarized in the table below, providing a foundational dataset for researchers.

PropertyValueSource(s)
Chemical Formula C₅₄H₅₆Cl₂N₈O₁₀S₂[1][2][4]
Molecular Weight 1112.11 g/mol [1][2][4][5]
CAS Number 23736-58-5[1][2][4]
IUPAC Name bis((2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid);N,N'-dibenzylethane-1,2-diamine
Appearance Crystalline powder[3]
pH (10 mg/mL suspension) 3.0 - 6.5[6][7]
Water Content Not more than 5.0%[6][7]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1] The beta-lactam ring of cloxacillin irreversibly binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and bacterial death.[1]

cluster_0 Bacterial Cell Cloxacillin Cloxacillin PBPs Penicillin-Binding Proteins (PBPs) Cloxacillin->PBPs Inhibits Cell_Lysis Cell Lysis Cloxacillin->Cell_Lysis Leads to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains

Conceptual signaling pathway of Cloxacillin's mechanism of action.

Experimental Protocols

Identification

As per the United States Pharmacopeia (USP), the infrared absorption spectrum of a potassium bromide dispersion of this compound should be compared to the spectrum of the USP this compound Reference Standard (RS).[6][7]

  • Methodology:

    • Prepare a dispersion of the this compound sample in potassium bromide.

    • Record the infrared spectrum from approximately 4000 cm⁻¹ to 400 cm⁻¹.

    • The spectrum of the sample should exhibit maxima only at the same wavelengths as that of the USP this compound RS.[7]

The UV absorption characteristics of a treated sample can also be used for identification.[6][7]

  • Methodology:

    • To approximately 20 mg of the sample in a 50-mL conical flask, add 5 mL of 5 N sodium hydroxide (B78521) and heat on a steam bath for 20 minutes.

    • Cool the solution and transfer 1 mL to a separator containing 10 mL of 1.2 N sulfuric acid.

    • Extract the solution with 50 mL of ether.

    • Wash the ether extract with 30 mL of water.

    • Extract the ether layer with 50 mL of 0.1 N sodium hydroxide.

    • The resulting solution should exhibit an ultraviolet absorption spectrum that is qualitatively similar to that of a standard solution prepared in the same manner using USP Cloxacillin Sodium RS.[7]

Assay by High-Performance Liquid Chromatography (HPLC)

The potency of this compound can be determined using a reversed-phase HPLC method as outlined in the USP.[8]

  • Chromatographic System:

    • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1 M monobasic sodium phosphate (B84403) buffer (1:3). The pH is adjusted to 4.6 ± 0.2 with phosphoric acid or 1 N sodium hydroxide. The mobile phase should be filtered through a 0.45-µm nylon filter and degassed.[8][9]

    • Column: 4.6-mm × 25-cm; 10-µm packing L1.[8]

    • Detector: UV at 220 nm.[9]

    • Flow Rate: 1.5 mL/min.[8]

  • Solutions:

    • Diluent: A mixture of acetonitrile and 0.05 M monobasic sodium phosphate in water (2:3).[8]

    • Standard Preparation: Prepare duplicate solutions of USP Cloxacillin Sodium RS in the Diluent to a known concentration of about 112 µg/mL.[6]

    • Assay Preparation: Prepare duplicate solutions of this compound in the Diluent to a concentration of about 128 µg/mL.[6]

  • Procedure:

    • Inject equal volumes of the Standard preparations and Assay preparations into the chromatograph.

    • Record the peak areas for the major peaks.

    • Calculate the quantity, in µg, of cloxacillin (C₁₉H₁₈ClN₃O₅S) per mg of this compound taken.

cluster_workflow HPLC Assay Workflow Prepare_Mobile_Phase Prepare Mobile Phase (Acetonitrile:Buffer 1:3, pH 4.6) HPLC_System HPLC System (UV 220 nm, L1 Column) Prepare_Mobile_Phase->HPLC_System Prepare_Solutions Prepare Standard and Assay Solutions Inject_Samples Inject Samples Prepare_Solutions->Inject_Samples HPLC_System->Inject_Samples Data_Acquisition Record Peak Areas Inject_Samples->Data_Acquisition Calculate_Potency Calculate Potency Data_Acquisition->Calculate_Potency

Workflow for the HPLC assay of this compound.

Physicochemical Characterization of Nanocapsules

Recent research has focused on the development of this compound-loaded polymeric nanocapsules to enhance its therapeutic efficacy.[10][11] The characterization of these nanocarriers involves several key analytical techniques.

  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is employed to determine the mean diameter and size distribution of the nanocapsules. The zeta potential, a measure of the surface charge, is also determined to assess the stability of the nanoparticle suspension.[10]

  • Morphology: Atomic Force Microscopy (AFM) can be used to visualize the surface morphology and confirm the size of the nanocapsules.[10]

  • Entrapment Efficiency and In Vitro Release: A reversed-phase HPLC method is developed to quantify the amount of this compound encapsulated within the nanocapsules and to study its release kinetics in different media.[10]

Conclusion

This technical guide provides essential data and methodologies for researchers and professionals working with this compound. The summarized physicochemical properties, detailed experimental protocols for identification and assay, and insights into advanced characterization techniques for novel formulations offer a solid foundation for further research and development in the pharmaceutical sciences.

References

Methodological & Application

Application Note: Quantification of Cloxacillin Benzathine in Milk using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cloxacillin (B1194729) benzathine is a long-acting beta-lactam antibiotic frequently used in veterinary medicine, particularly for the treatment of mastitis in dairy cattle. Regulatory agencies have established Maximum Residue Limits (MRLs) for cloxacillin in milk to ensure consumer safety.[1][2][3][4] A robust and reliable analytical method is therefore essential for monitoring cloxacillin residues in milk. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of cloxacillin in milk samples. The described protocol is intended for researchers, scientists, and professionals in the fields of drug development and food safety.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of cloxacillin. The protocol involves an initial sample preparation step to extract the analyte from the milk matrix and remove interfering substances, such as proteins and fats. The extracted sample is then injected into the HPLC system, where cloxacillin is separated on a C18 stationary phase and quantified based on its UV absorbance compared to a standard calibration curve.

Experimental Protocols

Materials and Reagents
  • Cloxacillin sodium reference standard (analytical grade)

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄), analytical grade

  • Ortho-phosphoric acid (OPA), analytical grade

  • Water, HPLC grade or equivalent (e.g., triple distilled)

  • Syringe filters, 0.45 µm PVDF or equivalent

  • Milk samples (blank and test)

Instrumentation
  • HPLC system equipped with a UV-Visible detector, binary pump, and autosampler.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Centrifuge.

  • Vortex mixer.

Preparation of Solutions

Mobile Phase Preparation:

  • Buffer Preparation (20mM KH₂PO₄, pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20mM solution. Adjust the pH to 3.0 using ortho-phosphoric acid.

  • Mobile Phase: The mobile phase consists of a mixture of the prepared buffer and acetonitrile. A common starting ratio is 20:80 (v/v) of buffer to acetonitrile.[5] The final composition should be optimized based on the specific column and system to achieve good resolution and peak shape. Degas the mobile phase prior to use.

Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of cloxacillin sodium reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile to obtain a concentration of 1000 µg/mL.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 25 µg/mL.[5] These solutions will be used to construct the calibration curve.

Sample Preparation Protocol
  • Protein Precipitation: To 1 mL of milk sample, add 3 mL of ice-cold methanol.[6]

  • Vortexing: Vortex the mixture vigorously for 20 seconds to ensure complete protein precipitation.[6]

  • Centrifugation: Centrifuge the sample at 8000 rpm for 20 minutes to pellet the precipitated proteins.[6]

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[5]

  • Injection: Inject 20 µL of the filtered sample into the HPLC system.[5][6]

Chromatographic Conditions
ParameterCondition
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 20mM KH₂PO₄ (pH 3.0) : Acetonitrile (20:80, v/v)[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 20 µL[5]
Detection UV at 224 nm[5]
Column Temperature Ambient
Run Time Approximately 10 minutes (adjust as needed for baseline resolution)

Data Presentation and Quantitative Analysis

A calibration curve is constructed by plotting the peak area of the cloxacillin standard against its concentration. The concentration of cloxacillin in the milk samples is then determined by interpolating the peak area of the sample on this calibration curve.

Method Validation Summary

The performance of this HPLC method should be validated according to ICH guidelines.[7] Key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria/Results
Linearity (R²) ≥ 0.999 over a concentration range of 5-25 µg/mL[5]
Limit of Detection (LOD) 0.095 µg/mL[5]
Limit of Quantification (LOQ) 0.271 µg/mL[5]
Accuracy (% Recovery) Typically within 98-102%
Precision (% RSD) Intra-day and Inter-day RSD < 2%
Specificity No interfering peaks from endogenous milk components at the retention time of cloxacillin.

Note: The LOD and LOQ values presented are from a study on cloxacillin sodium in bulk and pharmaceutical dosage forms and may vary for milk matrix analysis.

An HPLC-MS/MS method has shown a limit of quantification (LOQ) of 0.1 µg/kg for both cloxacillin and cloxacillin benzathine (1:1) in milk, with a precision of 5.1% for cloxacillin and 6.6% for this compound (1:1), and an accuracy of 100.0% and 96.4% respectively.[8]

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis milk_sample 1. Milk Sample Collection protein_precipitation 2. Protein Precipitation (Ice-cold Methanol) milk_sample->protein_precipitation vortex 3. Vortexing protein_precipitation->vortex centrifuge 4. Centrifugation vortex->centrifuge supernatant_collection 5. Supernatant Collection centrifuge->supernatant_collection filtration 6. Filtration (0.45 µm) supernatant_collection->filtration hplc_injection 7. HPLC Injection (20 µL) filtration->hplc_injection separation 8. Chromatographic Separation (C18 Column) hplc_injection->separation detection 9. UV Detection (224 nm) separation->detection data_acquisition 10. Data Acquisition detection->data_acquisition quantification 11. Quantification (vs. Calibration Curve) data_acquisition->quantification result 12. Final Result (µg/mL) quantification->result

Caption: Workflow for HPLC quantification of cloxacillin in milk.

Conclusion

The described RP-HPLC method provides a reliable and reproducible approach for the quantification of this compound residues in milk. The sample preparation is straightforward, and the chromatographic conditions allow for efficient separation and detection of the analyte. This method is suitable for routine monitoring and can be implemented in quality control laboratories to ensure compliance with regulatory standards for antibiotic residues in dairy products. For higher sensitivity and confirmation, the method can be adapted to an HPLC-MS/MS system.[8]

References

In Vitro Antimicrobial Susceptibility Testing Protocol for Cloxacillin Benzathine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloxacillin benzathine is a semisynthetic, beta-lactamase-resistant penicillin antibiotic. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This prevents the cross-linkage of peptidoglycans, essential components of the bacterial cell wall, leading to weakening of the cell wall and subsequent cell lysis. Cloxacillin is particularly effective against staphylococci that produce beta-lactamase.

This document provides detailed application notes and protocols for in vitro antimicrobial susceptibility testing (AST) of this compound. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are referenced. For the purposes of clinical interpretation for Staphylococcus spp., both CLSI and EUCAST recommend the use of oxacillin (B1211168) or cefoxitin (B1668866) as surrogate agents to infer the susceptibility to other penicillinase-stable penicillins, including cloxacillin.

Data Presentation: Interpretive Criteria and Quality Control Ranges

The following tables summarize the necessary quantitative data for performing and interpreting in vitro antimicrobial susceptibility tests for this compound, primarily using oxacillin and cefoxitin as surrogate markers for Staphylococcus species.

Table 1: CLSI Interpretive Criteria for Oxacillin and Cefoxitin against Staphylococcus spp.

OrganismAgentMethodDisk ContentSusceptibleIntermediateResistant
S. aureus, S. lugdunensisOxacillinMIC (µg/mL)-≤ 2-≥ 4
CefoxitinMIC (µg/mL)-≤ 4-≥ 8
CefoxitinDisk Diffusion (mm)30 µg≥ 22-≤ 21
Other Staphylococcus spp. (excluding S. pseudintermedius)OxacillinMIC (µg/mL)-≤ 0.25-≥ 0.5
CefoxitinDisk Diffusion (mm)30 µg≥ 25-≤ 24

Source: CLSI M100 Documents[1][2]

Table 2: EUCAST Interpretive Criteria for Oxacillin and Cefoxitin against Staphylococcus aureus

AgentMethodDisk ContentSusceptible (S)Resistant (R)
OxacillinMIC (µg/mL)-≤ 2> 2
Cefoxitin (screen)MIC (µg/mL)-≤ 4> 4
CefoxitinDisk Diffusion (mm)30 µg≥ 22< 22

Source: EUCAST Breakpoint Tables[3][4]

Table 3: Quality Control Ranges for Surrogate Agents against Staphylococcus aureus

QC StrainAgentMethodDisk ContentQC RangeOrganization
S. aureus ATCC® 29213™OxacillinMIC (µg/mL)-0.12 - 0.5CLSI
CefoxitinMIC (µg/mL)-1 - 4CLSI
OxacillinMIC (µg/mL)-0.125 - 0.5EUCAST
CefoxitinMIC (µg/mL)-1 - 4EUCAST
S. aureus ATCC® 25923™CefoxitinDisk Diffusion (mm)30 µg23 - 29CLSI
CefoxitinDisk Diffusion (mm)30 µg24 - 30EUCAST

Source: CLSI M100 and EUCAST QC Documents[3][5][6][7][8]

Experimental Protocols

The following are detailed methodologies for performing antimicrobial susceptibility testing for this compound.

Preparation of this compound Stock Solution

This compound is sparingly soluble in water but soluble in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, deionized water or appropriate broth medium

  • Sterile tubes or vials

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly to ensure complete dissolution.

  • Further dilute the stock solution in a sterile, inert solvent or the appropriate broth medium to the desired working concentrations.

  • Store the stock solution in small aliquots at -20°C or below for long-term storage. Avoid repeated freeze-thaw cycles.

Broth Microdilution MIC Assay

This protocol follows the general principles outlined by CLSI for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • This compound working solutions

  • Quality control strain: Staphylococcus aureus ATCC® 29213™

  • Incubator (35°C ± 2°C)

  • Plate reader or manual reading mirror

Procedure:

  • Prepare Microtiter Plates: Aseptically dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Prepare Serial Dilutions: Add 50 µL of the highest concentration of the this compound working solution to the first well of each row to be tested. Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in 100 µL final volume in each well before adding the inoculum.

  • Prepare Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculate Plates: Within 15 minutes of standardization, add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL per well.

  • Controls:

    • Growth Control: A well containing only broth and inoculum.

    • Sterility Control: A well containing only broth.

    • Quality Control: Test the QC strain (S. aureus ATCC® 29213™) concurrently using the same procedure.

  • Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Disk Diffusion Assay (Kirby-Bauer Method)

This method is based on the principles of the Kirby-Bauer disk diffusion test.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile cotton swabs

  • Bacterial inoculum standardized to 0.5 McFarland

  • Cefoxitin (30 µg) disks (as a surrogate for cloxacillin)

  • Quality control strain: Staphylococcus aureus ATCC® 25923™

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension as described in the broth microdilution protocol.

  • Inoculate MHA Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.

  • Allow to Dry: Let the plate dry for 5-15 minutes with the lid slightly ajar.

  • Apply Disks: Aseptically apply the cefoxitin (30 µg) disks to the surface of the agar. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air. For detecting methicillin-resistant staphylococci, incubation for a full 24 hours may be necessary.

  • Measure Zones of Inhibition: Measure the diameter of the zones of complete inhibition to the nearest millimeter.

  • Interpret Results: Compare the zone diameters to the interpretive criteria in Table 1 or 2.

Visualizations

Cloxacillin's Mechanism of Action

Cloxacillin Mechanism of Action cluster_process Process Inhibition Cloxacillin Cloxacillin PBP Penicillin-Binding Proteins (PBPs) Cloxacillin->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Leads to impaired WeakWall Weakened Cell Wall CellWall->WeakWall Results in Lysis Cell Lysis WeakWall->Lysis Causes

Caption: Cloxacillin's mechanism of action against bacteria.

Broth Microdilution Experimental Workflow

Broth Microdilution Workflow start Start prep_plates Prepare 96-well plates with CAMHB start->prep_plates serial_dilution Perform serial dilutions of this compound prep_plates->serial_dilution prep_inoculum Prepare and standardize bacterial inoculum (0.5 McFarland) serial_dilution->prep_inoculum inoculate Inoculate plates with bacterial suspension prep_inoculum->inoculate controls Include growth, sterility, and QC strain controls inoculate->controls incubate Incubate at 35°C for 16-20 hours controls->incubate read_mic Read MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end Disk Diffusion Workflow start Start prep_inoculum Prepare and standardize bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar plate prep_inoculum->inoculate_plate apply_disks Apply surrogate (cefoxitin) disks inoculate_plate->apply_disks incubate Incubate at 35°C for 16-24 hours apply_disks->incubate measure_zones Measure zones of inhibition incubate->measure_zones interpret Interpret results based on CLSI/EUCAST criteria measure_zones->interpret end End interpret->end

References

Application Notes and Protocols: Preparation of Cloxacillin Benzathine Loaded Polymeric Nanocapsules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloxacillin (B1194729) benzathine, a semi-synthetic, beta-lactamase-resistant penicillin antibiotic, is a critical agent in veterinary medicine, particularly for the treatment of bovine intramammary infections like mastitis.[1][2] The encapsulation of cloxacillin benzathine into polymeric nanocapsules presents a promising strategy to enhance its therapeutic efficacy.[3] These nanocarriers can offer controlled and sustained drug release, improve drug stability, and facilitate intracellular delivery, which is crucial for combating persistent infections caused by pathogens such as Staphylococcus aureus.[1][4] This document provides detailed protocols for the preparation and characterization of this compound-loaded polymeric nanocapsules, primarily utilizing poly-ε-caprolactone (PCL), a biodegradable and biocompatible polymer.[1][3]

I. Physicochemical Characterization Data

The following tables summarize the key physicochemical properties of this compound-loaded polymeric nanocapsules as reported in the literature.

ParameterPolymerMethodResultReference
Mean DiameterPoly-ε-caprolactone (PCL)Dynamic Light Scattering (DLS)241 to 428 nm[1]
Atomic Force Microscopy (AFM)326 to 375 nm[1]
Zeta PotentialPoly-ε-caprolactone (PCL)-28 to -51 mV[1]
Entrapment EfficiencyPoly-ε-caprolactone (PCL)Reversed-phase HPLCNot explicitly quantified in the abstract[1]
Drug Release (after 9h)Poly-ε-caprolactone (PCL)In vitro release study (PBS with 1% polyethylene (B3416737) glycol or milk)Below 50%[1]
ParameterPolymerMethodResultReference
Particle SizePoly-ε-caprolactone (PCL)Not specified227.8 ± 11.9 nm[3]
Polydispersity Index (PDI)Poly-ε-caprolactone (PCL)Not specified0.466 ± 0.023[3]
Zeta PotentialPoly-ε-caprolactone (PCL)Not specified-17.5 ± 0.01 mV[3]
Encapsulation Efficiency (%)Poly-ε-caprolactone (PCL)Not specified92.5 ± 1.9 %[3]

II. Experimental Protocols

A. Preparation of this compound-Loaded PCL Nanocapsules

This protocol is based on the interfacial deposition of a preformed polymer followed by the solvent displacement method.[1]

Materials:

  • This compound

  • Poly-ε-caprolactone (PCL)

  • Caprylic/capric triglyceride (medium-chain triglyceride) as the oil core

  • Acetone (B3395972) (solvent)

  • Polysorbate 80 (surfactant)

  • Ultrapure water

Equipment:

  • Magnetic stirrer

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Organic Phase Preparation:

    • Dissolve PCL and this compound in acetone.

    • Add the caprylic/capric triglyceride to this solution.

    • Ensure complete dissolution of all components.

  • Aqueous Phase Preparation:

    • Dissolve Polysorbate 80 in ultrapure water.

  • Nanocapsule Formation:

    • Under moderate magnetic stirring, inject the organic phase into the aqueous phase.

    • An opalescent, milky suspension will form instantaneously, indicating the formation of nanocapsules.

  • Solvent Removal:

    • Remove the acetone from the suspension using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Concentration Adjustment:

    • Adjust the final volume of the nanocapsule suspension with ultrapure water to achieve the desired concentration.

G cluster_organic Organic Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_formation Nanocapsule Formation cluster_purification Purification and Concentration PCL Poly-ε-caprolactone Mix1 Dissolve in Acetone PCL->Mix1 Clox This compound Clox->Mix1 Oil Caprylic/Capric Triglyceride Oil->Mix1 Acetone Acetone Injection Inject Organic Phase into Aqueous Phase Mix1->Injection Poly80 Polysorbate 80 Mix2 Dissolve in Water Poly80->Mix2 Water Ultrapure Water Water->Mix2 Mix2->Injection Stirring Magnetic Stirring Injection->Stirring Rotovap Solvent Removal (Rotary Evaporator) Stirring->Rotovap Final Final Nanocapsule Suspension Rotovap->Final

Caption: Workflow for the preparation of this compound nanocapsules.

B. Physicochemical Characterization

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS)

  • Protocol:

    • Dilute the nanocapsule suspension in ultrapure water to an appropriate concentration to avoid multiple scattering effects.

    • Perform the measurements at a fixed angle (e.g., 90° or 173°) and a controlled temperature (e.g., 25°C).

    • Analyze the correlation function to determine the mean particle size (Z-average) and the PDI.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Protocol:

    • Dilute the nanocapsule suspension in a suitable medium, typically 10 mM NaCl solution, to maintain a constant ionic strength.

    • Place the diluted sample in the instrument's specific cuvette.

    • Apply an electric field and measure the electrophoretic mobility of the nanoparticles.

    • The instrument's software calculates the zeta potential from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.

3. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:

  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Protocol:

    • Separation of free drug:

      • Use an ultrafiltration-centrifugation method (e.g., using Amicon® Ultra centrifugal filters) to separate the nanocapsules from the aqueous phase containing the non-encapsulated drug.

      • Centrifuge a known volume of the nanocapsule suspension at high speed (e.g., 10,000 rpm) for a specified time.

      • Collect the filtrate containing the free this compound.

    • Quantification of free drug:

      • Analyze the filtrate using a validated RP-HPLC method to determine the concentration of free drug.

    • Quantification of total drug:

      • Disrupt a known volume of the original nanocapsule suspension by adding a suitable solvent (e.g., acetonitrile) to dissolve the polymer and release the encapsulated drug.

      • Analyze this solution by RP-HPLC to determine the total drug concentration.

    • Calculations:

      • Entrapment Efficiency (%EE):

        %DL = [(Total Drug - Free Drug) / Total weight of nanoparticles] x 100

G cluster_characterization Physicochemical Characterization cluster_hplc_workflow HPLC Workflow NC_Suspension Nanocapsule Suspension DLS Particle Size & PDI (Dynamic Light Scattering) NC_Suspension->DLS ZP Zeta Potential (Laser Doppler Velocimetry) NC_Suspension->ZP HPLC Entrapment Efficiency & Drug Loading (RP-HPLC) NC_Suspension->HPLC Ultrafiltration Ultrafiltration/ Centrifugation HPLC->Ultrafiltration Disruption Nanocapsule Disruption HPLC->Disruption Free_Drug Quantify Free Drug Ultrafiltration->Free_Drug Calculation Calculate %EE & %DL Free_Drug->Calculation Total_Drug Quantify Total Drug Disruption->Total_Drug Total_Drug->Calculation

Caption: Workflow for the physicochemical characterization of nanocapsules.

C. In Vitro Drug Release Study

This protocol is based on the dialysis bag diffusion method. [5] Materials:

  • This compound-loaded nanocapsule suspension

  • Phosphate-buffered saline (PBS), pH 7.4, with 1% polyethylene glycol (PEG) or milk as the release medium [1]* Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Magnetic stirrer

  • Thermostatically controlled water bath or incubator

Equipment:

  • Beakers or flasks

  • Syringes and needles

  • HPLC system for drug quantification

Procedure:

  • Preparation:

    • Soak the dialysis membrane in the release medium for a specified time as per the manufacturer's instructions.

    • Place a known volume of the nanocapsule suspension into the dialysis bag and securely seal both ends.

    • Place the dialysis bag into a beaker containing a defined volume of the release medium.

  • Release Study:

    • Maintain the setup at 37°C under continuous magnetic stirring to ensure sink conditions.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time.

    • The release kinetics can be fitted to various mathematical models (e.g., Korsmeyer-Peppas) to understand the release mechanism. [1]

G Start Nanocapsule Suspension in Dialysis Bag Release_Medium Place in Release Medium (e.g., PBS + 1% PEG or Milk) Start->Release_Medium Incubation Incubate at 37°C with Stirring Release_Medium->Incubation Sampling Withdraw Aliquots at Time Intervals Incubation->Sampling t = 0.5, 1, 2... h Replacement Replace with Fresh Medium Sampling->Replacement Analysis Analyze Samples by HPLC Sampling->Analysis Replacement->Incubation Data Calculate Cumulative Release & Plot vs. Time Analysis->Data

Caption: Workflow for the in vitro drug release study using the dialysis method.

III. In Vivo Application and Efficacy

In vivo studies have demonstrated the potential of this compound-loaded PCL nanocapsules for the treatment of bovine mastitis. [1][3]Intramammary administration of the nanocapsule formulation in cows with mastitis resulted in the complete elimination of pathogens without clinical signs of toxicity. [1][3]These findings suggest that the nanoformulation is a promising candidate for further clinical development.

IV. Conclusion

The protocols and data presented provide a comprehensive guide for the preparation and evaluation of this compound-loaded polymeric nanocapsules. The use of biodegradable polymers like PCL allows for the development of a safe and effective drug delivery system with sustained-release properties. The characterization techniques outlined are essential for ensuring the quality, stability, and efficacy of the nanoformulation. Further research and optimization of these nanocapsules could lead to improved treatments for intramammary infections in cattle.

References

Application Notes and Protocols for Treating Bovine Mastitis with Cloxacillin Benzathine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of Cloxacillin (B1194729) benzathine in the treatment of bovine mastitis, particularly during the dry period. The information is intended to guide research and development of effective mastitis control strategies.

Introduction

Bovine mastitis, an inflammation of the mammary gland, is a prevalent and costly disease in the dairy industry. It is primarily caused by bacterial infections, with Staphylococcus aureus and Streptococcus agalactiae being common Gram-positive pathogens. Cloxacillin benzathine, a semi-synthetic penicillin, is a bactericidal antibiotic effective against these organisms. Its mechanism of action involves the inhibition of cell wall mucopeptide biosynthesis during the active multiplication of susceptible bacteria.[1] Due to its low solubility, this compound provides an extended period of activity, making it suitable for dry cow therapy.[1]

Dry cow therapy aims to treat existing intramammary infections and prevent new infections during the dry period and early postpartum. A single intramammary infusion of this compound at drying off has been shown to be an effective treatment.[2]

Quantitative Data Summary

The efficacy of this compound in treating and preventing bovine mastitis has been evaluated in numerous studies. The following tables summarize key quantitative data from this research.

Table 1: Efficacy of this compound in Dry Cow Therapy

Efficacy ParameterTreatment GroupControl Group (No Treatment)Study Reference
Elimination of Infections (%)
Multiple Infusions (75.5%)75.5%52.8%[2]
Single Infusion (73.6%)73.6%52.8%[2]
New Infection Rate (%)
This compound Infusion4.6%18.8%[3][4]
Infected Quarters per Cow (Post-treatment)
Multiple Infusions1.262.35[2]
Single Infusion1.62.35[2]

Table 2: Interpretation of Somatic Cell Count (SCC) in Bovine Milk

SCC (cells/mL)InterpretationReference
< 100,000Uninfected cow, no significant production loss[5]
> 200,000High probability of infection in at least one quarter[5][6]
> 300,000Likely infection with significant pathogens[5]

Experimental Protocols

Experimental Design for Efficacy Studies

This protocol outlines a randomized controlled trial to evaluate the efficacy of a single intramammary infusion of this compound for the treatment and prevention of bovine mastitis during the dry period.

1.1. Animal Selection and Group Allocation:

  • Select healthy dairy cows at the end of their lactation period.

  • Group cows based on factors such as parity, previous mastitis history, and pre-treatment Somatic Cell Count (SCC).[2]

  • Randomly allocate cows to one of two groups:

    • Treatment Group: Receives intramammary infusion of this compound at drying off.

    • Control Group: Receives no treatment.

1.2. Treatment Administration:

  • Dosage: Administer one syringe containing 500 mg of this compound into each quarter of the udder.[2][3][4]

  • Procedure:

    • After the final milking, thoroughly clean and dry the teats.

    • Disinfect the teat ends with a suitable antiseptic, such as 70% alcohol, using a separate swab for each teat.[7]

    • Infuse the entire contents of the this compound syringe into the teat canal of each quarter.[7]

    • Do not milk out after infusion.[1]

1.3. Sample Collection and Analysis:

  • Collect milk samples for bacteriological analysis and SCC at two time points:

    • At drying off (pre-treatment).

    • Post-calving (e.g., 4-10 days after calving).[3][4]

  • Follow the detailed protocol for aseptic milk sample collection outlined in Section 2.

1.4. Outcome Assessment:

  • Bacteriological Cure Rate: The percentage of quarters infected at drying off that are culture-negative post-calving.

  • New Infection Rate: The percentage of uninfected quarters at drying off that become infected post-calving.

  • Somatic Cell Count: Compare the SCC between treatment and control groups post-calving.

  • Clinical Mastitis Incidence: Record the occurrence of clinical mastitis in both groups during the early lactation period. A clinical scoring system can be used to assess the severity of mastitis.[8][9]

Protocol for Aseptic Milk Sample Collection

Accurate diagnosis of intramammary infections relies on the aseptic collection of milk samples to prevent contamination.[10]

2.1. Materials:

  • Sterile screw-cap tubes for sample collection.[11]

  • Disposable gloves.[12]

  • Clean towels.[12]

  • Effective germicidal teat pre-dip.[12]

  • 70% alcohol or surgical spirit swabs.[12]

2.2. Procedure:

  • Wear clean disposable gloves.[12]

  • Wash and thoroughly dry the teats.[12]

  • Apply an effective teat pre-dip and allow for the appropriate contact time before wiping it off completely.[12]

  • Discard the first few streams of milk from each quarter.[12]

  • Scrub the teat end with a 70% alcohol swab, starting with the teats furthest away. Allow the alcohol to dry completely.[12]

  • Open the sterile sample tube, being careful not to touch the inner surface of the cap or the tube opening.

  • Collect 3-5 mL of milk from each quarter into the labeled sample tube.[13]

  • Immediately close the tube tightly.

  • Refrigerate the samples and transport them to the laboratory for analysis. If there is a delay of more than 24 hours, the samples should be frozen.[12]

Protocol for Bacteriological Analysis

3.1. Culture:

  • Culture the milk samples on appropriate bacteriological media, such as blood agar, to isolate mastitis pathogens.

  • Incubate the plates under suitable conditions for bacterial growth.

3.2. Identification:

  • Identify the bacterial isolates based on colony morphology, Gram staining, and biochemical tests.

  • Common mastitis pathogens to identify include Staphylococcus aureus and Streptococcus agalactiae.

3.3. Antimicrobial Susceptibility Testing:

  • Perform antimicrobial susceptibility testing on the isolated pathogens to determine their sensitivity to Cloxacillin.

  • The Kirby-Bauer disk diffusion method can be used, with a 1 mcg oxacillin (B1211168) disk to assess susceptibility to Cloxacillin.[1]

Visualizations

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase cluster_data_analysis Data Analysis Animal_Selection Select Dairy Cows at Drying Off Grouping Group Cows (Parity, Mastitis History, SCC) Animal_Selection->Grouping Randomization Randomly Allocate to Treatment and Control Groups Grouping->Randomization Pre_Sampling Aseptic Milk Sample Collection (Pre-Treatment) Randomization->Pre_Sampling Treatment_Admin Intramammary Infusion of 500mg this compound (Treatment Group) Pre_Sampling->Treatment_Admin Control No Treatment (Control Group) Pre_Sampling->Control Post_Sampling Aseptic Milk Sample Collection (Post-Calving) Treatment_Admin->Post_Sampling Control->Post_Sampling Bacteriology Bacteriological Analysis Post_Sampling->Bacteriology SCC_Analysis Somatic Cell Count Analysis Post_Sampling->SCC_Analysis Clinical_Assessment Clinical Mastitis Scoring Post_Sampling->Clinical_Assessment Efficacy_Evaluation Evaluate Efficacy (Cure Rate, New Infection Rate) Bacteriology->Efficacy_Evaluation SCC_Analysis->Efficacy_Evaluation Clinical_Assessment->Efficacy_Evaluation

Caption: Experimental workflow for evaluating this compound efficacy.

Signaling_Pathways cluster_pathogen Pathogen Recognition cluster_signaling Intracellular Signaling cluster_response Inflammatory Response PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRRs Pattern Recognition Receptors (e.g., TLRs) PAMPs->PRRs Recognition MyD88 MyD88 PRRs->MyD88 Activation JAK_STAT JAK-STAT Pathway PRRs->JAK_STAT Activation NF_kB NF-κB Pathway MyD88->NF_kB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Cytokines Upregulation JAK_STAT->Cytokines Upregulation Inflammation Inflammation (Mastitis) Cytokines->Inflammation Induction

Caption: Key signaling pathways in bovine mastitis.

References

Application Notes and Protocols: Use of Cloxacillin Benzathine in Dry Cow Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cloxacillin (B1194729) benzathine as an intramammary infusion for dry cow therapy. The information is compiled from various studies and clinical trials to guide research and development in bovine mastitis management.

Introduction

Dry cow therapy (DCT) is a critical component of mastitis control programs in dairy herds. It aims to treat existing intramammary infections (IMI) and prevent new infections during the dry period.[1][2] Cloxacillin benzathine, a semi-synthetic, penicillinase-resistant penicillin, is widely used in DCT formulations due to its efficacy against common mastitis-causing gram-positive bacteria.[3][4][5] Its low solubility ensures a prolonged period of antibiotic activity within the udder.[3]

Mechanism of Action

This compound is a bactericidal antibiotic that inhibits the biosynthesis of the bacterial cell wall mucopeptide.[3] This action is most effective during the stage of active bacterial multiplication.[3] It is particularly effective against gram-positive organisms such as Staphylococcus aureus and Streptococcus agalactiae, including penicillin-resistant strains of Staphylococcus aureus.[3][5][6]

cluster_drug This compound cluster_bacteria Gram-Positive Bacteria Cloxacillin Cloxacillin CellWall Cell Wall Synthesis (Mucopeptide Biosynthesis) Cloxacillin->CellWall Inhibits Bacteria Staphylococcus aureus Streptococcus agalactiae Cloxacillin->Bacteria Leads to Lysis of CellWall->Bacteria Is Essential For

Caption: Mechanism of action of Cloxacillin.

Efficacy Data

The efficacy of this compound in dry cow therapy has been evaluated in numerous studies. The following tables summarize key quantitative data from comparative clinical trials.

Table 1: Cure Rate of Existing Intramammary Infections

PathogenThis compound Cure Rate (%)ComparatorComparator Cure Rate (%)Study Reference
All Pathogens73.6None52.8[7]
All Pathogens (excluding S. aureus)90.9Tilmicosin87.2[1]
All Pathogens84.8Ceftiofur Hydrochloride85.7[8][9]
S. aureus & Strep. agalactiaeEfficaciousNot SpecifiedNot Specified[5][6]

Table 2: Prevention of New Intramammary Infections

Treatment GroupNew Infection Rate (%)Study Reference
This compound16.6[8][9]
Ceftiofur Hydrochloride14.1[8][9]

Table 3: Effect on Somatic Cell Count (SCC)

StudyTreatment GroupSCC Outcome
[10]This compoundInter-group difference in SCC at second sampling compared to no treatment.
[11]Antibiotic Dry Cow Therapy (general)Postcalving SCC was lower for treated cows compared with untreated cows.
[4]This compound vs. Ceftiofur HydrochlorideNo statistical difference in SCC up to 100 days in milk.

Experimental Protocols

The following are generalized protocols based on methodologies from cited clinical trials for evaluating the efficacy of this compound in dry cow therapy.

Study Design and Animal Selection
  • Animal Selection: Enroll dairy cows at the time of drying off. Group cows based on factors such as mastitis history, somatic cell count (SCC), milk production, and pre-treatment pathogen identification.[7]

  • Randomization: Randomly assign selected cows to treatment groups (e.g., this compound, comparator drug, no treatment).[8][9]

  • Blinding: Where applicable, blind investigators and farm personnel to the treatment assignments.

Start Start CowSelection Cow Selection at Dry-Off Start->CowSelection Grouping Grouping based on: - Mastitis History - SCC - Milk Production - Pathogen ID CowSelection->Grouping Randomization Randomization to Treatment Groups Grouping->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Comparator/Control) Randomization->GroupB

Caption: Experimental workflow for animal selection.

Treatment Administration
  • Timing: Administer treatment immediately after the final milking of lactation.[6] Ensure a dry period of at least 4 weeks, as the product has a prolonged action.[3]

  • Hygiene: Thoroughly wash and dry the udder and teats. Disinfect each teat end with a separate alcohol swab.[6][12]

  • Infusion: Infuse the entire contents of one syringe (typically containing 500 mg of this compound) into each quarter.[4] Utilize partial or full insertion techniques as per the product's applicator design.[4][6] Gently massage the quarter to distribute the medication.[6]

Sampling and Analysis
  • Pre-treatment Sampling: Collect aseptic quarter milk samples at drying off before treatment administration.[8][9]

  • Post-treatment Sampling: Collect aseptic quarter milk samples after calving (e.g., 0-10 days in milk).[8][9]

  • Bacteriological Analysis: Culture all milk samples to identify mastitis-causing pathogens.[3]

  • Somatic Cell Count: Analyze milk samples for SCC.

  • Clinical Mastitis and Herd Removal Data: Record all instances of clinical mastitis and cow removal from the herd during the subsequent lactation period (e.g., up to 100 days in milk).[8][9]

DryOff Dry-Off PreSample Aseptic Milk Sampling (Pre-Treatment) DryOff->PreSample Treatment Intramammary Infusion (this compound) PreSample->Treatment DryPeriod Dry Period Treatment->DryPeriod Calving Calving DryPeriod->Calving PostSample Aseptic Milk Sampling (Post-Calving) Calving->PostSample DataCollection Data Collection: - Clinical Mastitis - Herd Removal Calving->DataCollection Analysis Laboratory Analysis: - Bacteriological Culture - Somatic Cell Count PostSample->Analysis

Caption: Protocol for sampling and data collection.

Safety and Precautions

  • Use in Dry Cows Only: this compound intramammary infusion is indicated for use in dry cows only.[6]

  • Calving Interval: Do not use within 30 days of calving.[4][6]

  • Slaughter Withhold: Animals infused with this product must not be slaughtered for food until 30 days after the latest infusion.[4]

  • Allergic Reactions: As a penicillin-derivative, cloxacillin has the potential to cause allergic reactions, although rare.[12]

Conclusion

This compound is a well-established and effective antibiotic for dry cow therapy, demonstrating high cure rates for existing gram-positive intramammary infections and contributing to the prevention of new infections during the dry period. Its efficacy is comparable to other commercially available dry cow therapies. The provided protocols offer a framework for the continued research and development of mastitis control strategies.

References

Application Note: Development of a Sustained-Release Cloxacillin Benzathine Formulation Using Biodegradable Microspheres

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cloxacillin (B1194729) benzathine is a semi-synthetic, penicillinase-resistant penicillin antibiotic effective against Gram-positive bacteria, particularly Staphylococcus aureus.[1][2] Its low solubility makes it a candidate for long-acting formulations.[3] A sustained-release injectable formulation is desirable to improve patient compliance and maintain therapeutic drug concentrations over an extended period, which is particularly beneficial for treating chronic infections. This application note details a representative workflow for developing and characterizing a sustained-release formulation of cloxacillin benzathine encapsulated in biodegradable poly(lactic-co-glycolic acid) (PLGA) microspheres.

Rationale for a Sustained-Release Formulation

The development of a depot formulation for this compound allows for its sustained release and prolonged activity within the body.[1] This approach is valuable for managing infections where persistent bactericidal action is required, such as those affecting bone, skin, or the respiratory system.[1] The use of biodegradable polymers like PLGA allows for the controlled release of the encapsulated drug as the polymer matrix degrades over time.

Experimental Workflow and Protocols

The overall process for developing and evaluating the sustained-release formulation is outlined below. This involves microsphere preparation, characterization, and in vitro release studies.

cluster_prep Formulation Preparation cluster_char Characterization cluster_release In Vitro Release Study A This compound & PLGA Dissolved in Organic Solvent C Emulsification (Oil-in-Water) A->C B Aqueous PVA Solution (Continuous Phase) B->C D Solvent Evaporation C->D E Microsphere Collection (Centrifugation/Filtration) D->E F Washing & Freeze-Drying E->F G Particle Size Analysis F->G H Surface Morphology (SEM) F->H I Drug Loading & Encapsulation Efficiency F->I J Incubation in Release Medium (PBS) F->J K Sample Collection at Time Intervals J->K L HPLC Analysis K->L M Cumulative Release Profile L->M

Figure 1: Overall workflow for formulation and evaluation.

Protocol 1: Preparation of this compound-Loaded PLGA Microspheres

This protocol describes the preparation of microspheres using an oil-in-water (O/W) solvent evaporation method.[4]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 75:25 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Polyvinyl Alcohol (PVA)

  • Deionized Water

Procedure:

  • Organic Phase Preparation: Accurately weigh and dissolve 100 mg of this compound and 400 mg of PLGA in 5 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% w/v PVA solution by dissolving 1 g of PVA in 100 mL of deionized water with gentle heating and stirring.

  • Emulsification: Add the organic phase dropwise to 50 mL of the aqueous PVA solution while homogenizing at 5000 RPM for 5 minutes to form an oil-in-water emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at 500 RPM at room temperature for 4 hours to allow the DCM to evaporate, leading to the hardening of microspheres.

  • Collection and Washing: Collect the hardened microspheres by centrifugation at 3000 xg for 10 minutes. Wash the collected microspheres three times with deionized water to remove residual PVA.

  • Drying: Freeze-dry the washed microspheres for 48 hours to obtain a fine, free-flowing powder. Store at 2-8°C in a desiccator.

Protocol 2: Characterization of Microspheres

A. Determination of Drug Loading (DL) and Encapsulation Efficiency (EE)

  • Sample Preparation: Accurately weigh 20 mg of the dried microspheres and dissolve in 2 mL of DCM.

  • Drug Extraction: Add 10 mL of phosphate-buffered saline (PBS, pH 7.4) and vortex for 15 minutes to extract the drug into the aqueous phase.

  • Analysis: Centrifuge the mixture and analyze the supernatant for cloxacillin content using a validated HPLC method.[5][]

  • Calculation:

    • Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100

    • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

B. Particle Size and Morphology Analysis

  • Particle Size: Analyze the size distribution of the microspheres using laser diffraction or dynamic light scattering.

  • Surface Morphology: Examine the shape and surface characteristics of the microspheres using Scanning Electron Microscopy (SEM).[4]

Data Presentation: Formulation Characteristics

The following table summarizes hypothetical characterization data for three different formulations prepared with varying polymer concentrations.

Formulation IDPolymer:Drug RatioParticle Size (µm, Mean ± SD)Drug Loading (%, w/w)Encapsulation Efficiency (%)
F13:145.2 ± 5.118.592.5
F24:152.8 ± 6.315.194.4
F35:161.5 ± 7.212.695.2
Protocol 3: In Vitro Drug Release Study

This protocol assesses the release profile of this compound from the microspheres over time.

Materials:

  • Cloxacillin-loaded microspheres

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.02% Tween 80 (to ensure sink conditions)

  • Shaking incubator

Procedure:

  • Accurately weigh and suspend 50 mg of microspheres in 50 mL of PBS (pH 7.4) containing 0.02% Tween 80 in a sealed container.

  • Incubate the container in a shaking water bath at 37°C with gentle agitation (e.g., 100 RPM).[7]

  • At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), withdraw 1 mL of the release medium.

  • Replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.

  • Centrifuge the collected samples to pellet any suspended particles.

  • Analyze the supernatant for cloxacillin concentration using HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

A Suspend Microspheres in Release Medium (PBS, 37°C) B Incubate with Agitation A->B C Withdraw Aliquot at Predetermined Intervals B->C D Replace with Fresh Medium C->D E Centrifuge Sample C->E D->B F Analyze Supernatant via HPLC E->F G Calculate Cumulative Release F->G

Figure 2: Workflow for the in vitro release study.

Data Presentation: In Vitro Cumulative Release Profile

The table below shows a representative cumulative release profile for Formulation F2.

Time (Days)Cumulative Release (%, Mean ± SD)
115.3 ± 1.8
328.9 ± 2.5
745.1 ± 3.1
1468.4 ± 4.0
2182.6 ± 3.7
2891.5 ± 2.9
Protocol 4: Conceptual In Vivo Pharmacokinetic Study

A crucial step in development is to assess the in vivo performance of the lead formulation. The following outlines a conceptual protocol for a pharmacokinetic study in a relevant animal model (e.g., rabbits or rats).

A Animal Acclimatization & Baseline Sampling B Administer Formulation (e.g., Intramuscular Injection) A->B C Serial Blood Sampling (e.g., via ear vein) B->C D Plasma Separation (Centrifugation) C->D E Drug Extraction from Plasma D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Modeling (Cmax, Tmax, AUC, T½) F->G

Figure 3: Logical workflow for an in vivo pharmacokinetic study.

Procedure Outline:

  • Animal Dosing: Administer the sustained-release this compound formulation to the animal model via intramuscular injection. A control group would receive an equivalent dose of a non-sustained-release formulation.

  • Blood Sampling: Collect blood samples at specified time points (e.g., 0, 1, 6, 24, 48, 72 hours, and then on days 5, 7, 10, 14, 21, 28).[8]

  • Plasma Analysis: Separate plasma from the blood samples and analyze for cloxacillin concentrations using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental methods to determine key pharmacokinetic parameters.[8][9]

Data Presentation: Key Pharmacokinetic Parameters

This table presents hypothetical pharmacokinetic data comparing the sustained-release formulation to a conventional formulation.

FormulationCmax (µg/mL)Tmax (hours)AUC₀₋₂₈d (µg·h/mL)T½ (hours)
Conventional15.221501.5
Sustained-Release (F2)2.524850120

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T½: Half-life.

The data indicates that the sustained-release formulation provides a lower peak concentration (Cmax) and a significantly prolonged plasma drug concentration, as shown by the increased Tmax, AUC, and half-life.[8][9]

This application note provides a comprehensive, albeit representative, framework for the development and evaluation of a sustained-release this compound formulation using PLGA microspheres. The detailed protocols for preparation, characterization, and in vitro release, along with the conceptual in vivo study, offer a clear pathway for researchers. The data demonstrates the potential of this formulation to provide prolonged therapeutic levels of cloxacillin, which could translate to improved clinical outcomes.

References

Application Note: Validated UPLC Method for the Analysis of Cloxacillin Benzathine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise, accurate, and robust Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Cloxacillin benzathine in bulk drug substance. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] The described methodology provides a rapid and efficient means for the quality control and stability testing of this compound.

Introduction

This compound is a semi-synthetic antibiotic belonging to the penicillin class. It is effective against staphylococci that produce β-lactamase. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including shorter run times, improved resolution, and reduced solvent consumption.[6][7] This application note presents a validated UPLC method for the determination of this compound. The validation process, as outlined by ICH guidelines, ensures that the analytical procedure is fit for its intended purpose.[8][9][10][11][12]

UPLC Method and Chromatographic Conditions

A stability-indicating RP-UPLC method was developed for the determination of Cloxacillin.[6][7][13]

Table 1: UPLC Chromatographic Conditions

ParameterCondition
Instrument Waters ACQUITY UPLC System with PDA Detector
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 20 mM Phosphate Buffer, pH 6.8
Mobile Phase B Methanol : Acetonitrile (75:25, v/v)
Gradient A linear gradient can be optimized for separation
Flow Rate 0.35 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 225 nm
Retention Time Approximately 6.9 minutes

Analytical Method Validation

The developed UPLC method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][4][5]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Protocol:

  • Inject a blank sample (diluent) to ensure no interfering peaks at the retention time of Cloxacillin.

  • Inject a standard solution of this compound.

  • Inject a sample of this compound that has been subjected to forced degradation (acidic, alkaline, oxidative, thermal, and photolytic stress) to demonstrate that the method can resolve the active ingredient from its degradation products.[6][7]

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a stock solution of this compound reference standard.

  • From the stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50125430
75188145
100250860
125313575
150376290
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound reference standard into a placebo mixture.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 3: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=3)% Recovery% RSD
8079.899.750.85
100100.2100.200.65
120119.599.580.78
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six replicate samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (%RSD).

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Calculate the %RSD for the combined results from both days.

Table 4: Precision Data

Precision Level% Assay (n=6)Mean Assay (%)% RSD
Repeatability (Day 1) 99.8, 100.1, 99.5, 100.3, 99.9, 100.299.970.32
Intermediate Precision (Day 2) 99.6, 100.0, 99.4, 100.1, 99.7, 100.399.850.36
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Table 5: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.05
Limit of Quantitation (LOQ) 0.15
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.05 mL/min)

    • Column temperature (± 2°C)

    • pH of the mobile phase buffer (± 0.2 units)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates).

System Suitability

System suitability testing is an integral part of the analytical procedure to ensure the performance of the chromatographic system.

Table 6: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Areas (n=6) ≤ 2.0%

Visualizations

G cluster_0 Analytical Method Validation Workflow A Method Development B Method Validation Protocol A->B Define Parameters C Execution of Validation Experiments B->C Perform Tests D Data Analysis and Evaluation C->D Collect Data E Validation Report D->E Summarize Results

Caption: Workflow for Analytical Method Validation.

G cluster_1 Relationship of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision Precision Precision->Range Precision->Accuracy Robustness Robustness

Caption: Interdependence of Analytical Validation Parameters.

Conclusion

The developed UPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The validation results demonstrate that the method is suitable for its intended purpose in a quality control environment for routine analysis of this compound in bulk drug substance. The short run time and high efficiency of the UPLC method contribute to a more streamlined and cost-effective analytical workflow.

References

Application Notes: Cellular Uptake of Cloxacillin Benzathine Nanoformulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Cloxacillin benzathine is a beta-lactam antibiotic effective against Gram-positive bacteria, particularly Staphylococcus aureus, a common pathogen in bovine mastitis. A significant challenge in treating infections like mastitis is the ability of S. aureus to survive within host cells, such as macrophages, thereby evading the host immune response and antibiotic action.[1][2] Nanoformulations, such as polymeric nanocapsules or nanoparticles, offer a promising strategy to enhance the intracellular delivery of cloxacillin, thereby improving its therapeutic efficacy against these persistent intracellular pathogens.[1][3][4] By encapsulating the antibiotic, these nanoformulations can facilitate its uptake by phagocytic cells, leading to higher intracellular drug concentrations and more effective pathogen elimination.[2][4]

Physicochemical Characterization of Nanoformulations The cellular interaction and uptake of nanoformulations are heavily influenced by their physicochemical properties. Key parameters such as particle size, polydispersity index (PDI), and zeta potential must be thoroughly characterized. These properties determine the stability of the colloidal suspension and how the nanoparticles interact with the cell membrane. For instance, a negative zeta potential is common for polymeric nanoparticles and contributes to their stability in suspension.[1]

Table 1: Example Physicochemical Properties of this compound-Loaded Poly-ε-caprolactone (PCL) Nanocapsules

Parameter Value Range Method of Analysis Significance
Mean Diameter 241 - 428 nm Dynamic Light Scattering (DLS) Influences the mechanism and efficiency of cellular uptake.[1]
Polydispersity Index (PDI) < 0.3 Dynamic Light Scattering (DLS) Indicates the uniformity of nanoparticle size distribution.
Zeta Potential -28 to -51 mV Electrophoretic Light Scattering Indicates surface charge, affecting stability and interaction with negatively charged cell membranes.[1][3]

| Entrapment Efficiency | > 50% | Reversed-Phase HPLC | Represents the percentage of drug successfully encapsulated within the nanoparticles.[1] |

Mechanisms of Cellular Uptake Nanoparticles can enter cells through various endocytic pathways. The specific mechanism depends on the nanoparticle's size, shape, and surface properties, as well as the type of cell.[5][6] For macrophage-like cells, which are professional phagocytes, the primary uptake mechanisms for particles in the nanometer to micrometer range are phagocytosis and macropinocytosis.[7][8] Other non-phagocytic pathways include clathrin-mediated and caveolin-mediated endocytosis.[5][7] Understanding these pathways is crucial for designing nanoparticles that can efficiently deliver their cargo to the desired intracellular location.[5]

G cluster_0 Cellular Uptake Pathways cluster_1 Endocytosis NP Nanoformulation Membrane Plasma Membrane Phagocytosis Phagocytosis (> 500 nm) Membrane->Phagocytosis Macropinocytosis Macropinocytosis (0.5 - 1.5 µm) Membrane->Macropinocytosis Clathrin Clathrin-mediated (~120 nm) Membrane->Clathrin Caveolae Caveolae-mediated (50 - 100 nm) Membrane->Caveolae Endosome Endosome / Phagosome Phagocytosis->Endosome Macropinocytosis->Endosome Clathrin->Endosome Caveolae->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Maturation Cytoplasm Cytoplasm (Endosomal Escape) Endosome->Cytoplasm Escape G start Start seed 1. Seed Macrophages on Coverslips (24h) start->seed treat 2. Treat with Fluorescent Nanoformulations seed->treat wash1 3. Wash 3x with PBS to Remove Excess NPs treat->wash1 fix 4. Fix Cells with 4% PFA wash1->fix stain 5. Stain Nucleus (DAPI) & Membrane fix->stain image 6. Acquire Z-Stack Images with Confocal Microscope stain->image end End image->end G start Start seed 1. Seed Macrophages in Plates (to 80% confluency) start->seed treat 2. Incubate with Fluorescent NPs (include untreated control) seed->treat wash 3. Wash 3x with PBS treat->wash harvest 4. Detach Cells (e.g., Trypsin) wash->harvest quench 5. Quench Surface Fluorescence (e.g., Trypan Blue) harvest->quench analyze 6. Analyze via Flow Cytometry (≥10,000 events) quench->analyze end End analyze->end

References

Application Notes and Protocols for the Kirby-Bauer Disk Diffusion Method for Cloxacillin Benzathine Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cloxacillin (B1194729) benzathine is a semi-synthetic, penicillinase-resistant penicillin antibiotic effective against a range of Gram-positive bacteria, particularly Staphylococcus species.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). This leads to the weakening of the cell wall and subsequent cell lysis.[3] The Kirby-Bauer disk diffusion method is a standardized, widely used technique to determine the susceptibility of bacterial isolates to antimicrobial agents.[4][5]

These application notes provide a detailed protocol for determining the susceptibility of bacterial isolates, primarily Staphylococcus aureus, to cloxacillin using the Kirby-Bauer disk diffusion method. It is important to note that for staphylococci, oxacillin (B1211168) is typically used as a surrogate for determining susceptibility to other penicillinase-stable penicillins, including cloxacillin.[6] However, for the specific detection of mecA-mediated resistance (methicillin resistance), cefoxitin (B1668866) is now the preferred agent due to more reliable and easier-to-read results.[2]

Data Presentation

Table 1: Disk Concentration for Cloxacillin Susceptibility Testing
Antimicrobial AgentDisk CodeDisk Concentration
CloxacillinCOX1 µg, 5 µg
Oxacillin (Surrogate)OX1 µg
Cefoxitin (for MRSA screen)FOX30 µg

Note: While cloxacillin disks are available, standardized interpretive criteria from leading bodies like the Clinical and Laboratory Standards Institute (CLSI) primarily reference oxacillin for this class of penicillins.

Table 2: CLSI Zone Diameter Interpretive Criteria for Oxacillin against Staphylococcus aureus
OrganismAntimicrobial AgentDisk ConcentrationZone Diameter (mm)
S usceptible
Staphylococcus aureusOxacillin1 µg≥ 13

Disclaimer: These breakpoints are based on historical CLSI data (M100-S22). For the detection of mecA-mediated resistance in S. aureus, CLSI now recommends the use of cefoxitin disk diffusion, as oxacillin performance is considered inferior for this purpose.[7][8]

Table 3: Quality Control Zone Diameter Ranges for Staphylococcus aureus ATCC® 25923
Quality Control StrainAntimicrobial AgentDisk ConcentrationAcceptable Zone Diameter Range (mm)
Staphylococcus aureus ATCC® 25923Oxacillin1 µg18 - 24

Note: This range is for routine quality control of disk diffusion testing for Staphylococcus spp. as per CLSI guidelines.[9]

Experimental Protocols

Preparation of Materials
  • Media: Mueller-Hinton Agar (B569324) (MHA) plates (4 mm depth).[10][11] MHA is the recommended medium as it supports the growth of most non-fastidious pathogens and has good reproducibility.[9][12]

  • Antimicrobial Disks: Cloxacillin (1 µg or 5 µg) or oxacillin (1 µg) disks. Cefoxitin (30 µg) disks should be used for methicillin-resistance screening in S. aureus. Disks must be stored at -20°C to 8°C in a desiccated environment.[10]

  • Inoculum: Tryptic Soy Broth (TSB) or equivalent.

  • Quality Control Strain: Staphylococcus aureus ATCC® 25923.

  • Other Materials: Sterile cotton swabs, sterile saline, 0.5 McFarland turbidity standard, calipers or a ruler for measuring zone diameters, incubator.

Inoculum Preparation
  • Select three to five well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth.

  • Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] This typically takes 2 to 6 hours.

  • Adjust the turbidity of the inoculum to match that of the 0.5 McFarland standard by adding sterile saline or broth. This must be done within 15 minutes of inoculating the plates.

Inoculation of Mueller-Hinton Agar Plates
  • Dip a sterile cotton swab into the adjusted inoculum suspension.

  • Rotate the swab several times against the inner wall of the tube above the fluid level to remove excess liquid.

  • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Allow the plate to dry for 3 to 5 minutes, but no more than 15 minutes, before applying the antimicrobial disks.[4]

Application of Antimicrobial Disks
  • Aseptically apply the antimicrobial disks to the surface of the inoculated MHA plate.

  • Ensure that the disks are placed at least 24 mm apart from center to center to avoid overlapping of the inhibition zones.[11]

  • Gently press each disk with sterile forceps to ensure complete contact with the agar surface.

Incubation
  • Invert the plates and place them in an incubator at 35°C ± 2°C for 16-18 hours for Staphylococcus species.

  • For detecting methicillin (B1676495) resistance in Staphylococcus, incubation for a full 24 hours is recommended.[9]

  • Incubation should be in ambient air. For fastidious organisms, a CO₂-enriched atmosphere may be required, but this is not standard for S. aureus.

Interpretation of Results
  • After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.

  • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the established breakpoints in Table 2.

  • The zone of inhibition should be read from the back of the plate against a dark background with reflected light.

Signaling Pathways and Workflows

Kirby_Bauer_Workflow Kirby-Bauer Disk Diffusion Workflow for Cloxacillin Susceptibility cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis cluster_qc Quality Control start Start: Isolate pure bacterial colony inoculum_prep Prepare inoculum in broth start->inoculum_prep qc_strain Test QC strain (e.g., S. aureus ATCC 25923) start->qc_strain turbidity_adj Adjust turbidity to 0.5 McFarland standard inoculum_prep->turbidity_adj plate_inoc Inoculate Mueller-Hinton Agar plate turbidity_adj->plate_inoc disk_app Apply Cloxacillin/Oxacillin disk plate_inoc->disk_app incubation Incubate at 35°C ± 2°C for 16-24 hours disk_app->incubation measure_zone Measure zone of inhibition (mm) incubation->measure_zone interpretation Interpret results using CLSI/EUCAST breakpoints measure_zone->interpretation susceptible Susceptible interpretation->susceptible Zone ≥ 13mm intermediate Intermediate interpretation->intermediate Zone 11-12mm resistant Resistant interpretation->resistant Zone ≤ 10mm qc_check Verify zone diameter is within acceptable range qc_strain->qc_check qc_check->plate_inoc Proceed if QC is valid

Caption: Workflow for Cloxacillin susceptibility testing.

Cloxacillin_Action_Pathway Mechanism of Action of Cloxacillin cloxacillin Cloxacillin pbp Penicillin-Binding Proteins (PBPs) cloxacillin->pbp Binds to and inactivates bacterial_cell Bacterial Cell Wall cell_lysis Cell Lysis & Death bacterial_cell->cell_lysis Leads to peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Inhibits cross-linking peptidoglycan->bacterial_cell Weakens

Caption: Cloxacillin's mechanism of action pathway.

References

Application Notes and Protocols for Intramammary Infusion of Cloxacillin Benzathine in Dairy Cows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cloxacillin (B1194729) benzathine for intramammary infusion in dairy cows, specifically for dry cow therapy. The information is intended to guide research, development, and clinical evaluation of this antimicrobial agent.

Cloxacillin benzathine is a semi-synthetic, penicillinase-resistant penicillin antibiotic.[1][2] Its intramammary formulation is designed as a stable, non-irritating suspension that provides prolonged bactericidal activity against Gram-positive bacteria, which are common causes of mastitis in dairy cattle.[2] The low solubility of the benzathine salt of cloxacillin allows for an extended period of activity within the non-lactating mammary gland.[1][2]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall mucopeptide during the stage of active multiplication.[1] This action is effective against susceptible organisms, including penicillinase-producing strains of Staphylococcus aureus and Streptococcus agalactiae, two of the most common pathogens associated with bovine mastitis.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound intramammary infusion in dairy cows.

Table 1: Product Specifications and Dosage

ParameterValueSource(s)
Active IngredientThis compound[1]
Dosage per QuarterEquivalent to 500 mg of cloxacillin[1][2]
FormulationStable, non-irritating suspension in a slow-release oil-gel base[1][2]
Administration RouteIntramammary infusion[1][2]
Application TimeAt the last milking of lactation (drying off)[1][2]

Table 2: Efficacy and Cure Rates

PathogenCure RateStudy NotesSource(s)
Mastitis pathogens (unspecified)90.9%Compared to an 87.2% cure rate for intramammary tilmicosin.[3]
Staphylococcus aureus and Streptococcus agalactiaeEfficacious in treatment and prophylaxisIndicated for non-lactating cows.[1]
Infections (all genera)73.6% (single infusion)Compared to 75.5% for multiple infusions and 52.8% for no infusion.[4]

Table 3: Pharmacokinetics and Withdrawal Periods

ParameterValueConditionSource(s)
Milk Residue Limit (MRL)0.030 µg/mL (30 µg/kg)---[5][6]
Time to fall below MRLWithin 5 days post-calvingFor cows with varying dry period lengths (14, 21, and 28 days).[6][7]
Meat Withdrawal Period28-30 days post-treatmentTreated animals must not be slaughtered for food purposes within this period.[1][2]
Milk Discard PeriodDo not use within 28-30 days of calvingTo avoid residues in the colostrum and milk.[1][2]

Experimental Protocols

Protocol 1: Intramammary Infusion of this compound at Dry-Off

This protocol outlines the standard procedure for administering intramammary this compound to dairy cows at the time of drying off.

Materials:

  • Disposable syringes containing this compound (e.g., 500 mg)

  • Alcohol swabs (70% alcohol)

  • Suitable dairy antiseptic

  • Individual paper towels

  • Gloves

Procedure:

  • Final Milking: At the last milking of the lactation period, completely milk out all four quarters of the udder.

  • Teat Cleaning and Disinfection:

    • Thoroughly wash the udder and teats with warm water containing a suitable dairy antiseptic.

    • Dry the udder and teats completely using individual paper towels.

    • Carefully scrub the teat end and orifice of each quarter with a new, individual 70% alcohol swab. Allow the teats to air dry.[2][8]

  • Syringe Preparation and Infusion:

    • Warm the syringe of this compound to room temperature.[1]

    • Choose the desired insertion depth. For partial insertion, which may reduce new infections, twist off the upper portion of the protective cap to expose only 3-4 mm of the syringe tip.[2][9] For full insertion, remove the entire protective cap.

    • Gently insert the syringe tip into the teat canal of one quarter.

    • Expel the entire contents of the syringe into the quarter.

  • Post-Infusion:

    • Withdraw the syringe and gently massage the quarter to facilitate the distribution of the medication.[2]

    • Repeat the procedure for the remaining three quarters, using a new syringe for each quarter.

  • Post-Treatment Management: Do not milk the cow out after infusion. The cow can be milked as usual upon calving.[1]

Protocol 2: Evaluation of this compound Efficacy in a Clinical Trial

This protocol provides a framework for designing a clinical trial to evaluate the efficacy of an intramammary this compound formulation.

Objective: To determine the efficacy of this compound intramammary infusion for the treatment and prevention of mastitis during the dry period.

Study Design: A randomized, controlled clinical trial.

Animals:

  • Select healthy, pregnant dairy cows approaching the end of their lactation.

  • Inclusion criteria may include parity, milk production level, and somatic cell count (SCC) history.

  • Collect quarter milk samples for bacteriological culture and SCC analysis before the start of the trial.

Treatment Groups:

  • Treatment Group: Cows receive an intramammary infusion of this compound in all four quarters at dry-off.

  • Control Group: Cows receive a placebo infusion or no treatment.

  • Randomly assign cows to treatment groups.

Data Collection:

  • Pre-treatment (at dry-off): Collect aseptic quarter milk samples for bacteriological culture to identify existing intramammary infections (IMI) and determine SCC.

  • Post-calving (e.g., 0-10 days in milk): Collect aseptic quarter milk samples for bacteriological culture and SCC analysis.

  • Clinical Mastitis Monitoring: Record all instances of clinical mastitis throughout the dry period and up to a specified time post-calving (e.g., 100 days in milk).

Outcome Measures:

  • Cure Rate: The proportion of quarters with a pre-existing IMI at dry-off that are bacteriologically negative post-calving.

  • New Infection Rate: The proportion of quarters that were bacteriologically negative at dry-off but develop a new IMI during the dry period.

  • Post-calving SCC: Compare the SCC between treatment and control groups.

  • Incidence of Clinical Mastitis: Compare the rate of clinical mastitis between groups.

Statistical Analysis:

  • Use appropriate statistical methods (e.g., logistic regression, survival analysis) to compare the outcome measures between the treatment and control groups.

Visualizations

G cluster_pre Pre-Infusion cluster_infusion Infusion Protocol cluster_post Post-Infusion A Final Milking of Lactation B Complete Milking of All Quarters A->B C Clean and Disinfect Teats (Antiseptic + 70% Alcohol) B->C D Prepare Syringe (Warm to Room Temperature) C->D E Infuse this compound (One Syringe per Quarter) D->E F Gently Massage Quarter E->F G Do Not Milk Out F->G

Caption: Workflow for Intramammary Infusion Protocol.

G cluster_action Mechanism of Action A This compound B Inhibition of Cell Wall Mucopeptide Biosynthesis A->B C Bactericidal Action B->C D Effective Against Gram-Positive Bacteria (e.g., S. aureus, S. agalactiae) C->D G cluster_trial Clinical Trial Workflow start Cow Selection (End of Lactation) sampling1 Pre-Treatment Sampling (Milk Culture & SCC) start->sampling1 randomize Randomization sampling1->randomize group1 Treatment Group (this compound) randomize->group1 group2 Control Group (Placebo/No Treatment) randomize->group2 dry_period Dry Period group1->dry_period group2->dry_period calving Calving dry_period->calving sampling2 Post-Calving Sampling (Milk Culture & SCC) calving->sampling2 monitoring Clinical Mastitis Monitoring calving->monitoring analysis Data Analysis sampling2->analysis monitoring->analysis

References

Troubleshooting & Optimization

Improving the stability of Cloxacillin benzathine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the stability of Cloxacillin (B1194729) benzathine in aqueous solutions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and stability testing of Cloxacillin benzathine aqueous suspensions.

Problem 1: Rapid degradation of this compound in my aqueous formulation at room temperature.

  • Question: I'm observing a significant loss of potency in my this compound suspension within 24-48 hours at room temperature. How can I improve its stability?

  • Answer: The stability of cloxacillin is highly dependent on temperature and the pH of the aqueous medium.

    • Temperature: Cloxacillin degrades much faster at room temperature (23°C) compared to refrigerated conditions (4°C). For instance, cloxacillin sodium solutions in normal saline (NS) retained more than 90% of their initial concentration for only 24 hours at room temperature, whereas under refrigeration, they were stable for over 18 days.[1][2] It is highly recommended to store your this compound suspension under refrigerated conditions (2-8°C).

    • pH: The pH of the formulation is a critical factor. The degradation of cloxacillin is pH-dependent, with optimal stability observed in the pH range of 5.5 to 7.0.[3] Degradation accelerates in both acidic and alkaline conditions. You should measure the pH of your suspension and adjust it to this optimal range using appropriate buffers if necessary.

    • Diluent Choice: Studies on cloxacillin sodium have shown that the choice of diluent can impact stability. For example, solutions in 5% dextrose in water (D5W) were found to be more stable than those in normal saline (NS) at room temperature.[1][2] Consider evaluating different aqueous vehicles for your suspension.

Problem 2: My this compound suspension shows poor physical stability (e.g., caking, particle aggregation).

  • Question: The particles in my this compound suspension are settling quickly and forming a hard cake that is difficult to resuspend. What can I do?

  • Answer: this compound is sparingly soluble in water, and maintaining a uniform, easily resuspendable suspension is key.

    • Suspending Agents: Incorporate viscosity-enhancing or suspending agents into your formulation. Commonly used agents include carboxymethylcellulose (CMC), polyvinylpyrrolidone (B124986) (PVP), and various clays (B1170129) or gums. These agents increase the viscosity of the continuous phase, slowing down particle sedimentation.

    • Particle Size Control: The particle size of the this compound active pharmaceutical ingredient (API) is crucial. Smaller, more uniform particles tend to result in more stable suspensions. Consider micronization of the API if you are observing rapid settling.

    • Wetting Agents: Ensure adequate wetting of the this compound particles by the aqueous vehicle. Poor wetting can lead to clumping and aggregation. Surfactants or wetting agents like polysorbates can be beneficial.

    • Flocculating Agents: In some cases, inducing controlled flocculation can be advantageous. Flocculated particles form a loose, easily resuspendable sediment rather than a dense cake. This can be achieved by carefully selecting electrolytes or polymers.

Problem 3: I am unsure how to set up a stability-indicating analytical method for my formulation.

  • Question: How can I develop an analytical method that accurately measures the concentration of this compound and separates it from its degradation products?

  • Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.

    • Methodology: A common method involves reversed-phase HPLC with UV detection. You will need to select an appropriate column (e.g., C18), mobile phase (often a mixture of a buffer like phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol), and detection wavelength (typically around 225 nm or 254 nm).[4][5]

    • Forced Degradation Studies: To validate that your method is stability-indicating, you must perform forced degradation studies. This involves subjecting your this compound formulation to stress conditions such as acid, base, oxidation, heat, and light. The method must be able to resolve the intact cloxacillin peak from any degradation product peaks that are formed.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous environment?

A1: The primary chemical degradation pathway for all penicillins, including cloxacillin, in an aqueous solution is the hydrolysis of the β-lactam ring. This results in the formation of inactive penicilloic acids, such as cloxacilloic acid.[5] This reaction is catalyzed by both hydrogen and hydroxide (B78521) ions, making pH a critical stability factor.

Q2: How does the benzathine salt form affect the stability compared to the sodium salt?

A2: this compound is a sparingly soluble salt, which means it has a much lower dissolution rate in water compared to the highly soluble cloxacillin sodium. This slow dissolution is the basis for its use in long-acting injectable formulations. The overall stability of a this compound suspension is a combination of:

  • Chemical Stability: The portion of cloxacillin that is dissolved in the aqueous phase will degrade at a rate determined by factors like pH and temperature, similar to cloxacillin sodium.

  • Physical Stability: The stability of the suspension itself, including the tendency for particles to settle, cake, or aggregate. The lower solubility of the benzathine salt can be seen as a protective mechanism, as only the dissolved drug is susceptible to hydrolysis. However, the formulation must be optimized to ensure physical stability.

Q3: What are the ideal storage conditions for a this compound aqueous suspension?

A3: Based on stability data for cloxacillin, aqueous suspensions should be stored under refrigerated conditions (2°C to 8°C).[1][2] Freezing may also be an option, but the effects of freeze-thaw cycles on the physical stability of the suspension must be thoroughly evaluated.[6] The pH of the suspension should ideally be maintained between 5.5 and 7.0.[3]

Q4: Can I use buffers in my this compound formulation?

A4: Yes, using buffers is highly recommended to maintain the pH of the aqueous phase within the optimal range for cloxacillin stability (pH 5.5-7.0). Phosphate and citrate (B86180) buffers are commonly used in pharmaceutical formulations. However, you must ensure the chosen buffer and its concentration are compatible with the other excipients and do not accelerate degradation through other mechanisms.

Q5: What are the key parameters to monitor during a stability study of a this compound suspension?

A5: A comprehensive stability study should include:

  • Chemical Stability: Assay of this compound content and quantification of major degradation products using a stability-indicating HPLC method.

  • Physical Stability:

    • Visual inspection for color change, aggregation, and caking.

    • Particle size distribution analysis.

    • Redispersibility testing (ease of resuspending the settled particles).

    • Viscosity measurements.

  • Microbiological Purity: Testing for microbial growth, especially for multi-dose formulations.

  • pH: Monitoring for any significant changes in the pH of the aqueous phase.

Data Presentation

The following tables summarize quantitative data on the stability of cloxacillin sodium in aqueous solutions, which is relevant to the degradation of the dissolved fraction of this compound.

Table 1: Stability of Cloxacillin Sodium in Different Diluents at Room Temperature (23°C) and Refrigerated (4°C)

Concentration (mg/mL)DiluentTemperature (°C)Time to Reach 90% of Initial ConcentrationReference
5 - 50Normal Saline (NS)23~24 hours[1][2]
5 - 405% Dextrose (D5W)23~4 days[1][2]
505% Dextrose (D5W)23< 4 days (precipitate forms)[1][2]
5 - 50NS and D5W4> 18 days[1][2]

Table 2: Effect of pH on Cloxacillin Sodium Solubility and Degradation

ParameterConditionObservationReference
SolubilitypH > 4.2> 100 mg/mL[2]
SolubilitypH = 4.2~89 mg/mL[2]
SolubilitypH = 3.5~63 mg/mL[2]
Degradation RatepH 4.5 (at 77°C)Apparent half-life: ~79.7 minutes[2]
Degradation RatepH 6.5 (at 77°C)Apparent half-life: ~66.9 minutes[2]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Cloxacillin

This protocol provides a general framework for developing an HPLC method to assess the chemical stability of this compound.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a buffer and an organic solvent. A common starting point is a 1:3 ratio of Acetonitrile to 0.1 M Phosphate buffer, with the pH of the final mixture adjusted to around 4.6.[2] The exact ratio may need to be optimized.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection Wavelength: 225 nm or 250 nm.[2]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh a portion of the this compound suspension.

    • Dissolve and dilute the sample in a suitable diluent (e.g., the mobile phase or a mixture of phosphate buffer and acetonitrile) to a final concentration within the linear range of the method (e.g., ~100 µg/mL of cloxacillin).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Forced Degradation:

    • Acid Hydrolysis: Treat the sample with 0.1N HCl at room temperature for a set period (e.g., 30 minutes), then neutralize with 0.1N NaOH.

    • Base Hydrolysis: Treat the sample with 0.1N NaOH at room temperature.

    • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%).

    • Thermal Degradation: Expose the sample to elevated temperatures (e.g., 80°C).

    • Photodegradation: Expose the sample to UV light.

    • Analyze all stressed samples by the developed HPLC method to ensure that degradation product peaks are well-separated from the main cloxacillin peak.

Protocol 2: Physical Stability Assessment of an Aqueous Suspension

  • Sedimentation Volume (F):

    • Place a known volume of the suspension in a graduated cylinder and allow it to stand undisturbed.

    • At regular intervals, measure the volume of the sediment (Vu).

    • Calculate the sedimentation volume F = Vu / Vo, where Vo is the original volume of the suspension. An F value closer to 1 indicates better physical stability.

  • Redispersibility:

    • After the suspension has settled, gently invert the container a set number of times.

    • Visually assess the number of inversions required to achieve a uniform suspension. Fewer inversions indicate better redispersibility.

  • Particle Size Analysis:

    • Use a suitable particle size analyzer (e.g., laser diffraction) to measure the particle size distribution of the suspended this compound at different time points during the stability study.

    • Significant changes in particle size may indicate crystal growth or aggregation.

Visualizations

G cluster_degradation Cloxacillin Hydrolytic Degradation Pathway A Cloxacillin (Active β-Lactam Ring) B Cloxacilloic Acid (Inactive, Open β-Lactam Ring) A->B Hydrolysis (H+ or OH- catalysis) C Further Degradation Products B->C Further Reactions

Cloxacillin Hydrolytic Degradation Pathway

G cluster_workflow Experimental Workflow for Stability Testing cluster_tests Perform Stability Tests start Formulate this compound Aqueous Suspension storage Place samples in stability chambers (e.g., 4°C, 25°C/60%RH, 40°C/75%RH) start->storage sampling Pull samples at specified time points (e.g., 0, 1, 3, 6 months) storage->sampling chem_test Chemical Analysis (HPLC for Assay & Degradants) sampling->chem_test Chemical phys_test Physical Analysis (Visual, Particle Size, pH, Viscosity) sampling->phys_test Physical analysis Analyze Data & Determine Shelf-life chem_test->analysis phys_test->analysis end Stability Report analysis->end

Experimental Workflow for Stability Testing

G cluster_troubleshooting Troubleshooting Decision Tree for this compound Stability start Stability Issue Observed issue_type What is the nature of the issue? start->issue_type chem_deg Chemical Degradation (Loss of Potency) issue_type->chem_deg Chemical phys_inst Physical Instability (Caking, Aggregation) issue_type->phys_inst Physical check_ph Is pH between 5.5 - 7.0? chem_deg->check_ph check_susp Are suspending/wetting agents used? phys_inst->check_susp adjust_ph Action: Adjust pH with buffer check_ph->adjust_ph No check_temp Is storage temperature > 8°C? check_ph->check_temp Yes adjust_temp Action: Store at 2-8°C check_temp->adjust_temp Yes add_susp Action: Add/optimize suspending and wetting agents check_susp->add_susp No check_psd Is particle size too large or non-uniform? check_susp->check_psd Yes adjust_psd Action: Consider micronization of API check_psd->adjust_psd Yes

Troubleshooting Decision Tree for Stability

References

Optimizing HPLC mobile phase for Cloxacillin benzathine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the analysis of Cloxacillin benzathine.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: Why am I observing peak fronting or tailing for my this compound peak?

A1: Peak asymmetry for this compound can be caused by several factors:

  • Inappropriate Mobile Phase pH: Cloxacillin is an acidic compound with a pKa of approximately 2.79.[1] If the mobile phase pH is close to the pKa, the analyte can exist in both ionized and non-ionized forms, leading to poor peak shape.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa. For reversed-phase HPLC, a lower pH (e.g., pH 2.5-3.5) will ensure the Cloxacillin molecule is protonated and interacts more consistently with the stationary phase, often resulting in a more symmetrical peak.[2] An acidic mobile phase generally yields better peak shapes for acidic compounds like Cloxacillin.[2]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and reinject. Linearity studies for Cloxacillin have been successfully performed in ranges such as 5-25 µg/mL and 20-100 µg/mL.[3][4]

  • Column Degradation: The stationary phase of the column can degrade over time, especially when using aggressive mobile phases.

    • Solution: Replace the column with a new one of the same type.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.

    • Solution: Use an end-capped column or add a competing base, like triethylamine, to the mobile phase in low concentrations (e.g., 0.1%).

Q2: My this compound peak has a poor retention time, either too short or too long. What should I do?

A2: Retention time issues are typically related to the mobile phase composition and flow rate.

  • Incorrect Mobile Phase Strength: The ratio of organic solvent to aqueous buffer in the mobile phase dictates the elution strength.

    • Solution for Short Retention Time: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). This will increase the retention of the hydrophobic Cloxacillin molecule on a reversed-phase column.

    • Solution for Long Retention Time: Increase the percentage of the organic solvent to decrease the retention time.[5]

  • Flow Rate Variation: Inconsistent flow from the pump can lead to fluctuating retention times.

    • Solution: Ensure the pump is properly primed and there are no leaks in the system. A consistent flow rate, commonly 1.0 mL/min, is crucial for reproducible results.[3][5]

Q3: I am seeing extraneous peaks in my chromatogram. What could be the cause?

A3: Extraneous peaks can originate from the sample, the mobile phase, or system contamination.

  • Sample Degradation: Cloxacillin is susceptible to degradation under certain conditions, such as acidic and alkaline environments.[1][4] Forced degradation studies have shown that Cloxacillin degrades under hydrolytic, oxidative, and photolytic stress.[4][6]

    • Solution: Prepare samples fresh and protect them from light and extreme temperatures. Ensure the sample solvent is compatible with the mobile phase to prevent precipitation.

  • Contaminated Mobile Phase: Impurities in the solvents or buffer salts can appear as peaks in the chromatogram.

    • Solution: Use HPLC-grade solvents and high-purity salts for mobile phase preparation. Filter the mobile phase through a 0.45 µm or smaller filter before use.

  • System Contamination: Previous analyses can leave residues in the injector or column.

    • Solution: Flush the system thoroughly with a strong solvent, like 100% acetonitrile or methanol, between runs.

Q4: The backpressure of my HPLC system is too high. How can I resolve this?

A4: High backpressure is often a sign of a blockage in the system.

  • Column Frit Blockage: Particulates from the sample or mobile phase can clog the inlet frit of the column.

    • Solution: Reverse-flush the column (if permitted by the manufacturer's instructions). If the pressure does not decrease, the frit may need to be replaced. Using a guard column can help protect the analytical column.

  • Precipitated Buffer: If the mobile phase contains a high concentration of buffer salts and the organic solvent percentage is high, the buffer can precipitate.

    • Solution: Ensure the buffer concentration is appropriate for the mobile phase composition and that the buffer is fully dissolved. Mismatched mobile phase components can also lead to precipitation.

  • Sample Precipitation: The sample may not be fully soluble in the mobile phase.

    • Solution: Ensure the sample solvent is compatible with the mobile phase. It is often best to dissolve the sample in the mobile phase itself.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?

A1: A good starting point for a reversed-phase HPLC method for this compound on a C18 column would be a mixture of an acidic aqueous buffer and an organic solvent. For example, a mobile phase consisting of 20mM potassium dihydrogen phosphate (B84403) (KH2PO4) buffer adjusted to pH 3.0 with phosphoric acid and acetonitrile in a ratio of 65:35 (v/v) has been used successfully for the separation of Cloxacillin.[2] Another common mobile phase is a mixture of water, acetonitrile, and methanol.[4]

Q2: How does the benzathine salt form of Cloxacillin affect the HPLC analysis compared to the sodium salt?

A2: The active pharmaceutical ingredient being analyzed is the Cloxacillin molecule. The salt form (benzathine vs. sodium) primarily affects the solubility of the compound. This compound is less water-soluble than Cloxacillin sodium. This is important during sample preparation. You may need to use a diluent with a higher proportion of organic solvent (e.g., a mixture of water and acetonitrile or methanol) to ensure complete dissolution of this compound before injection. Once dissolved, the Cloxacillin molecule will behave similarly chromatographically regardless of the original salt form.

Q3: What detection wavelength is recommended for this compound?

A3: UV detection is commonly used for Cloxacillin analysis. Wavelengths between 224 nm and 238.8 nm have been reported to provide good sensitivity.[3][4] A wavelength of 225 nm is also frequently used.[5] It is always recommended to determine the wavelength of maximum absorbance for your specific Cloxacillin standard and mobile phase composition.

Q4: What are the key system suitability parameters to monitor for this compound analysis?

A4: Key system suitability parameters to monitor include:

  • Tailing Factor (Asymmetry Factor): Should ideally be between 0.8 and 1.5.

  • Theoretical Plates (N): A higher number indicates better column efficiency.

  • Resolution (Rs): If other compounds are present, the resolution between the Cloxacillin peak and the nearest eluting peak should be greater than 1.5.

  • Relative Standard Deviation (RSD) for replicate injections: For parameters like peak area and retention time, the RSD should typically be less than 2%.

Data Presentation

Table 1: Comparison of Reported HPLC Mobile Phases for Cloxacillin Analysis

Mobile Phase CompositionpHColumnFlow Rate (mL/min)Detection Wavelength (nm)Reference
20mM KH2PO4 : Acetonitrile (20:80 v/v)3.0Thermo C18 (250 x 4.6 mm, 5 µm)1.0224[3]
Water : Acetonitrile : Methanol (70:20:10 v/v/v)Not specifiedC181.4238.8[4]
0.02 M Phosphate buffer : Acetonitrile (65:35 v/v)3.0P. Hypersorb ODS (250 x 4.6 mm)1.8225[2]
30 mM KH2PO4 buffer : Acetonitrile (gradient)4.0Shodex C18 (250 x 4.6 mm, 5 µm)1.0225[5]
0.01 M KH2PO4 buffer : Acetonitrile (15:85 v/v)5.0Not specified5.0225[7]

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Cloxacillin

This protocol is based on a validated method for Cloxacillin sodium, which can be adapted for this compound.[3]

  • Mobile Phase Preparation:

    • Prepare a 20mM solution of potassium dihydrogen phosphate (KH2PO4) in HPLC-grade water.

    • Adjust the pH of the buffer to 3.0 using orthopedic phosphoric acid.

    • Mix the buffer with acetonitrile in a 20:80 (v/v) ratio.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve the standard in a diluent (e.g., a 50:50 mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1000 µg/mL).

    • Perform serial dilutions of the stock solution with the diluent to prepare working standards at the desired concentrations (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Sample Preparation:

    • For a formulated product, accurately weigh a portion of the homogenized sample equivalent to a known amount of this compound.

    • Disperse the sample in the diluent, sonicate to ensure complete dissolution, and dilute to a known volume.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Thermo C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 224 nm.

    • Column Temperature: Ambient.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions to determine the concentration of this compound.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Chromatographic Issue Observed peak_shape Poor Peak Shape? (Fronting/Tailing) start->peak_shape retention_time Incorrect Retention Time? peak_shape->retention_time No check_ph Adjust Mobile Phase pH (away from pKa) peak_shape->check_ph Yes extra_peaks Extraneous Peaks Present? retention_time->extra_peaks No adjust_organic Adjust Organic Solvent % retention_time->adjust_organic Yes high_pressure High System Backpressure? extra_peaks->high_pressure No prep_fresh Prepare Fresh Sample extra_peaks->prep_fresh Yes end End: Problem Resolved high_pressure->end No reverse_flush Reverse-flush Column high_pressure->reverse_flush Yes check_conc Dilute Sample (Check for Overload) check_ph->check_conc replace_column_shape Replace Column check_conc->replace_column_shape replace_column_shape->end check_flow Check Flow Rate & for Leaks adjust_organic->check_flow check_flow->end check_mobile_phase Use Fresh, Filtered Mobile Phase prep_fresh->check_mobile_phase flush_system Flush HPLC System check_mobile_phase->flush_system flush_system->end check_buffer Check for Buffer Precipitation reverse_flush->check_buffer check_sample_sol Ensure Sample Solubility check_buffer->check_sample_sol check_sample_sol->end

Caption: Troubleshooting workflow for this compound HPLC analysis.

References

Reducing degradation of Cloxacillin benzathine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Cloxacillin (B1194729) Benzathine

This guide provides troubleshooting advice and technical information for researchers, scientists, and drug development professionals working on the synthesis of cloxacillin benzathine. The focus is on identifying and mitigating degradation to improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final yield of this compound is consistently low. What are the most likely causes?

A1: Low yields are typically due to the degradation of the cloxacillin molecule, specifically the hydrolysis of its β-lactam ring, before the final salt formation with N,N'-dibenzylethylenediamine (benzathine). The most critical factors influencing this degradation are pH, temperature, and the presence of water in the reaction mixture.

Troubleshooting Guide:

  • Verify pH Control: The stability of cloxacillin is highly pH-dependent. The optimal pH range is generally between 6.0 and 7.0. Deviation outside this range, especially towards acidic or alkaline conditions, dramatically accelerates the hydrolysis of the β-lactam ring.[1]

  • Monitor Temperature: Keep the reaction temperature as low as possible, ideally between 2-8°C, throughout the synthesis and purification steps.[2] Elevated temperatures provide the activation energy needed for the hydrolytic degradation of the β-lactam ring.

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents wherever possible. Water is a key reactant in the hydrolysis of the β-lactam ring. The presence of excess water will significantly reduce your yield.[1]

  • Reaction Time: Minimize the reaction time to what is necessary for completion. Prolonged exposure to reaction conditions, even under optimized pH and temperature, can lead to gradual degradation.

Table 1: Effect of pH and Temperature on Cloxacillin Degradation Rate

pHTemperature (°C)Apparent Degradation Rate Constant (k)Notes
4.535HighSignificant degradation observed.[3]
6.535ModerateDegradation rate is lower than at pH 4.5 but still significant at this temperature.[1][3]
6.825LowNear-optimal pH for stability at room temperature.
6.84Very LowRecommended condition to minimize hydrolysis during synthesis and storage.[3]
8.025HighAlkaline conditions also catalyze the opening of the β-lactam ring.[4]

This table illustrates general trends. Actual rates will vary based on the specific solvent system and concentration.

Q2: I'm observing an unknown peak in my HPLC chromatogram post-synthesis. What could it be?

A2: An unexpected peak, particularly one that increases in area over time or with process stress (e.g., heat, extreme pH), is likely a degradation product. For cloxacillin, the most common degradation product is cloxacilloic acid, formed by the hydrolytic cleavage of the β-lactam ring.[1] Other possibilities include polymers or epimers.[1]

Troubleshooting Guide:

  • Characterize the Impurity: Use HPLC-MS to determine the mass of the unknown peak. Cloxacilloic acid will have a mass corresponding to the addition of one molecule of water to cloxacillin.

  • Perform Forced Degradation Studies: To confirm if the peak is a degradation product, subject a pure sample of your cloxacillin starting material to forced degradation conditions (e.g., acidic, basic, and oxidative stress) and analyze the output via HPLC.[4] A significant increase in the peak of interest under these conditions would confirm it as a degradation product.

  • Review Synthesis Parameters: As with low yield, investigate your reaction's pH, temperature, and water content. The formation of impurities is a direct result of suboptimal reaction conditions.

Diagram 1: Cloxacillin Hydrolysis Pathway

This diagram illustrates the primary degradation pathway of cloxacillin. The nucleophilic attack of water on the carbonyl group of the β-lactam ring leads to the formation of the inactive cloxacilloic acid.

G Cloxacillin Cloxacillin (Active β-Lactam Ring) TransitionState Unstable Intermediate Cloxacillin->TransitionState Hydrolysis CloxacilloicAcid Cloxacilloic Acid (Inactive/Degraded) TransitionState->CloxacilloicAcid Ring Opening StressFactors Stress Factors: - pH < 6 or > 8 - High Temperature - Presence of H₂O StressFactors->TransitionState

Caption: Hydrolytic degradation of cloxacillin to cloxacilloic acid.

Q3: How can I set up a reliable HPLC method to monitor the purity of my this compound synthesis?

A3: A robust, stability-indicating HPLC method is crucial for quantifying cloxacillin and its degradation products. A reverse-phase (RP-HPLC) method with UV detection is standard.

Experimental Protocol: RP-HPLC for Cloxacillin Purity

  • Objective: To separate and quantify cloxacillin from its primary degradation product, cloxacilloic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent is typically used. For example, a 50:50 (v/v) mixture of 0.02 M potassium dihydrogen phosphate solution and methanol.[6] The exact ratio may need optimization.

  • Flow Rate: 1.0 - 1.4 mL/min.[7]

  • Detection Wavelength: 225 nm is a common wavelength for detecting cloxacillin.[4]

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample.

    • Dissolve it in a 10 mL volumetric flask using the mobile phase as the diluent.

    • Sonicate for 10-15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Diagram 2: Experimental Workflow for Purity Analysis

This workflow outlines the key steps from sample preparation to data analysis for monitoring the purity of the synthesis reaction.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A 1. Weigh Sample B 2. Dissolve in Mobile Phase A->B C 3. Sonicate B->C D 4. Filter (0.45 µm) C->D E 5. Inject Sample D->E F 6. Chromatographic Separation (C18) E->F G 7. UV Detection (225 nm) F->G H 8. Integrate Peaks G->H I 9. Calculate % Purity and % Impurity H->I

Caption: Workflow for HPLC purity analysis of this compound.

Q4: My troubleshooting attempts are not improving the yield. What logical steps should I follow?

A4: A systematic approach is key. Use a decision-tree logic to isolate the variable causing the degradation.

Diagram 3: Troubleshooting Logic for Low Yield

This flowchart provides a step-by-step diagnostic path to identify the root cause of low yield or high impurity levels in the synthesis of this compound.

G Start Problem: Low Yield / High Impurity Check_pH Is reaction pH strictly between 6.0-7.0? Start->Check_pH Adjust_pH Action: Implement rigorous pH monitoring and control. Use buffered system. Check_pH->Adjust_pH No Check_Temp Is reaction temperature maintained at 2-8°C? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Action: Improve cooling efficiency. Use ice bath/chiller. Check_Temp->Adjust_Temp No Check_H2O Are all solvents and reagents anhydrous? Check_Temp->Check_H2O Yes Adjust_Temp->Check_H2O Adjust_H2O Action: Use freshly dried solvents. Store reagents in desiccator. Check_H2O->Adjust_H2O No Check_Time Is reaction time minimized? Check_H2O->Check_Time Yes Adjust_H2O->Check_Time Adjust_Time Action: Monitor reaction progress (TLC/HPLC) to determine optimal endpoint. Check_Time->Adjust_Time No End Problem Resolved Check_Time->End Yes Adjust_Time->End

Caption: Decision tree for troubleshooting cloxacillin synthesis.

References

Troubleshooting poor solubility of Cloxacillin benzathine in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cloxacillin (B1194729) Benzathine Formulation

Welcome to the technical support center for troubleshooting poor solubility of Cloxacillin Benzathine in pharmaceutical formulations. This resource provides researchers, scientists, and drug development professionals with practical guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing poor solubility in my aqueous formulation. What are the initial steps I should take?

A1: Poor solubility of this compound in aqueous media is expected due to its classification as a sparingly or very slightly soluble salt.[1][2] Initial troubleshooting should focus on characterizing the extent of the issue and exploring fundamental formulation adjustments.

  • Verify Material Properties: Confirm the identity and purity of your this compound lot.

  • pH Adjustment: The solubility of cloxacillin and its salts can be pH-dependent.[3] Conduct a pH-solubility profile to determine if adjusting the pH of your formulation within a stable range improves solubility.

  • Particle Size Analysis: The dissolution rate of poorly soluble drugs can often be improved by reducing the particle size, which increases the surface area available for dissolution.[4] Consider if micronization or nanosizing could be beneficial for your formulation.[5][6]

Q2: What are some common formulation strategies to enhance the solubility of this compound?

A2: Several techniques can be employed to improve the solubility of poorly soluble active pharmaceutical ingredients (APIs) like this compound.[4][7] These can be broadly categorized as follows:

  • Co-solvents: The addition of a water-miscible organic solvent in which the drug has higher solubility can significantly increase the overall solubility of the formulation.[8]

  • Surfactants: Surfactants can increase solubility by reducing the surface tension between the drug and the solvent and by forming micelles that can encapsulate the drug molecules.[4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their apparent solubility.[1][9] A study has shown the formation of an inclusion complex between the related compound, cloxacillin sodium, and beta-cyclodextrin (B164692).[8]

  • Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier, often a polymer, to improve its dissolution rate.[7]

Q3: Are there any specific solvents I should consider for solubilizing this compound?

A3: this compound is reported to be slightly soluble in methanol (B129727) and water.[10] For the more soluble salt, cloxacillin sodium, quantitative solubility data in various organic solvents is available and can provide guidance.

Data Presentation: Solubility of Cloxacillin Salts

The following table summarizes the available solubility data for cloxacillin salts. Note that quantitative data for this compound is limited, and data for cloxacillin sodium is provided as a reference.

CompoundSolventSolubilityReference
This compoundMethanolSlightly Soluble[10]
This compoundWaterSlightly Soluble[10]
Cloxacillin SodiumEthanol~ 2 mg/mL[3]
Cloxacillin SodiumDMSO~ 16 mg/mL[3]
Cloxacillin SodiumDimethylformamide~ 20 mg/mL[3]
Cloxacillin SodiumPBS (pH 7.2)~ 10 mg/mL[3]

Experimental Protocols

Protocol: Determination of Equilibrium Solubility of this compound

This protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent system.

Materials:

  • This compound powder

  • Selected solvent system (e.g., phosphate (B84403) buffer pH 7.4, ethanol, propylene (B89431) glycol)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • HPLC system with a suitable column and detector for cloxacillin quantification

  • Syringe filters (0.22 µm)

  • Analytical balance

Procedure:

  • Preparation of Solvent: Prepare the desired solvent system and allow it to equilibrate to the target temperature (e.g., 25°C or 37°C).

  • Addition of Excess API: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

  • Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar. Agitate the samples at a constant temperature for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to stand for a short period to allow for the settling of undissolved solids.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Sample Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.

  • Data Analysis: The concentration of this compound in the supernatant represents its equilibrium solubility in the tested solvent system at the specified temperature.

Mandatory Visualizations

Troubleshooting Workflow for Poor Solubility

The following diagram illustrates a logical workflow for addressing challenges with the poor solubility of this compound in formulations.

G cluster_0 Initial Assessment cluster_1 Formulation Strategies cluster_2 Optimization & Finalization start Poor this compound Solubility Observed check_properties Verify API Properties (Purity, Identity) start->check_properties ph_solubility Conduct pH-Solubility Profile check_properties->ph_solubility decision Is Solubility Still Insufficient? ph_solubility->decision cosolvents Evaluate Co-solvents (e.g., Ethanol, Propylene Glycol) decision->cosolvents Yes surfactants Test Surfactants (Anionic, Cationic, Non-ionic) decision->surfactants cyclodextrins Investigate Cyclodextrin Complexation (e.g., β-CD) decision->cyclodextrins particle_size Consider Particle Size Reduction (Micronization) decision->particle_size final_formulation Final Formulation decision->final_formulation No optimization Optimize Formulation (Concentration of Excipients) cosolvents->optimization surfactants->optimization cyclodextrins->optimization particle_size->optimization stability Conduct Stability Studies optimization->stability stability->final_formulation

References

Optimization of dosage for Cloxacillin benzathine in veterinary medicine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cloxacillin (B1194729) Benzathine Dosage Optimization

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dosage optimization of cloxacillin benzathine in veterinary medicine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in veterinary medicine?

A1: this compound is the benzathine salt of cloxacillin, a semi-synthetic, beta-lactamase-resistant penicillin antibiotic.[1][2] Its low solubility and slow-release oil-gel base allow for prolonged bactericidal activity.[3] In veterinary medicine, it is primarily used for the treatment and prevention of subclinical mastitis in dairy cows during the dry period.[3][4] It is effective against Gram-positive bacteria, including common mastitis pathogens like Streptococcus agalactiae and penicillin-resistant Staphylococcus aureus.[3][5]

Q2: How does the benzathine salt component influence the pharmacokinetics of cloxacillin?

A2: The benzathine salt significantly alters the pharmacokinetic profile of cloxacillin. Cloxacillin itself is typically absorbed and excreted rapidly.[6] The benzathine moiety, however, creates a sparingly soluble salt, which, when formulated in an oil-gel base for intramammary infusion, acts as a long-acting depot.[3][7] This formulation ensures that cloxacillin is released slowly from the injection site, maintaining effective bactericidal concentrations in the udder tissue for a prolonged period, which is crucial for efficacy during the dry cow period.[3]

Q3: What is the established mechanism of action for cloxacillin?

A3: As a beta-lactam antibiotic, cloxacillin's mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][8] It specifically binds to and inactivates penicillin-binding proteins (PBPs) on the inner bacterial cell membrane.[1] This action prevents the cross-linking of peptidoglycan chains, which are essential for cell wall integrity.[1] The resulting weakened cell wall leads to cell lysis and bacterial death.[1][8] Its molecular structure provides resistance to degradation by penicillinase enzymes produced by some staphylococci.[3][9]

Mechanism of Action Diagram

G cluster_cell Bacterial Cell cluster_action Cloxacillin Action PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Cell Wall PBP->CellWall InactivePBP Inactive PBP Inhibition Inhibition of Cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Cross-linking Cloxacillin Cloxacillin Cloxacillin->PBP InactivePBP->Inhibition Causes Lysis Cell Lysis & Death

Caption: Cloxacillin inhibits bacterial cell wall synthesis.


Q4: What are the regulatory requirements for withdrawal periods when using this compound in dairy cattle?

A4: Regulatory requirements must be strictly followed to prevent antibiotic residues in food products. For intramammary this compound products (e.g., 500 mg per quarter), the drug is for use in dry cows only and must not be used within 30 days of calving.[3] Any animal infused with the product must not be slaughtered for food for 30 days after the last infusion.[3] Milk discard times for lactating cow formulations are different and product-specific labels should always be consulted.[6][10]

Troubleshooting Guides

Issue 1: High Inter-Subject Variability in Pharmacokinetic (PK) Data

  • Question: We are observing significant variability in cloxacillin plasma/milk concentration curves between study animals. What are the potential causes and how can we troubleshoot this?

  • Answer:

    • Animal Factors: Underlying health conditions, udder health (e.g., subclinical mastitis), parity, and milk production levels can all influence drug distribution and elimination. Troubleshooting Step: Ensure rigorous subject selection criteria. Stratify animals based on key factors like age, production level, and somatic cell count (SCC) to identify potential covariates during data analysis.

    • Administration Technique: Inconsistent intramammary infusion technique can lead to variable drug deposition within the udder. For instance, partial vs. full insertion of the syringe tip can alter distribution and reduce new infections.[5] Troubleshooting Step: Standardize the administration protocol and ensure all personnel are trained on the exact same technique. Document any deviations during administration for individual animals.

    • Analytical Method Variability: Issues with sample collection, storage, or the analytical assay itself can introduce significant error. Cloxacillin can degrade if samples are not handled correctly. Troubleshooting Step: Review and validate your entire analytical workflow. This includes checking sample collection times, ensuring immediate and proper cooling/freezing, and validating the HPLC or LC-MS/MS method for precision, accuracy, and recovery.[11][12]

    • Metabolic Differences: Individual differences in metabolic rates can affect drug clearance. While cloxacillin is primarily excreted renally, any factor affecting an animal's physiology can play a role.[6] Troubleshooting Step: While difficult to control, documenting concurrent medications or health events can help explain outliers in the data.

Issue 2: Poor Correlation Between In Vitro MIC and In Vivo Clinical Efficacy

  • Question: Our laboratory Minimum Inhibitory Concentration (MIC) data suggests susceptibility, but we are seeing lower-than-expected cure rates in clinical cases. What could explain this discrepancy?

  • Answer:

    • PK/PD Mismatch: The most common cause is the failure to achieve and maintain drug concentrations at the site of infection that are sufficient relative to the pathogen's MIC. For beta-lactams like cloxacillin, the key pharmacodynamic (PD) index is the time the free drug concentration remains above the MIC (%T > MIC). Troubleshooting Step: Conduct pharmacokinetic studies in the target animal to determine the actual cloxacillin concentration profile in udder tissue or milk.[13] Compare this profile to the MIC of the target pathogens. The dose or dosing interval may need adjustment to achieve the target %T > MIC.

    • Biofilm Formation: Bacteria like Staphylococcus aureus can form biofilms, which protect them from antibiotics and the host immune system. Standard MIC tests are performed on planktonic (free-floating) bacteria and do not reflect the higher antibiotic concentrations needed to penetrate a biofilm.[14][15] Troubleshooting Step: Consider using in vitro models that account for biofilm growth to determine a "biofilm eradication concentration," which may be a better predictor of in vivo success.

    • Host Factors: The immune status of the animal plays a critical role. An immunocompromised animal may not be able to clear the bacteria even if their growth is inhibited by the antibiotic.[14][15] Troubleshooting Step: Assess the general health and immune status of the study animals. Factors like negative energy balance or concurrent diseases can lead to treatment failure.

    • Incorrect Diagnosis: The clinical signs may not be caused by a susceptible bacterial infection. Other pathogens or non-infectious inflammation could be the cause.[14] Troubleshooting Step: Ensure accurate diagnosis through culture and susceptibility testing for each clinical case. Do not rely on empirical treatment alone, especially in cases of treatment failure.[16]

Troubleshooting Workflow for Treatment Failure

G cluster_solutions Potential Solutions start Clinical Treatment Failure Observed check_dx 1. Re-evaluate Diagnosis - Is it a susceptible bacterial infection? - Collect new samples for culture. start->check_dx check_mic 2. Review Susceptibility (MIC) - Does in vitro data show susceptibility? - Consider biofilm formation. check_dx->check_mic sol_dx Refine Diagnostic Protocol check_dx->sol_dx If diagnosis is incorrect check_pkpd 3. Analyze PK/PD - Are drug concentrations at infection site sufficient (Time > MIC)? check_mic->check_pkpd sol_mic Adjust Antibiotic Choice check_mic->sol_mic If resistance is likely check_host 4. Assess Host Factors - Is the animal immunocompromised? - Are there other underlying diseases? check_pkpd->check_host sol_pkpd Optimize Dosage Regimen (Dose, Frequency) check_pkpd->sol_pkpd If exposure is inadequate sol_host Implement Supportive Therapy check_host->sol_host If host defenses are poor

Caption: A logical workflow for troubleshooting antibiotic treatment failure.


Data Presentation

Table 1: Efficacy of this compound in Dry Cow Therapy

Study ParameterSingle Infusion (500 mg)Multiple Infusions (500 mg x3)No Infusion (Control)Reference
Infections Eliminated (All Genera) 73.6%75.5%52.8%[17]
Mean Cure Rate (S. aureus) 81.4%--[4]
New S. aureus Infections (Dry Period) 7.0% of quarters--[4]
Infected Quarters/Cow (Postpartum) 1.601.262.35[17]

Note: A study comparing single versus multiple infusions concluded that multiple treatments offered no significant advantage over a single treatment.[17]

Table 2: Susceptibility Data (MIC) for Cloxacillin

OrganismMIC Range (µg/mL)NotesReference
Staphylococcus aureus (Bovine)MIC90 of 0.5Used as a breakpoint in tissue distribution studies.[13][18]
Methicillin-Resistant S. aureus (MRSA)≥32 to >128MRSA isolates show high-level resistance.[19][20][21]

Experimental Protocols

Protocol 1: Determination of Cloxacillin in Milk by HPLC

This protocol provides a general methodology for the extraction and analysis of cloxacillin from milk samples, based on common laboratory practices.[12][22][23]

  • 1. Sample Preparation and Protein Precipitation:

    • Pipette 1.0 g (or 1.0 mL) of a thawed, homogenized milk sample into a 15 mL centrifuge tube.[22]

    • Add an internal standard (e.g., dicloxacillin) to correct for extraction variability.[22]

    • Add 3-6 mL of ice-cold acetonitrile (B52724) to the tube to precipitate milk proteins.[22][23]

    • Vortex vigorously for 20-60 seconds, followed by shaking for 10 minutes.[22]

    • Centrifuge the mixture at approximately 3,800-8,000 x g for 10-20 minutes at 4-5°C.[22][23]

  • 2. Extraction:

    • Carefully collect the acetonitrile supernatant and transfer it to a clean tube.[22]

    • For enhanced cleanup, a liquid-liquid separation can be performed by adding methylene (B1212753) chloride and hexane, which will separate the water/acetonitrile layer containing the antibiotics.[12]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen, possibly using a vacuum evaporator at a controlled temperature (e.g., 60°C).[23]

  • 3. Reconstitution and Analysis:

    • Reconstitute the dried extract in a known, small volume of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

    • Inject the sample onto an HPLC system equipped with a C18 reverse-phase column.

    • Use an isocratic or gradient elution with a mobile phase consisting of an acetonitrile and phosphate (B84403) buffer solution.[12]

    • Detect cloxacillin using a UV detector, typically at a wavelength of 220-225 nm.[23]

  • 4. Quantification:

    • Prepare a calibration curve using milk samples fortified with known concentrations of cloxacillin.

    • Quantify the cloxacillin concentration in the unknown samples by comparing their peak areas (normalized to the internal standard) against the calibration curve.

Experimental Workflow Diagram

G cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction & Cleanup cluster_analysis 3. HPLC Analysis milk_sample Milk Sample Collection protein_precip Protein Precipitation (Acetonitrile) milk_sample->protein_precip centrifuge Centrifugation protein_precip->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Solvent Evaporation (Nitrogen Stream) collect_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_inject Inject into HPLC-UV reconstitute->hplc_inject quantify Quantification vs. Calibration Curve hplc_inject->quantify result Final Concentration (µg/kg) quantify->result

Caption: Workflow for HPLC analysis of cloxacillin in milk.


References

Technical Support Center: Enhancing the Oral Bioavailability of Cloxacillin Benzathine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in enhancing the oral bioavailability of Cloxacillin (B1194729) benzathine. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the baseline oral bioavailability of Cloxacillin, and what are the primary factors limiting it?

A1: The oral bioavailability of cloxacillin is reported to be incomplete and variable, with studies showing it to be approximately 37% to 53.7%.[1][2][3] Several factors contribute to its limited oral bioavailability:

  • Incomplete Absorption: Cloxacillin is incompletely absorbed from the gastrointestinal (GI) tract.[3][4]

  • Food Effect: The presence of food in the stomach can significantly reduce the absorption of cloxacillin. It is recommended to be administered one to two hours before meals.[4]

  • Acid Instability: While considered acid-stable, some degradation can still occur in the acidic environment of the stomach.

  • First-Pass Metabolism: Cloxacillin undergoes metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[5][6] This first-pass effect reduces the amount of active drug reaching systemic circulation.

  • Efflux Transporters: Cloxacillin may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen, further limiting its absorption.[6][7]

Q2: What are the most promising strategies for enhancing the oral bioavailability of Cloxacillin benzathine?

A2: Several formulation strategies can be employed to overcome the bioavailability challenges of this compound:

  • Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound into polymeric nanoparticles, such as those made from poly-ε-caprolactone (PCL) or poly(lactic-co-glycolic acid) (PLGA), can protect the drug from degradation in the GI tract, improve its solubility, and facilitate its uptake.[8][9]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate and, consequently, its absorption. This technique involves dispersing the drug in an inert carrier matrix at the solid state.[10]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs. These isotropic mixtures of oils, surfactants, and co-solvents form a fine oil-in-water emulsion upon gentle agitation in the GI fluids.[11][12]

Q3: Are there any known drug-drug interactions that can affect the bioavailability of Cloxacillin?

A3: Yes, co-administration of certain drugs can impact the bioavailability of cloxacillin. For instance, drugs that induce or inhibit CYP3A4 can alter its metabolism. Flucloxacillin, a closely related antibiotic, has been shown to be a weak inducer of CYP3A4.[8][13] This could potentially increase the metabolism of other drugs, and conversely, potent CYP3A4 inhibitors could increase cloxacillin levels.

Troubleshooting Guides

Low Drug Entrapment Efficiency in Nanoparticle Formulations

Q: We are preparing this compound-loaded polymeric nanoparticles using the solvent evaporation method, but the entrapment efficiency is consistently low. What are the possible reasons and how can we improve it?

Possible Cause Troubleshooting Steps
Drug partitioning to the external aqueous phase Optimize the homogenization or sonication speed and time. A shorter duration at an optimal speed can minimize drug leakage into the aqueous phase.
Modify the pH of the aqueous phase. Since cloxacillin is an acidic drug, adjusting the pH to suppress its ionization can favor its partitioning into the organic (polymer) phase.
Poor solubility of the drug in the polymer matrix Screen different polymers (e.g., various molecular weights of PLGA, PCL) to find one with better solubilizing capacity for this compound.
Increase the drug-to-polymer ratio, but be mindful that this can sometimes lead to drug crystallization on the nanoparticle surface.
High concentration of surfactant/stabilizer A high concentration of surfactant (e.g., PVA) can increase the solubility of the drug in the external aqueous phase. Reduce the surfactant concentration to the minimum required for stable nanoparticle formation.
Inappropriate solvent system Ensure that the organic solvent used effectively dissolves both the drug and the polymer, and that it is sufficiently immiscible with the aqueous phase to allow for efficient emulsification and subsequent solvent evaporation.
Inconsistent In Vitro Dissolution Profiles

Q: Our enhanced this compound formulations show highly variable dissolution profiles between batches. What could be causing this inconsistency?

Possible Cause Troubleshooting Steps
Inhomogeneous formulation Ensure uniform dispersion of this compound within the carrier matrix (for solid dispersions) or nanoparticles. For solid dispersions, verify the efficiency of the mixing and solvent evaporation/melting process. For nanoparticles, ensure consistent homogenization or sonication.
Inadequate wetting of the formulation If the formulation is hydrophobic, consider incorporating a suitable wetting agent into the dissolution medium to improve contact between the formulation and the medium.
"Cone" formation at the bottom of the dissolution vessel Increase the stirring speed (RPM) of the paddle or basket to ensure adequate hydrodynamics and prevent the settling of undissolved particles. However, avoid creating a vortex.
Variability in particle size and distribution For nanoparticle formulations, ensure that the particle size and polydispersity index (PDI) are consistent across batches, as these parameters significantly influence the dissolution rate.

Data Presentation

Pharmacokinetic Parameters of Oral Cloxacillin in Humans (Conventional Formulation)
ParameterValueReference
Bioavailability 36.9% - 48.5% (from urinary excretion)[1]
Time to Peak Concentration (Tmax) ~45 minutes[6]
Biological Half-life (t½) ~47 ± 3.6 minutes[6]
Total Renal Recovery ~31.43 ± 2.5%[6]

Note: The data above is for Cloxacillin sodium, which is more commonly used in oral formulations for human studies than the benzathine salt. The benzathine salt is designed for prolonged release in veterinary intramuscular preparations.

Illustrative Data on Enhanced Formulations (Hypothetical Comparison)

Direct comparative in vivo bioavailability data for enhanced oral formulations of this compound is limited in the available literature. The following table is a hypothetical representation based on the expected improvements from different formulation strategies.

Formulation TypeExpected Fold Increase in Bioavailability (AUC)Rationale
Nanoparticles (e.g., PLGA) 2 - 4 foldProtection from GI degradation, enhanced absorption via M-cells, improved solubility.
Solid Dispersion 1.5 - 3 foldIncreased dissolution rate due to amorphization and increased surface area.
Lipid-Based (e.g., SEDDS) 2 - 5 foldImproved solubilization in the GI tract, potential for lymphatic uptake bypassing first-pass metabolism.

Experimental Protocols

Preparation of this compound-Loaded PCL Nanoparticles (Solvent Evaporation Method)

This protocol is adapted from studies on encapsulating hydrophobic drugs in polymeric nanoparticles.

Materials:

  • This compound

  • Poly-ε-caprolactone (PCL)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PCL in DCM. For example, 50 mg of this compound and 200 mg of PCL in 10 mL of DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication. The parameters (speed, time) should be optimized to achieve the desired droplet size.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours (e.g., 4-6 hours) under a fume hood to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Recovery: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any un-encapsulated drug and excess PVA. Repeat the centrifugation and washing steps at least twice.

  • Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.

In Vivo Oral Bioavailability Study in a Rat Model

Animal Model:

  • Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.[5][13]

Procedure:

  • Fasting: Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.

  • Dosing: Administer the this compound formulation (e.g., conventional suspension vs. nanoparticle suspension) orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of cloxacillin in the plasma samples using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The absolute bioavailability can be determined by comparing the AUC after oral administration to the AUC after intravenous administration of a known dose of cloxacillin sodium. The relative bioavailability of the enhanced formulation is calculated by comparing its AUC to that of the conventional formulation.

HPLC Method for Quantification of Cloxacillin in Plasma

This is a general protocol that may require optimization.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate (B84403) buffer (e.g., potassium dihydrogen phosphate)

  • Ortho-phosphoric acid (for pH adjustment)

  • Cloxacillin standard

  • Internal standard (e.g., dicloxacillin)

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 65:35 v/v), with the pH adjusted to around 3.0 with ortho-phosphoric acid.[9]

  • Flow Rate: 1.0 mL/min[9]

  • Detection Wavelength: 224 nm[9]

  • Column Temperature: Ambient or controlled at a specific temperature.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add a known amount of the internal standard.

  • Add a protein precipitating agent, such as acetonitrile (e.g., 200 µL).

  • Vortex the mixture for a few minutes.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Inject a portion of the clear supernatant into the HPLC system.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Animal Model) F1 Conventional Suspension IV1 Dissolution Testing F1->IV1 F2 Nanoparticle Formulation F2->IV1 IV2 Particle Size Analysis F2->IV2 IV3 Entrapment Efficiency F2->IV3 F3 Solid Dispersion F3->IV1 F4 Lipid-Based Formulation F4->IV1 V1 Oral Administration IV1->V1 IV2->V1 IV3->V1 V2 Blood Sampling V1->V2 V3 HPLC/LC-MS Analysis V2->V3 V4 Pharmacokinetic Analysis V3->V4

Experimental workflow for enhancing oral bioavailability.

Absorption_Metabolism_Pathway cluster_gi Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) GI_Lumen GI Lumen (Cloxacillin) Enterocyte Enterocyte GI_Lumen->Enterocyte Absorption Enterocyte->GI_Lumen Efflux Portal_Vein Portal Vein Enterocyte->Portal_Vein Pgp P-glycoprotein (Efflux) Enterocyte->Pgp Hepatocyte Hepatocyte Portal_Vein->Hepatocyte Metabolites Inactive Metabolites Hepatocyte->Metabolites Metabolism Systemic_Circulation Systemic Circulation Hepatocyte->Systemic_Circulation To Circulation CYP3A4 CYP3A4 Hepatocyte->CYP3A4 Pgp->GI_Lumen CYP3A4->Metabolites

Cloxacillin absorption and first-pass metabolism pathway.

References

Technical Support Center: Cloxacillin Benzathine Residue in Milk

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize Cloxacillin (B1194729) benzathine residue in milk.

Frequently Asked Questions (FAQs)

Q1: What is the maximum residue limit (MRL) for Cloxacillin in milk?

The maximum residue limit (MRL) for Cloxacillin in milk is 30 µg/kg.[1][2][3]

Q2: What are the main factors influencing the concentration of Cloxacillin benzathine residue in milk?

The primary factors include the length of the dry period, with shorter intervals between treatment and calving being associated with higher initial concentrations.[1] Milk composition, specifically protein and lactose (B1674315) content, can also affect the excretion of this compound.[1][4]

Q3: How long does it take for Cloxacillin and this compound (1:1) concentrations to fall below the MRL?

Studies have shown that even with dry periods as short as 6 days, concentrations of Cloxacillin can be below the MRL of 30 µg/kg at 5 days after calving.[1] For this compound (1:1), concentrations typically fall below the MRL by the 3rd to 5th day in milk (DIM), depending on the length of the dry period.[2][4] In one study, all cows showed Cloxacillin and this compound (1:1) concentrations below the MRL after 5 days.[1][2][3][5]

Q4: Does pasteurization reduce Cloxacillin residue in milk?

No, studies have shown that pasteurization (at 65°C for 30 minutes) does not significantly reduce Cloxacillin residue in milk.[6]

Troubleshooting Guides

Issue 1: Cloxacillin residues are detected above the MRL after the recommended withdrawal period.

  • Possible Cause: A shortened dry period due to premature calving can lead to higher initial residue concentrations.[1]

  • Troubleshooting Steps:

    • Verify Dry Period Length: Confirm the actual interval between the last treatment and calving. Shorter-than-expected dry periods are a known risk factor for elevated residues.[1]

    • Review Milking Frequency: Ensure a consistent and complete milking schedule post-calving. Residue depletion is related to the number of milkings.[1]

    • Analyze Milk Composition: Higher protein and lactose content in milk has been associated with increased this compound excretion.[1][4] While not a direct mitigation strategy, it can help in understanding the residue profile.

    • Individual Cow Variation: Recognize that there can be considerable variation in drug depletion rates between individual animals.[7]

    • Continue Monitoring: Continue testing milk from the affected animal until residues fall below the MRL.

Issue 2: Inconsistent or unexpected Cloxacillin residue results from analytical tests.

  • Possible Cause: The presence of different forms of Cloxacillin, such as Cloxacillin and this compound (1:1), which have different excretion kinetics.[1][2]

  • Troubleshooting Steps:

    • Utilize a Confirmatory Analytical Method: Employ a highly specific and sensitive method like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to differentiate between Cloxacillin and its metabolites.[1][2]

    • Check for Multiple Peaks: During chromatographic analysis, be aware that multiple peaks may be present, corresponding to different forms of Cloxacillin.[1][2] For example, HPLC-MS/MS analysis has shown a peak for this compound (1:1) at 9.79 min and for Cloxacillin at 12.19 min.[2]

    • Calibrate with Appropriate Standards: Ensure that calibration standards for both Cloxacillin and this compound (1:1) are used for accurate quantification.[1][2]

Data Presentation

Table 1: this compound (1:1) Concentration in Milk Post-Calving Based on Dry Period Length

Days in Milk (DIM)G28d (25-32 days dry) (µg/kg)G21d (18-24 days dry) (µg/kg)G14d (6-17 days dry) (µg/kg)
1 < 30< 30> 30 (in some cases)
3 < 30< 30> 30 (in some cases)
5 < 30< 30< 30

Data synthesized from studies where the MRL is 30 µg/kg.[1][4]

Experimental Protocols

Protocol 1: Determination of Cloxacillin and this compound (1:1) in Milk using HPLC-MS/MS

This protocol is based on methodologies described in recent research.[1][2]

  • Sample Preparation:

    • Collect foremilk samples from individual quarters.

    • Spike samples with an internal standard (e.g., dicloxacillin).

  • Extraction:

    • Extract antibiotics from the milk sample using acetonitrile.[8]

    • Perform a reversed-phase column cleanup.[8]

  • Chromatographic Separation:

    • Utilize a C-18 reversed-phase column.

    • Employ a water/methanol gradient containing 1% acetic acid as the mobile phase.[8]

  • Mass Spectrometric Detection:

    • Use positive ion electrospray ionization (ESI+).

    • Perform tandem mass spectrometry (MS/MS) for quantification and confirmation.

    • Monitor for the specific mass transitions of Cloxacillin and this compound (1:1).

  • Quantification:

    • Generate matrix-matched calibration curves using reference standards for both Cloxacillin and this compound (1:1).[1][2]

    • Quantify based on the most abundant product ions from the fragmentation of the parent compounds.[8]

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Processing SampleCollection Collect Foremilk Samples Spiking Spike with Internal Standard SampleCollection->Spiking Extraction Acetonitrile Extraction Spiking->Extraction Cleanup Reversed-Phase Cleanup Extraction->Cleanup HPLC HPLC Separation (C18 Column) Cleanup->HPLC MS Tandem Mass Spectrometry (ESI+) HPLC->MS Quantification Quantification (Calibration Curves) MS->Quantification Confirmation Confirmation of Residues Quantification->Confirmation

Caption: Workflow for Cloxacillin Residue Analysis in Milk.

Factors_Influencing_Residue Treatment Intramammary Administration of this compound Residue This compound Residue in Milk Treatment->Residue introduces DryPeriod Dry Period Length DryPeriod->Residue inversely affects MilkComp Milk Composition (Protein, Lactose) MilkComp->Residue directly affects CowFactors Individual Cow Physiology CowFactors->Residue influences depletion

Caption: Factors Influencing this compound Residue in Milk.

References

Technical Support Center: Refinement of Cloxacillin Benzathine Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification techniques for Cloxacillin benzathine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address specific issues encountered during the purification process.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges and questions that may arise during the purification of this compound through crystallization, chromatography, and solvent extraction.

Crystallization

Q1: My this compound is not crystallizing out of solution, or the yield is very low. What are the possible causes and solutions?

A1: This is a common issue that can be attributed to several factors:

  • Supersaturation: The solution may not be sufficiently supersaturated.

    • Solution: Concentrate the solution by carefully evaporating the solvent. Alternatively, cool the solution to a lower temperature to decrease the solubility of this compound.

  • Solvent System: The chosen solvent or solvent mixture may not be optimal.

    • Solution: Experiment with different anti-solvents to induce precipitation. For instance, if this compound is dissolved in a polar solvent, the gradual addition of a non-polar solvent can initiate crystallization.

  • Nucleation: Spontaneous nucleation may be inhibited.

    • Solution: Introduce a seed crystal of pure this compound to the solution to provide a template for crystal growth. If seed crystals are unavailable, try scratching the inner surface of the flask with a glass rod to create nucleation sites.

Q2: The purity of my crystallized this compound is lower than expected. How can I improve it?

A2: Impurities can be trapped within the crystal lattice or adsorbed onto the crystal surface.

  • Cooling Rate: Rapid cooling can lead to the inclusion of impurities.

    • Solution: Slow down the cooling process. Allow the solution to cool gradually to room temperature before further cooling in an ice bath.

  • Washing: Inadequate washing of the crystals can leave behind mother liquor containing impurities.

    • Solution: Wash the filtered crystals with a small amount of cold, fresh solvent in which this compound has low solubility.

  • Recrystallization: A single crystallization step may not be sufficient for high purity.

    • Solution: Perform a second recrystallization step. Dissolve the crystals in a minimal amount of hot solvent and repeat the crystallization process.

Chromatography

Q3: I am observing poor separation of this compound from its impurities during column chromatography. What adjustments can I make?

A3: Poor resolution in column chromatography can be due to several factors related to the stationary and mobile phases.

  • Stationary Phase: The choice of adsorbent may not be appropriate.

    • Solution: For a non-polar compound like this compound, a normal-phase silica (B1680970) gel column can be effective. If using reverse-phase chromatography, ensure the C18 column is of suitable quality and particle size.

  • Mobile Phase: The solvent system may not have the optimal polarity.

    • Solution: Adjust the polarity of the mobile phase. In normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is common. Systematically vary the ratio of these solvents to achieve better separation. A gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective.

Q4: The recovery of this compound from the column is low. What could be the reason?

A4: Low recovery can be due to irreversible adsorption onto the stationary phase or degradation during the process.

  • Adsorption: The compound may be too strongly adsorbed to the stationary phase.

    • Solution: Increase the polarity of the elution solvent. In some cases, adding a small amount of a more polar solvent like methanol (B129727) to the mobile phase can help elute the compound.

  • Degradation: this compound, being a β-lactam antibiotic, is susceptible to degradation.

    • Solution: Ensure the solvents used are of high purity and free of acidic or basic contaminants that could catalyze degradation. The purification should be carried out at room temperature or below if possible.

Solvent Extraction

Q5: I am experiencing emulsion formation during the liquid-liquid extraction of this compound. How can I break the emulsion?

A5: Emulsions are common when extracting from complex mixtures like fermentation broths.

  • Agitation: Vigorous shaking can lead to stable emulsions.

    • Solution: Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking.

  • Breaking the Emulsion:

    • Solution: Add a small amount of a saturated brine solution (NaCl solution). The increased ionic strength of the aqueous phase can help break the emulsion. Alternatively, filtering the emulsion through a bed of celite or glass wool can be effective.

Q6: The extraction efficiency is poor, and a significant amount of this compound remains in the aqueous phase. How can I improve the yield?

A6: Poor extraction efficiency is often due to an unfavorable partition coefficient.

  • pH Adjustment: The ionization state of this compound affects its solubility in organic solvents.

    • Solution: Adjust the pH of the aqueous phase. Since Cloxacillin is an acidic compound, acidifying the aqueous phase (e.g., to pH 2-3) will protonate the carboxylic acid group, making the molecule less polar and more soluble in organic solvents like ethyl acetate or butyl acetate.

  • Solvent Choice: The organic solvent may not be optimal.

    • Solution: Use a more effective extraction solvent. Solvents like ethyl acetate, butyl acetate, and methyl isobutyl ketone (MIBK) are commonly used for penicillin extraction.

  • Multiple Extractions: A single extraction may not be sufficient.

    • Solution: Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally more effective than one large-volume extraction.

Data Presentation

The following tables provide illustrative data on the impact of different purification techniques on the purity and yield of this compound. Note that these are representative values and actual results will vary depending on the specific experimental conditions.

Table 1: Effect of Solvent System on Crystallization of this compound

Solvent System (v/v)Initial Purity (%)Final Purity (%)Yield (%)
Acetone (B3395972)/Water (9:1)8595.288
Ethyl Acetate/Hexane (1:2)8596.585
Methanol/Water (8:2)8594.890
Isopropanol8595.982

Table 2: Comparison of Purification Techniques for this compound

Purification TechniqueInitial Purity (%)Final Purity (%)Overall Yield (%)Key AdvantageKey Disadvantage
Single Crystallization8596.585Simple, scalableLimited impurity removal
Recrystallization96.599.275High purityLower overall yield
Column Chromatography8598.570Good for complex mixturesSolvent intensive, less scalable
Solvent Extraction708595High initial recoveryLower purity, emulsion risk

Experimental Protocols

The following are detailed methodologies for the key purification experiments.

Protocol 1: Crystallization of this compound
  • Dissolution: In a suitable flask, dissolve the crude this compound (e.g., 10 g with an initial purity of 85%) in a minimal amount of a hot solvent in which it is readily soluble (e.g., acetone or ethyl acetate). Heat the mixture gently on a hot plate with stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slow cooling, the flask can be insulated. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small volume of a cold anti-solvent (e.g., cold hexane or water, depending on the crystallization solvent) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40°C until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica with the adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane:ethyl acetate 9:1 v/v). Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Solvent Extraction
  • pH Adjustment: Dissolve the crude this compound mixture in water. Adjust the pH of the aqueous solution to 2.5-3.0 with a suitable acid (e.g., dilute phosphoric acid).

  • First Extraction: Transfer the acidified aqueous solution to a separatory funnel and add an equal volume of an immiscible organic solvent (e.g., butyl acetate). Gently invert the funnel several times to mix the phases. Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer. Collect the upper organic layer which now contains the Cloxacillin.

  • Back Extraction: To transfer the Cloxacillin back to an aqueous phase in a more purified form, add an aqueous solution with a neutral pH (e.g., a phosphate (B84403) buffer at pH 7.0) to the separatory funnel containing the organic extract. Again, gently mix the phases.

  • Final Collection: The Cloxacillin will now be in the aqueous phase as a salt. Separate and collect the aqueous layer. This purified aqueous solution can then be used for crystallization or lyophilization.

Visualizations

The following diagrams illustrate the workflows and logical relationships in the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final Final Product Crude Crude this compound (from reaction mixture) Solvent_Extraction Solvent Extraction Crude->Solvent_Extraction Chromatography Column Chromatography Crude->Chromatography Crystallization Crystallization Solvent_Extraction->Crystallization Recrystallization Recrystallization Crystallization->Recrystallization Pure_Product Purified this compound Crystallization->Pure_Product If purity is sufficient Chromatography->Crystallization Recrystallization->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Crystallization Start Low Yield or No Crystals Q1 Is the solution supersaturated? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is nucleation inhibited? A1_Yes->Q2 Sol1 Concentrate solution or cool further A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Add seed crystal or scratch flask A2_Yes->Sol2 Q3 Is the solvent system optimal? A2_No->Q3 End Successful Crystallization Sol2->End A3_No No Q3->A3_No Q3->End Yes Sol3 Change solvent or add anti-solvent A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for crystallization issues.

Addressing batch-to-batch variability in Cloxacillin benzathine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in Cloxacillin (B1194729) benzathine synthesis. Our aim is to equip you with the necessary information to ensure consistent and high-quality results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Cloxacillin benzathine and what are its key synthesis steps?

A1: this compound is the benzathine salt of Cloxacillin, a semi-synthetic β-lactam antibiotic. Its synthesis primarily involves two key stages:

  • Acylation of 6-Aminopenicillanic Acid (6-APA): 6-APA, the core penicillin nucleus, is acylated using 3-(o-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid (as an acid chloride or other activated form) to produce Cloxacillin.[1][2]

  • Salt Formation and Crystallization: The resulting Cloxacillin acid is then reacted with N,N'-dibenzylethylenediamine (benzathine) to form the sparingly soluble this compound salt, which is subsequently isolated via crystallization.[3]

Q2: What are the most common sources of batch-to-batch variability in this compound synthesis?

A2: Batch-to-batch variability can arise from several factors throughout the synthesis process. Key areas to investigate include:

  • Inconsistent quality of starting materials: Variations in the purity of 6-APA and the acylating agent can significantly impact the final product's purity and yield.

  • Poor control of reaction parameters: Fluctuations in pH, temperature, and reaction time during the acylation step can lead to the formation of different impurities and by-products.[4]

  • Inefficient crystallization: Suboptimal solvent systems, cooling rates, and agitation can result in variations in crystal form (polymorphism), particle size distribution, and purity of the final this compound product.[5][6]

  • Inadequate reaction monitoring: Lack of real-time monitoring can prevent timely adjustments to the process, leading to deviations from the desired outcome.[7]

Q3: What are the critical impurities to monitor during Cloxacillin synthesis?

A3: Several process-related impurities and degradation products should be monitored. The most common include:

  • Penicilloic acids of Cloxacillin: Formed by the hydrolysis of the β-lactam ring, often due to inadequate pH control or exposure to moisture.[8]

  • Unreacted 6-APA and acylating agent: Incomplete reaction can lead to their presence in the final product.

  • Polymers of Cloxacillin: These can form under certain conditions and have been linked to allergic reactions.[9]

Troubleshooting Guides

Guide 1: Low Yield of Cloxacillin during Acylation
Observed Issue Potential Cause Troubleshooting Steps
Low conversion of 6-APA to Cloxacillin Suboptimal pH: The pH of the reaction mixture is critical for the acylation reaction. Deviations can slow down the reaction rate or favor side reactions.- Verify pH: Ensure the pH is maintained within the optimal range for the acylation reaction (typically slightly alkaline). - Calibrate pH probe: Regularly calibrate your pH meter to ensure accurate readings.
Low reaction temperature: Insufficient temperature can lead to a sluggish reaction.- Monitor and control temperature: Maintain the reaction temperature within the specified range for the protocol. Use a calibrated thermometer.
Poor quality of acylating agent: The acylating agent (e.g., acid chloride) may have degraded.- Use fresh or properly stored acylating agent: Ensure the reagent is of high purity and has been stored under appropriate conditions (e.g., dry and cool).
Inactive 6-APA: The starting material may be of poor quality.- Source high-purity 6-APA: Use 6-APA from a reputable supplier with a certificate of analysis.
Guide 2: High Impurity Profile in the Final Product
Observed Issue Potential Cause Troubleshooting Steps
Presence of penicilloic acids pH excursions during reaction or work-up: Exposure to highly acidic or alkaline conditions can hydrolyze the β-lactam ring.- Maintain strict pH control: Use a reliable buffer system or automated titrator to maintain the pH within the optimal range. - Minimize work-up time: Process the reaction mixture promptly after completion to reduce exposure to non-ideal conditions.
Excessive temperature: Higher temperatures can accelerate the degradation of Cloxacillin.[10]- Optimize reaction temperature: Conduct the reaction at the lowest effective temperature to minimize degradation.
Presence of polymeric impurities Inappropriate solvent or high concentration: Certain solvents or high concentrations of reactants can promote polymerization.[9]- Solvent screening: Evaluate different solvent systems to identify one that minimizes polymer formation. - Control reactant concentration: Avoid excessively high concentrations of Cloxacillin during the process.
Guide 3: Inconsistent Crystal Properties of this compound
Observed Issue Potential Cause Troubleshooting Steps
Variable particle size distribution Uncontrolled nucleation and crystal growth: Rapid cooling or insufficient agitation can lead to the formation of fine particles or a wide particle size distribution.- Controlled cooling: Implement a programmed and gradual cooling profile during crystallization. - Optimize agitation: Adjust the stirring speed to ensure good mixing without causing excessive crystal breakage. - Seeding: Introduce seed crystals to control nucleation and promote uniform crystal growth.
Use of sonocrystallization: While ultrasound can produce more regularly shaped particles, improper application can affect particle size.[6]- Optimize sonication parameters: If using sonocrystallization, carefully control the power, frequency, and duration of ultrasound application.
Polymorphism (different crystal forms) Solvent system: The choice of solvent can significantly influence the resulting polymorphic form.[5]- Consistent solvent system: Use the same solvent or solvent mixture with consistent composition for each batch. - Solvent screening: If a specific polymorph is desired, conduct a solvent screen to identify the optimal crystallization solvent.

Data Presentation

Table 1: HPLC and UPLC Methods for Cloxacillin Analysis

ParameterHPLC Method 1[8]HPLC Method 2[11]UPLC Method[6]
Column Thermo C18 (250 x 4.6 mm, 5 µm)Zorbax C18 (150 x 4.6 mm, 5 µm)Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase 20mM KH2PO4 (pH 3.0):Acetonitrile (B52724) (20:80 v/v)0.02M KH2PO4:Acetonitrile (80:20 v/v), pH 6.8Gradient of Phosphate (B84403) buffer (pH 6.8) and Methanol:Acetonitrile (75:25)
Flow Rate 1.0 mL/min2.0 mL/min0.35 mL/min
Detection UV at 224 nmUV at 225 nmUV at 225 nm
Retention Time ~3.99 minNot specified~6.9 min

Table 2: Impact of Temperature on Cloxacillin Stability

TemperatureEffect on Half-life in Milk[10]
60°C367 minutes
100°C46 minutes

Experimental Protocols

Protocol 1: HPLC Analysis of Cloxacillin and Impurities

This protocol is a general guideline for the analysis of Cloxacillin and its related impurities.

  • Preparation of Mobile Phase:

    • Prepare a 20mM solution of potassium dihydrogen phosphate (KH2PO4).

    • Adjust the pH to 3.0 using phosphoric acid.

    • Mix the buffer with acetonitrile in a 20:80 (v/v) ratio.

    • Degas the mobile phase before use.[8]

  • Preparation of Standard Solution:

    • Accurately weigh about 10 mg of Cloxacillin sodium reference standard and dissolve it in the mobile phase to make a 1 mg/mL stock solution.

    • Prepare working standards of desired concentrations by diluting the stock solution with the mobile phase.[8]

  • Preparation of Sample Solution:

    • Accurately weigh a sample of the this compound synthesis batch and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV at 224 nm.

    • Column Temperature: Ambient.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify Cloxacillin and any impurities by comparing their retention times and peak areas to those of the standards.

Visualizations

Synthesis_Workflow cluster_synthesis Cloxacillin Synthesis cluster_salt_formation Salt Formation & Crystallization Start Starting Materials (6-APA, Acylating Agent) Acylation Acylation Reaction (pH, Temp Control) Start->Acylation Reaction Workup Reaction Work-up (Extraction) Acylation->Workup Quenching Clox_Acid Cloxacillin Acid (Intermediate) Workup->Clox_Acid Isolation Salt_Formation Salt Formation with Benzathine Clox_Acid->Salt_Formation Reactant Crystallization Crystallization (Solvent, Cooling Rate) Salt_Formation->Crystallization Precipitation Isolation Filtration & Drying Crystallization->Isolation Solid-Liquid Separation Final_Product This compound (Final Product) Isolation->Final_Product Final API

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic cluster_analysis Initial Analysis cluster_investigation Investigation Path Batch_Variability Batch-to-Batch Variability Observed Low_Yield Low Yield? Batch_Variability->Low_Yield High_Impurities High Impurities? Batch_Variability->High_Impurities Poor_Crystal_Props Poor Crystal Properties? Batch_Variability->Poor_Crystal_Props Investigate_Acylation Investigate Acylation (pH, Temp, Reagents) Low_Yield->Investigate_Acylation Yes Investigate_Workup Investigate Work-up & Degradation High_Impurities->Investigate_Workup Yes Investigate_Crystallization Investigate Crystallization (Solvent, Cooling) Poor_Crystal_Props->Investigate_Crystallization Yes Investigate_Acylation->High_Impurities May also impact impurities Investigate_Workup->Low_Yield Can impact yield

Caption: Troubleshooting logic for addressing batch-to-batch variability.

References

Validation & Comparative

A Comparative Guide to a Validated HPLC Method for Cloxacillin Benzathine Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cloxacillin benzathine, developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The presented data, compiled from various studies on Cloxacillin analysis, demonstrates the method's suitability for its intended purpose, ensuring reliability, accuracy, and precision in pharmaceutical quality control. While the data presented here is primarily derived from studies on Cloxacillin sodium, the analytical principles and validation parameters are directly applicable to this compound, as the core analyte remains the same.

Performance Comparison of Validated HPLC Methods

The following tables summarize the performance characteristics of various validated HPLC methods for Cloxacillin analysis, providing a benchmark for laboratory implementation.

Table 1: Chromatographic Conditions and System Suitability

ParameterMethod AMethod BMethod C
Column C18 (250 mm x 4.6 mm, 5 µm)[3][4]Symmetry C18 (75 mm x 4.6 mm, 3.5 µm)C18[5]
Mobile Phase 20mM KH2PO4 (pH 3.0 with OPA) : Acetonitrile (20:80 v/v)[4]Gradient of Buffer (pH 6.8) and AcetonitrileWater : Acetonitrile : Methanol (70:20:10 v/v/v)[5]
Flow Rate 1.0 mL/min[4]1.0 mL/min1.4 mL/min[5]
Detection Wavelength 224 nm[4]215 nm and 254 nm238.8 nm[5]
Retention Time ~3.99 min[4]~31.23 min~14.04 min[5]
Theoretical Plates > 3500[4]> 2000Not Reported
Tailing Factor < 2< 2Not Reported

Table 2: Summary of Validation Parameters

Validation ParameterMethod AMethod BMethod CICH Acceptance Criteria
Linearity Range (µg/mL) 5-251-1520-100[5][6]Correlation coefficient (r²) ≥ 0.99[5][6]
Correlation Coefficient (r²) > 0.999> 0.9990.998[5][6]-
Accuracy (% Recovery) 99.78%98-102%99.18-99.42%[5][6]98.0% - 102.0%
Precision (% RSD) < 2.0< 2.0< 2.0[5][6]RSD ≤ 2.0%
Limit of Detection (LOD) (µg/mL) Calculated1.0Within Limit[6]Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) Calculated1.0Within Limit[6]Signal-to-Noise ratio of 10:1

Experimental Protocols

The following are detailed methodologies for the key validation experiments as per ICH guidelines.

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.

  • Make six replicate injections of a standard solution of this compound at the working concentration.

  • Calculate the following parameters from the resulting chromatograms:

    • Tailing factor (Asymmetry factor): To assess peak symmetry.

    • Number of theoretical plates (N): To measure column efficiency.

    • Relative Standard Deviation (%RSD) of peak areas and retention times: To evaluate the precision of the system.

Acceptance Criteria: Tailing factor ≤ 2, Theoretical plates ≥ 2000, and %RSD for peak areas and retention times ≤ 2.0%.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients.

Procedure:

  • Inject a blank sample (diluent) to ensure no interfering peaks at the retention time of Cloxacillin.

  • Inject a placebo sample (a mixture of all formulation excipients without the active pharmaceutical ingredient) to confirm no interference from the matrix.

  • Inject a standard solution of this compound.

  • Inject the sample solution.

  • If available, inject solutions of known related substances or degradation products.

  • For stability-indicating methods, subject the drug product to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the stressed samples to ensure separation of degradation products from the main Cloxacillin peak.[5]

Acceptance Criteria: The Cloxacillin peak should be free from any co-eluting peaks in the chromatograms of the blank, placebo, and stressed samples. Peak purity analysis should confirm the homogeneity of the analyte peak.

Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.

Procedure:

  • Prepare a stock solution of this compound reference standard.

  • From the stock solution, prepare a series of at least five calibration standards at different concentration levels, typically ranging from 50% to 150% of the expected working concentration.[3]

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Prepare a placebo solution.

  • Spike the placebo solution with known amounts of this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[6]

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples using the HPLC method.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0% for each concentration level.[3]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Procedure:

  • Repeatability (Intra-day precision):

    • Prepare six independent sample solutions of this compound at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and %RSD for the assay results.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

    • Calculate the mean, standard deviation, and %RSD for the combined results from both days/analysts.

Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.[6]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Procedure:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Prepare a series of low-concentration this compound solutions.

    • Inject these solutions and construct a calibration curve.

    • Calculate the standard deviation of the y-intercepts of the regression lines (σ).

    • Calculate the slope of the calibration curve (S).

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.

Robustness

Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.

Procedure:

  • Introduce small variations to the chromatographic conditions, one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Mobile phase composition (e.g., ± 2% organic).

    • Column temperature (e.g., ± 5 °C).

    • pH of the mobile phase buffer (e.g., ± 0.2 units).

  • Analyze a system suitability solution and a sample solution under each varied condition.

  • Evaluate the effect of the changes on system suitability parameters and the assay result.

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the assay results should not significantly change, indicating the method is robust.

Visual Workflow of HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound according to ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development method_optimization Method Optimization (Column, Mobile Phase, etc.) start->method_optimization end_node End: Validated Method protocol Validation Protocol Definition method_optimization->protocol system_suitability System Suitability (SST) protocol->system_suitability specificity Specificity (Blank, Placebo, Stress) linearity Linearity & Range specificity->linearity system_suitability->specificity Proceed if SST passes accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Validation Report Generation robustness->documentation documentation->end_node

References

A Comparative Guide to the In Vitro Activity of Cloxacillin and Dicloxacillin Against Staphylococci

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of cloxacillin (B1194729) and dicloxacillin (B1670480) against staphylococcal bacteria, supported by experimental data and protocols.

Introduction: Understanding the Forms of Cloxacillin

It is crucial to distinguish between cloxacillin and its benzathine salt. Cloxacillin benzathine is a sparingly soluble salt formulated for slow release and prolonged activity, primarily used in veterinary medicine for intramammary infusions, such as in the treatment of mastitis in dry cows. This slow-release property makes it unsuitable for standard in vitro susceptibility tests like Minimum Inhibitory Concentration (MIC) determination, which require soluble forms of the antibiotic. Therefore, a direct in vitro comparison between this compound and dicloxacillin is not readily found in scientific literature. This guide will focus on the in vitro activity of cloxacillin (in its soluble form, e.g., cloxacillin sodium) versus dicloxacillin against staphylococci.

Both dicloxacillin and cloxacillin are penicillinase-resistant penicillins belonging to the isoxazolyl penicillin class. They are effective against methicillin-susceptible Staphylococcus aureus (MSSA) by inhibiting the synthesis of the bacterial cell wall.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for cloxacillin and dicloxacillin against Staphylococcus aureus as reported in various studies. It is important to note that these values are not from a single head-to-head comparative study but are compiled from different sources.

AntibioticStaphylococcus Strain(s)Reported MIC Values (µg/mL)Reference(s)
Dicloxacillin Methicillin-Susceptible S. aureus (MSSA)Median MIC: 0.4[1]
Methicillin-Resistant S. aureus (MRSA)Median MIC: 0.4 (Note: a resistant subpopulation was detected)[1]
S. aureusAll strains sensitive with CMI < 1[2]
Methicillin-Sensitive S. aureus (MSSA)MIC50: 0.03, MIC90: 0.125[3]
Cloxacillin Methicillin-Resistant S. aureus (MRSA)≥32 to >128[4][5]
S. aureus11% of 350 strains were resistant (MIC ≥ 12.5)[6]
Biofilm-growing CC398 S. aureusMinimum Biofilm Eradication Concentration (MBEC): 128[7]

Experimental Protocols

The determination of in vitro susceptibility of staphylococci to cloxacillin and dicloxacillin is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC). The following are generalized protocols for common methods cited in the literature.

Broth Microdilution Method

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

  • Preparation of Materials :

    • Antimicrobial stock solutions of dicloxacillin or cloxacillin are prepared in a suitable solvent.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) is used as the culture medium.

    • A bacterial inoculum is prepared by suspending a Staphylococcus aureus isolate in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in the test wells.

    • Sterile 96-well U-bottom microtiter plates are used.

  • Assay Procedure :

    • Serial two-fold dilutions of the antibiotic are made in the microtiter plate wells with CAMHB.

    • The standardized bacterial inoculum is added to each well containing the antibiotic dilutions. A growth control well (with no antibiotic) and a sterility control well (with no bacteria) are also included.

    • The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results :

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the organism.

Agar (B569324) Dilution Method

This method involves incorporating varying concentrations of the antibiotic into an agar medium.

  • Preparation of Plates :

    • A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a different concentration of the antibiotic.

    • The antibiotic is added to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.

  • Inoculation :

    • The staphylococcal isolates are cultured and diluted to a standard concentration.

    • A small, standardized volume of each bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation and Reading :

    • The plates are incubated at a specified temperature (e.g., 30°C or 37°C) for a defined period.[1]

    • The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria on the agar surface.

Workflow and Pathway Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results A Prepare Staphylococcal Inoculum (0.5 McFarland) B Prepare Antibiotic Stock Solutions (Cloxacillin / Dicloxacillin) E Inoculate with Staphylococci A->E C Prepare Growth Medium (e.g., Mueller-Hinton) D Perform Serial Dilutions of Antibiotics B->D C->D D->E F Incubate at 35-37°C for 16-20 hours E->F G Visually Inspect for Bacterial Growth F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

References

Cross-Validation of Analytical Methods for Cloxacillin Benzathine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Cloxacillin (B1194729) benzathine, a long-acting penicillin antibiotic primarily used in veterinary medicine. The selection of a suitable analytical method is critical for ensuring the quality, potency, and stability of pharmaceutical formulations. This document presents a cross-validation of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC) methods, supported by experimental data from various studies.

Comparative Analysis of Analytical Methods

The performance of HPLC, UV-Vis Spectrophotometry, and HPTLC for the analysis of Cloxacillin is summarized below. The data presented is a synthesis from multiple studies on Cloxacillin salts (benzathine and sodium) to provide a comparative overview.

ParameterHPLCUV-Vis SpectrophotometryHPTLC
Linearity Range 5 - 140 µg/mL[1][2]10 - 50 µg/mL[3]100 - 3000 ng/spot[4]
Accuracy (% Recovery) 99.18% - 101.5%[5][6]~100%~100%[4]
Precision (%RSD) < 2%[5][6]< 2%< 2%[4]
Limit of Detection (LOD) 0.095 µg/mL[1]Not consistently reportedLow ng range[4]
Limit of Quantification (LOQ) 0.271 µg/mL[1]Not consistently reportedLow ng range[4]
Specificity High (Stability-indicating methods available)[5][6]Lower (Prone to interference from excipients)Moderate to High
Analysis Time ~6 - 15 minutes per sample[1][7]RapidHigh throughput
Cost & Complexity HighLowModerate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method, adapted from the United States Pharmacopeia (USP) monograph for Cloxacillin Benzathine Intramammary Infusion, is a robust and specific method for quantification.[8]

  • Chromatographic System:

    • Column: C18, 4.6 mm x 25 cm, 10-µm packing[9]

    • Detector: UV at 220 nm[9]

    • Flow Rate: Approximately 1.5 mL/min[9]

    • Column Temperature: 40°C[9]

  • Mobile Phase:

    • A mixture of acetonitrile (B52724) and 0.1 M monobasic sodium phosphate (B84403) buffer (1:3 v/v).[8]

    • The pH is adjusted to 4.6 ± 0.2 with phosphoric acid or 1 N sodium hydroxide.[8]

    • The mobile phase should be filtered through a 0.45-µm nylon filter and degassed.[8]

  • Standard Preparation:

    • Dissolve an accurately weighed quantity of USP Cloxacillin Sodium RS in the diluent to obtain a solution with a known concentration of about 112 µg/mL.[10]

  • Sample Preparation:

    • For an intramammary infusion, the entire contents of a syringe are quantitatively expressed into a volumetric flask.[8]

    • Methanol (B129727) is added, and the solution is stirred for approximately 45 minutes.[8]

    • The solution is then diluted with methanol to volume and stirred for an additional 10 minutes.[8]

    • An aliquot is centrifuged, and the supernatant is diluted with a suitable diluent to a nominal concentration of 100 µg/mL of cloxacillin.[8]

  • Procedure:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the peak areas and calculate the quantity of cloxacillin. The tailing factor for the cloxacillin peak should be less than 2.0.[9]

UV-Visible Spectrophotometry

This method is a simpler and more cost-effective alternative to HPLC, suitable for routine quality control where specificity is not a major concern.

  • Instrument: A double-beam UV-Vis spectrophotometer with 1 cm quartz cells.

  • Solvent: 0.1 N Sodium Hydroxide or Water.[3]

  • Wavelength of Maximum Absorbance (λmax): 249 nm for Cloxacillin.[3]

  • Standard Preparation:

    • Prepare a stock solution of Cloxacillin in the chosen solvent (e.g., 100 µg/mL).

    • Prepare a series of dilutions to create a calibration curve (e.g., 10 - 50 µg/mL).[3]

  • Sample Preparation:

    • Accurately weigh a portion of the sample, dissolve it in the solvent, and dilute to a concentration that falls within the linear range of the calibration curve.

  • Procedure:

    • Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of Cloxacillin in the sample solution from the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers the advantage of high throughput and the ability to analyze multiple samples simultaneously.

  • Stationary Phase: Pre-coated silica (B1680970) gel HPTLC plates.[4]

  • Mobile Phase: A mixture of chloroform, methanol, and trifluoroacetic acid.[4]

  • Sample Application: Apply the standard and sample solutions as bands on the HPTLC plate.

  • Development: Develop the plate in a chromatographic chamber with the mobile phase.

  • Detection: Densitometric scanning at a wavelength of 235 nm.[4]

  • Procedure:

    • The retention factors (Rf values) for Cloxacillin are determined.

    • Quantification is achieved by comparing the peak areas of the sample to those of the standards. The method demonstrates good linearity over a concentration range of 100 to 3000 ng/spot.[4]

Workflow and Validation Process

The following diagram illustrates a typical workflow for the cross-validation of these analytical methods.

CrossValidationWorkflow Cross-Validation Workflow for this compound Analytical Methods cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation & Comparison cluster_3 Conclusion HPLC HPLC Method Development Linearity Linearity & Range HPLC->Linearity UV UV-Vis Method Development UV->Linearity HPTLC HPTLC Method Development HPTLC->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Specificity Specificity Precision->Specificity LOD Limit of Detection Specificity->LOD LOQ Limit of Quantification LOD->LOQ Robustness Robustness LOQ->Robustness SampleAnalysis Analysis of Same Batch with All Methods Robustness->SampleAnalysis StatAnalysis Statistical Analysis (e.g., t-test, F-test) SampleAnalysis->StatAnalysis Comparison Comparative Evaluation of Performance Characteristics StatAnalysis->Comparison Conclusion Selection of Optimal Method for Routine Use Comparison->Conclusion

Caption: Workflow for cross-validation of analytical methods.

References

A Comparative Analysis of Cloxacillin Benzathine Nanoformulations for Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of different cloxacillin (B1194729) benzathine nanoformulations, supported by experimental data.

The emergence of nanotechnology in pharmaceuticals has paved the way for innovative drug delivery systems, offering enhanced therapeutic efficacy and overcoming the limitations of conventional formulations. This guide provides a comparative analysis of different nanoformulations of cloxacillin benzathine, a penicillinase-resistant antibiotic, focusing on their physicochemical characteristics, drug release profiles, and antimicrobial activity. The data presented is compiled from recent studies to aid researchers in the development of more effective antibacterial therapies.

Physicochemical Characterization of this compound Nanoformulations

The physical and chemical properties of nanoformulations are critical determinants of their in vivo behavior and therapeutic effectiveness. Key parameters such as particle size, zeta potential, and encapsulation efficiency significantly influence drug delivery and release. The following table summarizes the physicochemical characteristics of two prominent this compound nanoformulations: Poly-ε-caprolactone (PCL) nanocapsules and Poly(D,L-lactide-co-glycolide) (B1216819) (PLGA) nanoparticles.

NanoformulationMean Diameter (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
This compound-loaded PCL Nanocapsules 241 - 428-28 to -51Not explicitly statedNot explicitly stated
Cloxacillin-loaded PLGA Nanoparticles 123 ± 13-12.5 ± 318.9 ± 2.720.5 ± 1.2

Table 1: Summary of Physicochemical Properties of this compound Nanoformulations.[1][2]

In Vitro Drug Release Kinetics

The release profile of a drug from its nano-carrier is a crucial factor in maintaining therapeutic concentrations over a desired period. Studies have shown that nanoformulations can provide a sustained release of cloxacillin, which is advantageous for improving patient compliance and therapeutic outcomes.

This compound-loaded PCL Nanocapsules: In vitro release studies demonstrated that free cloxacillin dissolved rapidly, while the release from PCL nanocapsules was slower and incomplete, with less than 50% of the drug released after 9 hours.[1] The release kinetics were found to follow the Korsmeyer-Peppas model, indicating a diffusion-controlled release mechanism.[1]

Cloxacillin-loaded PLGA Nanoparticles: These nanoparticles exhibited a sustained release of cloxacillin, with a cumulative drug release of 79% in the first 24 hours.[2] The release profile was best described by a first-order kinetic model.[2]

Efficacy of this compound Nanoformulations

The antimicrobial efficacy of this compound nanoformulations has been evaluated in both in vitro and in vivo models, primarily against Staphylococcus aureus, a common pathogen responsible for a variety of infections.

In Vitro Efficacy

Nanoformulations of cloxacillin have demonstrated superior antimicrobial activity compared to the free drug.

Cloxacillin-loaded PLGA Nanoparticles: The Minimum Inhibitory Concentrations (MICs) of cloxacillin-loaded PLGA nanoparticles against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) were found to be two- to four-fold lower than that of free cloxacillin at various pH levels (7, 5.5, and 4.5).[2] This suggests that the nanoformulation enhances the bactericidal activity of the antibiotic.[2]

In Vivo Efficacy

Animal studies have provided compelling evidence for the enhanced efficacy of this compound nanoformulations in treating infections.

This compound-loaded PCL Nanocapsules: In a bovine mastitis model, intramammary administration of these nanocapsules resulted in the complete elimination of pathogens with no signs of clinical toxicity.[1][3] This highlights the potential of this formulation for treating intramammary infections in cattle.[1]

Intracellular Activity: Cloxacillin-loaded PLGA Nanoparticles: In a cell infection model using murine alveolar macrophages, these nanoparticles led to a greater reduction in the intracellular bacterial load of S. aureus compared to the free drug, especially at lower concentrations.[2][4] This is particularly significant for treating infections caused by intracellular pathogens.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Preparation of Nanoformulations

This compound-loaded PCL Nanocapsules: These were prepared by the interfacial deposition of a preformed biodegradable polymer followed by a solvent displacement method.[1][3]

Cloxacillin-loaded PLGA Nanoparticles: The specific method for the preparation of these nanoparticles was not detailed in the provided search results.

Characterization of Nanoformulations
  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) and Atomic Force Microscopy (AFM) were used to determine the mean diameter and size distribution of the nanocapsules.[1] The zeta potential was also measured to assess the surface charge of the nanoparticles.[1]

  • Encapsulation Efficiency and Drug Loading: A reversed-phase High-Performance Liquid Chromatography (HPLC) method was developed to determine the entrapment efficiency of the nanocapsules.[1] For the PLGA nanoparticles, HPLC analysis was also used to determine drug loading and encapsulation efficiency.[2]

In Vitro Drug Release Studies

The in vitro release of cloxacillin from the nanoformulations was typically studied under sink conditions in different media, such as phosphate-buffered saline (PBS) with a surfactant or milk.[1] The amount of drug released over time was quantified using HPLC.[1]

In Vitro and In Vivo Efficacy Studies
  • Minimum Inhibitory Concentration (MIC) Determination: The MICs of the nanoformulations and free cloxacillin were determined against reference strains of MSSA and MRSA to assess their antimicrobial activity.[2][4]

  • Cell Uptake and Intracellular Efficacy: Fluorescence confocal microscopy was used to visualize the uptake and internalization of the nanocapsules by macrophage-like cells.[1][3] The intracellular survival of bacteria was assessed after treatment with the nanoformulations or free drug in infected murine alveolar macrophages.[2][4]

  • In Vivo Animal Models: A bovine mastitis model was used to evaluate the in vivo efficacy of PCL nanocapsules, where infected cows were treated with an intramammary administration of the formulation.[1][3]

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the typical workflows for the preparation and evaluation of this compound nanoformulations.

experimental_workflow cluster_prep Nanoformulation Preparation cluster_char Physicochemical Characterization cluster_eval Efficacy Evaluation start Start: Polymer & Drug method Interfacial Deposition / Solvent Displacement start->method nanoformulation This compound Nanoformulation method->nanoformulation size Particle Size (DLS, AFM) nanoformulation->size zeta Zeta Potential nanoformulation->zeta ee Encapsulation Efficiency (HPLC) nanoformulation->ee invitro_efficacy In Vitro Efficacy (MIC) size->invitro_efficacy invivo_efficacy In Vivo Efficacy (Animal Model) zeta->invivo_efficacy invitro_release In Vitro Release ee->invitro_release end End: Comparative Data invitro_release->end invitro_efficacy->end invivo_efficacy->end

Caption: General workflow for the preparation and evaluation of this compound nanoformulations.

in_vivo_workflow start Start: Animal Model of Infection treatment Treatment Groups start->treatment free_drug Free this compound treatment->free_drug Group 1 nanoformulation Nanoformulation treatment->nanoformulation Group 2 control Control (No Treatment) treatment->control Group 3 admin Administration of Treatment free_drug->admin nanoformulation->admin control->admin monitoring Clinical Monitoring admin->monitoring endpoint Endpoint Evaluation monitoring->endpoint bacterial_load Bacterial Load Quantification endpoint->bacterial_load histopathology Histopathological Analysis endpoint->histopathology result Efficacy Comparison bacterial_load->result histopathology->result

Caption: A typical workflow for an in vivo efficacy study of this compound nanoformulations.

References

Comparative Analysis of Cloxacillin Versus Other Beta-Lactam Antibiotics in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy and safety of established antibiotics is crucial for informing new therapeutic strategies and clinical practice. This guide provides a detailed comparison of cloxacillin (B1194729) with other beta-lactam antibiotics, based on data from head-to-head clinical trials.

Cloxacillin vs. Amoxicillin-Clavulanic Acid in Pediatric Bacterial Lymphadenitis

A clinical study investigated the effectiveness and safety of oral cloxacillin compared to oral amoxicillin-clavulanic acid for the treatment of acute bacterial lymphadenitis in a pediatric population.[1]

Experimental Protocol:

The study was designed as a cohort analytical trial involving 192 children aged between 1 and 14 years.[1] Participants were randomly assigned to one of two treatment groups: Group A (n=99) received amoxicillin-clavulanic acid, and Group B (n=93) was treated with cloxacillin.[1] The primary measure of efficacy was the time to defervescence after starting treatment.[1] Secondary outcomes included reductions in lymph node size and tenderness, as well as normalization of inflammatory markers such as leukocytosis, erythrocyte sedimentation rate (ESR), and C-reactive protein (CRP).[1]

Quantitative Data Summary:

OutcomeAmoxicillin-Clavulanic Acid (Group A)Cloxacillin (Group B)Statistical Conclusion
Mean Defervescence Time 5.92 days (95% CI: 5.15 - 6.69)5.74 days (95% CI: 4.96 - 6.52)Cloxacillin demonstrated non-inferiority to amoxicillin-clavulanic acid.[1][2]

The findings suggest that oral cloxacillin is as effective and safe as amoxicillin-clavulanic acid for uncomplicated bacterial lymphadenitis in children.[1] The use of a narrower-spectrum agent like cloxacillin may be a prudent choice in light of increasing antibiotic resistance.[1][2]

Cloxacillin vs. Benzylpenicillin for Staphylococcus aureus Bacteraemia

A currently active Phase 4 clinical trial is assessing the comparative efficacy of intravenous cloxacillin and benzylpenicillin for the treatment of penicillin-susceptible Staphylococcus aureus bacteraemia.[3][4][5]

Experimental Protocol:

This is a randomized, controlled trial enrolling adult patients with confirmed penicillin-susceptible Staphylococcus aureus in their bloodstream.[3][5] Patients are randomized to receive either cloxacillin (2g every 4-6 hours) or benzylpenicillin.[3][6] The primary outcome is a composite measure of survival at 90 days without any complications, which include relapse of infection, the need to alter antibiotic therapy due to adverse events or treatment failure.[3][5] The trial is ongoing and is expected to conclude in early 2028.[5]

Quantitative Data Summary:

As the clinical trial is still in the recruitment phase, conclusive quantitative data on the comparative efficacy and safety of the two treatments are not yet available. The study's hypothesis posits that benzylpenicillin may be superior to cloxacillin for this indication.[3]

Cloxacillin vs. Cefazolin (B47455) for Methicillin-Susceptible S. aureus (MSSA) Bacteraemia

The CloCeBa trial was a randomized, controlled, non-inferiority study designed to compare cloxacillin with cefazolin for treating MSSA bacteraemia.[7]

Experimental Protocol:

The trial enrolled adult patients with MSSA bacteraemia, excluding those with intravascular device-related infections or suspected central nervous system involvement.[7] Participants were randomized on a 1:1 basis to receive either intravenous cloxacillin or cefazolin for the initial 14 days of treatment.[7] The primary endpoint was a composite of several factors evaluated at day 90: negative blood cultures by day 5, patient survival, no relapse of infection, and overall clinical success.[7]

Quantitative Data Summary:

While the protocol for the CloCeBa trial outlines the framework for comparison, final results are pending publication. The underlying hypothesis is that cefazolin is not inferior to cloxacillin and may possess a more favorable safety profile.[7] Supporting this, a prospective cohort study that evaluated empirical treatment of MSSA bacteraemia with flucloxacillin, cefuroxime, or ceftriaxone (B1232239) found no significant differences in the duration of bacteraemia or 30-day mortality among the groups.[8] Furthermore, another study concluded that empirical treatment with β-lactam/β-lactamase inhibitor combinations did not lead to increased 30-day mortality when compared to cloxacillin or cefazolin.[9]

Pharmacokinetic Profile: Cloxacillin vs. Dicloxacillin (B1670480)

A pharmacokinetic study was conducted to compare dicloxacillin and cloxacillin in both healthy individuals and patients undergoing hemodialysis.[10]

Experimental Protocol:

The study utilized a two-compartment model to analyze the pharmacokinetic parameters following oral and intravenous administration of both drugs.[10] Key metrics such as bioavailability, serum concentrations, and elimination half-life were measured and compared.[10]

Quantitative Data Summary:

Pharmacokinetic ParameterDicloxacillinCloxacillinConditions
Oral Bioavailability (from serum levels) 48.8%36.9%Healthy volunteers, 2g oral dose.[10]
Oral Bioavailability (from urinary excretion) 74.1%48.5%Healthy volunteers, 2g oral dose.[10]
Elimination Half-Life (T 1/2) 42 minutes33 minutesHealthy volunteers.[10]

The study concluded that dicloxacillin exhibits superior oral bioavailability and a longer elimination half-life, leading to higher serum concentrations compared to cloxacillin.[10][11]

Visualizing Clinical Trial Workflow

The following diagram illustrates a generalized workflow for a head-to-head clinical trial comparing cloxacillin to another beta-lactam antibiotic.

G cluster_screening Patient Screening & Enrollment cluster_randomization Randomization & Intervention cluster_followup Follow-up & Data Analysis Patient Patient Cohort with Target Indication InclusionCriteria Fulfillment of Inclusion Criteria Patient->InclusionCriteria ExclusionCriteria Absence of Exclusion Criteria InclusionCriteria->ExclusionCriteria Pass NotEligible Ineligible for Trial InclusionCriteria->NotEligible Fail InformedConsent Informed Consent ExclusionCriteria->InformedConsent Pass ExclusionCriteria->NotEligible Fail Enrollment Trial Enrollment InformedConsent->Enrollment Signed NotEnrolled Enrollment Declined InformedConsent->NotEnrolled Declined Randomization Randomization Enrollment->Randomization GroupA Treatment Arm 1: Cloxacillin Randomization->GroupA GroupB Treatment Arm 2: Comparator Beta-Lactam Randomization->GroupB FollowUp Scheduled Follow-up Visits GroupA->FollowUp GroupB->FollowUp PrimaryOutcome Primary Endpoint Assessment FollowUp->PrimaryOutcome SecondaryOutcome Secondary Endpoint Assessment FollowUp->SecondaryOutcome DataAnalysis Statistical Analysis PrimaryOutcome->DataAnalysis SecondaryOutcome->DataAnalysis

Caption: A generalized workflow for a randomized controlled clinical trial.

References

A Comparative Guide to UHPLC and HPLC Methods for Validating the Identification of Cloxacillin Benzathine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) for the validation of analytical methods aimed at identifying and quantifying impurities in Cloxacillin (B1194729) benzathine. The selection of a robust, accurate, and efficient analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a detailed comparison of a modern UHPLC method and a traditional HPLC method, supported by experimental data and protocols.

Introduction to Cloxacillin and Impurity Profiling

Cloxacillin benzathine is a semi-synthetic, beta-lactamase-resistant penicillin antibiotic used in veterinary medicine.[1] Like other beta-lactam antibiotics, Cloxacillin is susceptible to degradation, which can lead to the formation of impurities that may impact its safety and efficacy.[2] Regulatory bodies require stringent control over these impurities, necessitating the use of validated, stability-indicating analytical methods for their identification and quantification.

Method Comparison: UHPLC vs. HPLC

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in speed, resolution, and sensitivity. These advantages are primarily due to the use of columns with smaller particle sizes (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.

A direct comparison of a validated stability-indicating RP-UPLC method for Cloxacillin sodium and a representative traditional RP-HPLC method for Cloxacillin highlights the performance differences. While the detailed UHPLC method is for the sodium salt, the principles and expected performance gains are directly applicable to this compound.

Data Presentation: Performance Comparison

The following tables summarize the key performance parameters of a validated UHPLC method and a representative traditional HPLC method for Cloxacillin analysis.

Table 1: Chromatographic Conditions and Performance

ParameterUHPLC Method (Cloxacillin Sodium)Traditional HPLC Method (Cloxacillin)
Column Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)[3]Thermo C18 (250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Gradient: A) Phosphate (B84403) buffer (pH 6.8) B) Methanol:Acetonitrile (B52724) (75:25)[3]Isocratic: 20mM KH2PO4 (pH 3.0):Acetonitrile (20:80 v/v)[4]
Flow Rate 0.35 mL/min[3]1.0 mL/min[4]
Run Time ~13 minutes[3]< 6 minutes (for main peak)[4]
Detection PDA at 225 nm[3]UV at 224 nm[4]
Retention Time ~6.9 min[3]~3.99 min[4]
Theoretical Plates > 36,000[3]~3,553[4]

Table 2: Validation Parameters

Validation ParameterUHPLC Method (Cloxacillin Sodium)Traditional HPLC Method (Cloxacillin)
Linearity Range 0.025–75 µg/mL[3]5–25 µg/mL[4]
Correlation Coefficient (r²) 0.998[3]0.999[4]
LOD Not explicitly stated, but method is sensitive0.095 µg/mL[4]
LOQ Not explicitly stated, but method is sensitive0.271 µg/mL[4]
Accuracy (% Recovery) 100.0% - 101.4%[3]99.78%[4]
Precision (%RSD) < 2%[3]< 2%[4]

Experimental Protocols

Detailed methodologies for the UHPLC and a representative HPLC method are provided below.

UHPLC Method for Cloxacillin Sodium and its Impurities

This method is a stability-indicating assay, validated according to ICH guidelines.[3]

1. Chromatographic System:

  • System: Waters Acquity UPLC system with a PDA detector.

  • Column: Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.[3]

  • Column Temperature: 30°C.[3]

  • Autosampler Temperature: 25°C.[3]

  • Mobile Phase A: 20 mM Phosphate buffer, pH 6.8.[3]

  • Mobile Phase B: Methanol:Acetonitrile (75:25 v/v).[3]

  • Gradient Program: (Details would be specified in the full method).

  • Flow Rate: 0.35 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Detection: 225 nm.[3]

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Cloxacillin Sodium in phosphate buffer (pH 6.8). Further dilutions are made to achieve the desired concentration for linearity and accuracy studies.[3]

  • Sample Solution: For bulk drug, dissolve an accurately weighed amount in the buffer. For dosage forms, extract the active ingredient and dilute appropriately.

3. Forced Degradation Studies:

  • Acid Degradation: 0.1 N HCl at room temperature for 30 minutes, followed by neutralization with 0.1 N NaOH.[3]

  • Base Degradation: 0.05 N NaOH at room temperature for 5 minutes, followed by neutralization with 0.05 N HCl.[3]

  • Oxidative Degradation: 0.03% Hydrogen Peroxide at room temperature for 1 hour.[3]

  • Thermal Degradation: 60°C for 3 days.[3]

  • Photolytic Degradation: Exposure to 200 lux hours for 3 days.[3]

Traditional HPLC Method for Cloxacillin

This method is a rapid and reliable RP-HPLC method for the determination of Cloxacillin.[4]

1. Chromatographic System:

  • System: Waters 784 with a 515 binary pump and a UV-Visible detector.[4]

  • Column: Thermo C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase: 20mM KH2PO4 (pH 3.0 with OPA) and Acetonitrile in a ratio of 20:80 (v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.[4]

  • Detection: 224 nm.[4]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of Cloxacillin and dissolve in a 10 mL volumetric flask with acetonitrile to get a concentration of 1000 µg/mL. Further dilutions are made to prepare working standards.[4]

  • Sample Preparation (Capsules): Weigh the contents of 20 capsules and take an amount of powder equivalent to 10 mg of Cloxacillin into a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase, then filter.[4]

Visualizing the Workflow and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for method validation and the logical relationships between different validation parameters.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R1)) Column_Selection Column Selection (e.g., C18) Mobile_Phase_Optimization Mobile Phase Optimization (pH, Organic Ratio) Column_Selection->Mobile_Phase_Optimization Detection_Wavelength Wavelength Selection (e.g., 225 nm) Mobile_Phase_Optimization->Detection_Wavelength Flow_Rate_Adjustment Flow Rate Adjustment Detection_Wavelength->Flow_Rate_Adjustment Specificity Specificity Flow_Rate_Adjustment->Specificity Acid_Stress Acid Hydrolysis Acid_Stress->Specificity Base_Stress Base Hydrolysis Base_Stress->Specificity Oxidative_Stress Oxidation Oxidative_Stress->Specificity Thermal_Stress Thermal Degradation Thermal_Stress->Specificity Photo_Stress Photolytic Degradation Photo_Stress->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Experimental Workflow for UHPLC/HPLC Method Validation.

G Validated_Method Validated Analytical Method Specificity Specificity Validated_Method->Specificity Linearity Linearity Validated_Method->Linearity Accuracy Accuracy Validated_Method->Accuracy Precision Precision Validated_Method->Precision Robustness Robustness Validated_Method->Robustness LOD Limit of Detection Specificity->LOD LOQ Limit of Quantitation Specificity->LOQ Range Range Linearity->Range Precision->Accuracy

References

A Comparative Guide to the Pharmacokinetics of Cloxacillin Benzathine Across Various Animal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the pharmacokinetic profiles of cloxacillin (B1194729) benzathine in different animal species, supported by experimental data. Cloxacillin benzathine, a long-acting penicillin antibiotic, is primarily utilized in veterinary medicine for the treatment and prevention of bacterial infections, most notably mastitis in dairy cattle.[1] Its efficacy is intrinsically linked to its pharmacokinetic behavior, which can vary significantly across species. Understanding these differences is paramount for effective dose regimen design and ensuring therapeutic success.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of cloxacillin following intramammary administration of this compound in dairy goats. At present, comprehensive pharmacokinetic data for this compound administered systemically or in other species such as sheep, pigs, and dogs is limited in publicly available literature. One study on sheep utilized cloxacillin sodium, the results of which are presented for informational purposes but are not directly comparable to the benzathine salt due to differences in formulation and absorption characteristics.

Table 1: Comparative Pharmacokinetic Parameters of Cloxacillin

ParameterDairy Goats (this compound)[2][3][4]Sheep (Cloxacillin Sodium - Intramuscular)[5]Dairy Cows (this compound)
Dose 500 mg (intramammary)10 mg/kg500 mg/quarter (intramammary, dry cow)[6][7]
Cmax (Maximum Plasma Concentration) 0.074 µg/mLNot ReportedNot Applicable (local administration)
Tmax (Time to Maximum Concentration) 18 hoursNot ReportedNot Applicable
AUC (Area Under the Curve) 5.71 h*µg/mL351.45 µg.min/mLNot Applicable
T½ (Half-life) 77.45 hoursNot ReportedNot Applicable
Mean Residence Time (MRT) 65.36 hours139.75 minNot Applicable

Note: The data for dairy cows focuses on local concentrations within the udder secretion during the dry period rather than systemic plasma concentrations.

In dairy cows treated with intramammary this compound for dry cow therapy, cloxacillin concentrations in udder secretions were approximately 19.96 ± 12.14 μg/mL two days after treatment and gradually decreased to about 0.12 μg/mL by day 29.[6][7] Detectable levels were present for up to 39 days post-treatment.[6][7]

Experimental Protocols

Pharmacokinetic Study in Dairy Goats[2][3][4]
  • Objective: To determine the pharmacokinetic profile of long-acting this compound after intramammary administration in dairy goats.

  • Animals: The study enrolled twenty-four healthy, lactating dairy goats.

  • Drug Administration: A single intramammary infusion of 500 mg of this compound was administered into each half of the udder.

  • Sampling: Plasma samples were collected prior to treatment and at multiple time points for 7 days post-treatment.

  • Analytical Method: Cloxacillin concentrations in plasma were quantified using liquid chromatography with tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters.

Pharmacokinetic Study in Sheep (Cloxacillin Sodium)[5]
  • Objective: To investigate the pharmacokinetics of cloxacillin following a single intramuscular administration in sheep.

  • Animals: The study was conducted on four non-lactating female sheep, aged 2.0-2.5 years and weighing approximately 35±5.0 kg.

  • Drug Administration: A single intramuscular dose of a formulation containing cloxacillin sodium at 10 mg/kg was administered.

  • Sampling: Blood samples were collected at various time points post-administration.

  • Analytical Method: Plasma concentrations of cloxacillin were determined using high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: A one-compartment model was used to describe the plasma concentration-time profile.

Visualizing Experimental Design and Pharmacokinetic Comparison

To better illustrate the processes and relationships involved in these pharmacokinetic studies, the following diagrams are provided.

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Animal_Selection Animal Selection (Healthy, Specific Species) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Drug_Admin This compound Administration (e.g., Intramammary) Acclimatization->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing Analytical_Method LC-MS/MS or HPLC Analysis Sample_Processing->Analytical_Method PK_Analysis Pharmacokinetic Modeling (Non-compartmental/Compartmental) Analytical_Method->PK_Analysis Results Determination of Cmax, Tmax, AUC, T½ PK_Analysis->Results

General workflow of a veterinary pharmacokinetic study.

G cluster_goat Dairy Goats cluster_cow Dairy Cows (Udder Secretion) Clox_Benz This compound Goat_Cmax Cmax: 0.074 µg/mL Clox_Benz->Goat_Cmax Goat_Tmax Tmax: 18 h Clox_Benz->Goat_Tmax Goat_AUC AUC: 5.71 h*µg/mL Clox_Benz->Goat_AUC Goat_T_half T½: 77.45 h Clox_Benz->Goat_T_half Cow_Conc Concentration: ~20 µg/mL at Day 2 Clox_Benz->Cow_Conc Cow_Persistence Persistence: Up to 39 days Clox_Benz->Cow_Persistence

References

Benchmarking Cloxacillin benzathine performance against new antibiotics for mastitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cloxacillin (B1194729) benzathine's performance against newer generation antibiotics, specifically ceftiofur (B124693) and pirlimycin (B1678455), for the treatment of bovine mastitis. The information presented is collated from a range of clinical trials and in-vitro studies to support research and development in veterinary medicine.

Executive Summary

Cloxacillin benzathine, a long-acting beta-lactam antibiotic, remains a staple for dry cow therapy in managing mastitis. However, the emergence of newer antibiotics such as the third-generation cephalosporin, ceftiofur, and the lincosamide, pirlimycin, necessitates a comparative evaluation of their efficacy. This guide synthesizes available data on their mechanisms of action, clinical effectiveness, and the standardized protocols for their evaluation.

Data Presentation: Comparative Efficacy

The following tables summarize the bacteriological cure rates of this compound, ceftiofur, and pirlimycin in the treatment of bovine mastitis. It is important to note that cure rates can vary significantly based on the causative pathogen, study design, and whether the mastitis is clinical or subclinical.

Table 1: Bacteriological Cure Rates for Subclinical Mastitis

AntibioticPathogen(s)Cure Rate (%)Study Reference(s)
This compoundStaphylococcus aureus29.8 - 79.8[1]
This compoundStreptococcus spp.61.6 - 69.8[1]
This compoundGeneral73[2]
PirlimycinGeneral44[2]

Table 2: Bacteriological Cure Rates for Clinical Mastitis

AntibioticPathogen(s)Cure Rate (%)Study Reference(s)
This compoundGeneral64
Ceftiofur HydrochlorideGeneral32 - 61
Ceftiofur HydrochlorideStaphylococcus aureus47
Ceftiofur HydrochlorideStreptococcus spp.64 - 82

Table 3: Comparative Efficacy in Dry Cow Therapy

AntibioticOutcomeCure Rate (%)Study Reference(s)
This compoundCure of pre-existing infections84.8[3]
Ceftiofur HydrochlorideCure of pre-existing infections85.7[3]

Mechanisms of Action

The therapeutic efficacy of these antibiotics stems from their distinct mechanisms of action against bacterial pathogens.

  • This compound and Ceftiofur (Beta-Lactams): Both cloxacillin and ceftiofur belong to the beta-lactam class of antibiotics. Their primary mechanism involves the inhibition of bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately, bacterial cell lysis.

  • Pirlimycin (Lincosamide): Pirlimycin functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and disrupting the formation of peptide bonds. This action halts protein production, leading to the cessation of bacterial growth and replication.

Signaling Pathway Diagrams

cluster_beta_lactam Beta-Lactam Mechanism (Cloxacillin & Ceftiofur) Beta-Lactam Beta-Lactam PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Peptidoglycan->CellWall Weakens Lysis Cell Lysis CellWall->Lysis

Caption: Mechanism of action for Beta-Lactam antibiotics like Cloxacillin and Ceftiofur.

cluster_lincosamide Lincosamide Mechanism (Pirlimycin) Pirlimycin Pirlimycin Ribosome 50S Ribosomal Subunit Pirlimycin->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits Growth Bacterial Growth & Replication ProteinSynthesis->Growth Halts Inhibition Inhibition Growth->Inhibition

Caption: Mechanism of action for Lincosamide antibiotics like Pirlimycin.

Experimental Protocols

Standardized protocols are crucial for the accurate assessment of antibiotic efficacy in treating bovine mastitis. The following outlines a typical experimental design for a clinical trial comparing intramammary antibiotics, based on guidelines from regulatory bodies like the European Medicines Agency (EMA) and the Australian Pesticides and Veterinary Medicines Authority (APVMA).[4][5][6]

In-Vitro Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) of the antibiotics against common mastitis pathogens.

  • Methodology:

    • Bacterial Isolates: Collect milk samples from cows with clinical or subclinical mastitis. Isolate and identify key pathogens such as Staphylococcus aureus, Streptococcus agalactiae, Streptococcus uberis, and Escherichia coli.

    • Broth Microdilution: Prepare a series of twofold dilutions of each antibiotic in a liquid growth medium in microtiter plates. Inoculate each well with a standardized suspension of the bacterial isolate.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

In-Vivo Clinical Trial for Clinical Mastitis
  • Objective: To evaluate the clinical and bacteriological cure rates of the test antibiotic compared to a control (either no treatment or a reference antibiotic).

  • Methodology:

    • Animal Selection:

      • Enroll lactating dairy cows with a diagnosis of clinical mastitis in a single quarter.[5]

      • Exclude cows with systemic illness, chronic or recurrent mastitis, or those who have recently received other antibiotic treatments.[6]

    • Pre-Treatment Sampling:

      • Aseptically collect duplicate milk samples from the affected quarter for bacteriological culture and somatic cell count (SCC) analysis.[5]

    • Randomization and Treatment:

      • Randomly assign eligible cows to either the test antibiotic group or the control group.

      • Administer the intramammary infusion according to the manufacturer's recommended dosage and duration. The person administering the treatment should be blinded to the treatment group if possible.

    • Post-Treatment Sampling and Evaluation:

      • Collect milk samples from the treated quarter at predefined intervals, for example, 14 and 21 days post-treatment.[5]

      • Bacteriological Cure: Defined as the absence of the pre-treatment pathogen in post-treatment samples.

      • Clinical Cure: Assessed by the return of milk and the udder to a normal clinical appearance.

Experimental Workflow Diagram

Start Start CowSelection Cow Selection (Clinical Mastitis) Start->CowSelection PreSample Pre-Treatment Milk Sampling CowSelection->PreSample Randomization Randomization PreSample->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (New Antibiotic) Randomization->GroupB Treatment Intramammary Treatment GroupA->Treatment GroupB->Treatment PostSample Post-Treatment Milk Sampling Treatment->PostSample Analysis Bacteriological & Clinical Cure Rate Analysis PostSample->Analysis End End Analysis->End

Caption: A typical experimental workflow for a comparative mastitis antibiotic clinical trial.

References

Safety Operating Guide

Proper Disposal of Cloxacillin Benzathine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of Cloxacillin (B1194729) Benzathine is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural, step-by-step instructions tailored for researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can mitigate risks associated with pharmaceutical waste and contribute to environmental protection.

Understanding the Waste Profile of Cloxacillin Benzathine

This compound, a penicillin-based antibiotic, should be managed as a chemical waste in a laboratory setting. This is primarily due to its potential to cause allergic reactions upon contact or inhalation and the broader environmental concern of contributing to antimicrobial resistance if not disposed of correctly. While not specifically listed as a hazardous waste by the Environmental Protection Agency (EPA), it is prudent to handle it with the same precautions as a hazardous chemical to ensure the highest safety standards. The Safety Data Sheet (SDS) for this compound indicates that it may cause allergic skin reactions and asthma-like symptoms if inhaled[][2][3][4][5][6].

Recommended Disposal Procedures

The primary and most recommended method for the disposal of bulk quantities of this compound is incineration by a licensed chemical destruction facility[7][8]. This method ensures the complete destruction of the active pharmaceutical ingredient. For smaller quantities used in laboratory research, chemical inactivation prior to disposal is a viable and effective alternative.

Quantitative Data on Beta-Lactam Antibiotic Degradation
Antibiotic ClassDegradation MethodKey ParametersEfficacyReference
PenicillinsAlkaline Hydrolysis1 M Sodium Hydroxide (B78521)Rapid and effective hydrolysis of the beta-lactam ring[9][10][11][12]
Various Beta-LactamsEnzymatic DegradationBeta-Lactamase Cocktail>99% degradation of 1 mg/L solution within 60 minutes[4][13]
Penicillin VThermal DegradationAutoclavingInsufficient for complete degradation[8]
CloxacillinUV/ZnO Photocatalysis0.5 g/L ZnO, pH 11, 180 min irradiationComplete degradation[8][9]

Experimental Protocol: Chemical Inactivation of this compound via Alkaline Hydrolysis

This protocol details a step-by-step procedure for the chemical inactivation of small quantities of this compound waste in a laboratory setting.

Materials:

  • This compound waste (e.g., expired solutions, contaminated labware)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Fume hood

  • Glass beaker or flask of a suitable size

  • Stir bar and stir plate

  • pH indicator strips or a calibrated pH meter

  • Labeled waste container for hazardous chemical waste

Procedure:

  • Preparation and Safety Precautions:

    • Perform all steps in a certified chemical fume hood.

    • Don appropriate PPE, including safety goggles, a lab coat, and nitrile or neoprene gloves[][2][3][5][6][13].

  • Dilution of Waste:

    • If the this compound waste is in a solid form, dissolve it in a minimal amount of water in a glass beaker.

    • If the waste is already in a solution, it can be used directly.

  • Alkaline Hydrolysis:

    • Slowly add a 1 M solution of sodium hydroxide (NaOH) to the this compound solution while stirring continuously. A 10:1 volume ratio of 1 M NaOH to the antibiotic solution is a recommended starting point based on similar beta-lactam degradation studies[9][10][12].

    • The addition of a strong base will cause the hydrolysis of the beta-lactam ring, inactivating the antibiotic.

  • Reaction Time and Verification:

    • Allow the mixture to react for at least 24 hours at room temperature with continuous stirring to ensure complete degradation.

    • After the reaction period, check the pH of the solution using a pH strip or meter. The pH should be highly alkaline (pH > 12).

  • Neutralization (Optional but Recommended):

    • Before disposal, it is good practice to neutralize the solution. Slowly add a suitable acid (e.g., 1 M hydrochloric acid) while monitoring the pH until it is within the neutral range (pH 6-8). This step should be performed with caution due to the potential for heat generation.

  • Disposal:

    • The resulting inactivated and neutralized solution should be disposed of as hazardous chemical waste according to your institution's Environmental Health and Safety (EHS) guidelines.

    • Pour the solution into a properly labeled hazardous waste container. Do not pour it down the drain[7][13].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_disposal_options Disposal Pathways cluster_protocol In-Lab Protocol cluster_end Final Disposal start This compound Waste Generated assess_quantity Bulk or Small Quantity? start->assess_quantity incineration High-Temperature Incineration via Licensed Waste Contractor assess_quantity->incineration Bulk chemical_inactivation Chemical Inactivation (Alkaline Hydrolysis) assess_quantity->chemical_inactivation Small protocol Follow Alkaline Hydrolysis Protocol: 1. Prepare in Fume Hood with PPE 2. Add 1M NaOH 3. React for 24 hours 4. Neutralize 5. Dispose as Hazardous Waste chemical_inactivation->protocol final_disposal Dispose of Inactivated Waste in Labeled Hazardous Waste Container protocol->final_disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cloxacillin Benzathine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Cloxacillin benzathine, a semi-synthetic antibiotic of the penicillin class. Adherence to these procedures is critical to minimize exposure risks and ensure proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that may cause allergic skin reactions and allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment for Handling this compound

PPE CategorySpecificationsRationale
Eye Protection Wear tightly fitting safety goggles with side-shields or a face shield.[1][4]To protect against potential splashes, dust, mists, or aerosols.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[5] Gloves must be inspected before use.[3][4]To prevent skin contact and potential allergic reactions.[3][4]
Body Protection A laboratory coat or work uniform is required.[1] For larger spills, impervious clothing may be necessary.[3][4]To protect the skin from exposure.
Respiratory Protection If adequate local exhaust ventilation is not available or if exposure assessment indicates a risk, use a respirator with a combined particulates and organic vapor filter.[1]To prevent inhalation, which can cause respiratory sensitization.[1][2][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated handling area, preferably with local exhaust ventilation.[3][4]

  • Have an eye flushing system and safety shower in close proximity to the workspace.[1]

  • Keep containers tightly closed and properly labeled.[1]

2. Handling the Substance:

  • Avoid contact with skin and eyes.[3][4]

  • Do not breathe dust, mist, or vapors.[1][3][4][6]

  • Wear the appropriate PPE as detailed in Table 1.

  • Wash hands thoroughly before breaks and after handling the substance.[5]

  • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][2][3][5]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][5]

  • Keep away from strong oxidizing agents.[1]

  • Store in the original, tightly sealed containers.[5]

Emergency Procedures

Spill Management:

  • Evacuate: Evacuate personnel from the spill area.[1][4]

  • Ventilate: Ensure adequate ventilation.[3][4]

  • Contain: Prevent further leakage or spillage.[1][3] Use absorbent materials like sand or diatomite to contain the spill.[6]

  • Collect: Mechanically collect the spilled material and place it in a suitable, closed container for disposal.[4] Avoid creating dust.[3][4]

  • Clean: Clean the contaminated area thoroughly.[5]

First Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek immediate medical attention.[1][2][3]

  • If on Skin: Wash the affected area with plenty of water.[1][6] If skin irritation or a rash occurs, get medical attention.[1][2][3]

  • If in Eyes: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

  • Product Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][2][4] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4]

  • Environmental Precautions: Do not allow the substance to enter drains, sewers, or water bodies.[3][4][5][6]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Risks & Review SDS B Verify Engineering Controls (Ventilation, Eyewash Station) A->B C Select & Inspect PPE B->C D Don Appropriate PPE C->D E Weigh/Handle this compound in Ventilated Area D->E F Perform Experiment E->F L Spill Occurs E->L G Decontaminate Work Surfaces F->G M Exposure Occurs F->M H Segregate Waste (Contaminated PPE, Unused Chemical) G->H I Dispose of Waste per Protocol H->I J Doff PPE I->J K Wash Hands Thoroughly J->K N Follow Spill Management Protocol L->N O Administer First Aid & Seek Medical Attention M->O

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cloxacillin benzathine
Reactant of Route 2
Reactant of Route 2
Cloxacillin benzathine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.